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  • Product: 2-Chloro-5-fluoro-4-methylbenzoic acid
  • CAS: 103877-61-8

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 2-Chloro-5-fluoro-4-methylbenzoic Acid: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals Introduction Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton NMR spectroscopy is an unparalleled tool for elucidating...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Chloro-5-fluoro-4-methylbenzoic acid, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each nucleus and their connectivity.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the carboxylic acid proton, and the methyl protons.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the range of 10-13 ppm. The broadness is a result of hydrogen bonding and chemical exchange.[1][2]

  • Aromatic Protons (Ar-H): There are two aromatic protons in the molecule. Due to the substitution pattern, they are in different chemical environments and will likely appear as two distinct signals. Their chemical shifts will be influenced by the electron-withdrawing effects of the chlorine, fluorine, and carboxylic acid groups, and the electron-donating effect of the methyl group. We can predict their approximate chemical shifts and coupling patterns. The proton at position 3 (adjacent to the chlorine and methyl groups) and the proton at position 6 (adjacent to the fluorine and carboxylic acid groups) will show coupling to the fluorine atom.

  • Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a singlet, likely in the range of 2.2-2.5 ppm.[1]

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH10.0 - 13.0br s1H
Ar-H (Position 6)7.8 - 8.1d1H
Ar-H (Position 3)7.2 - 7.5d1H
-CH₃2.2 - 2.5s3H

d = doublet, br s = broad singlet

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the lack of symmetry, all eight carbon atoms are expected to be chemically non-equivalent and should produce eight distinct signals. The chemical shifts are influenced by the electronegativity of the attached and neighboring atoms.

  • Carbonyl Carbon (-COOH): The carboxylic acid carbon is the most deshielded and will appear at the lowest field, typically between 165 and 175 ppm.[3]

  • Aromatic Carbons (Ar-C): The six aromatic carbons will resonate in the region of 110-145 ppm. The carbons directly bonded to electronegative atoms (Cl and F) will be significantly affected. The carbon attached to fluorine will show a large one-bond coupling constant (¹JC-F). Carbons at two or three bonds away from the fluorine will exhibit smaller couplings (²JC-F and ³JC-F).[4]

  • Methyl Carbon (-CH₃): The methyl carbon will be the most shielded carbon and will appear at the highest field, typically around 15-25 ppm.[2]

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-COOH165 - 175
Ar-C-F155 - 165 (d, ¹JC-F ≈ 250 Hz)
Ar-C-Cl130 - 140
Ar-C-CH₃135 - 145
Ar-C-COOH125 - 135
Ar-C (other)115 - 130
-CH₃15 - 25

d = doublet

Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-5-fluoro-4-methylbenzoic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shift of the exchangeable carboxylic acid proton.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 64 scans are usually sufficient.

  • ¹³C NMR Parameters: A 90-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C. Proton decoupling should be used to simplify the spectrum to singlets for each carbon.

Logical Relationship of NMR Data

Caption: Predicted NMR correlations for the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands
  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[5]

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹). The aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

  • C=O Stretch (Carbonyl): A strong, sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid is expected in the range of 1680-1710 cm⁻¹. The conjugation with the aromatic ring and the presence of electron-withdrawing groups will influence its exact position.

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

  • C-O Stretch: The C-O stretching vibration of the carboxylic acid will likely appear in the 1210-1320 cm⁻¹ region.

  • C-F Stretch: A strong absorption due to the C-F stretch is expected in the 1000-1250 cm⁻¹ range.

  • C-Cl Stretch: A medium to strong absorption for the C-Cl stretch is expected in the 600-800 cm⁻¹ region.

Predicted IR Data Summary

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500 - 3300Broad, Strong
AromaticC-H Stretch3050 - 3100Medium
MethylC-H Stretch2850 - 2960Medium
CarbonylC=O Stretch1680 - 1710Strong, Sharp
AromaticC=C Stretch1450 - 1600Medium-Weak
Carboxylic AcidC-O Stretch1210 - 1320Strong
Aryl-FluorideC-F Stretch1000 - 1250Strong
Aryl-ChlorideC-Cl Stretch600 - 800Medium-Strong

Experimental Protocol for FTIR Spectroscopy

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is then analyzed to identify the characteristic absorption bands.

Vibrational Modes Workflow

IR_Modes cluster_groups Key Functional Groups Molecule 2-Chloro-5-fluoro-4-methylbenzoic acid COOH -COOH O-H stretch (2500-3300 cm⁻¹) C=O stretch (1680-1710 cm⁻¹) Molecule->COOH Ar Ar Molecule->Ar Halogens C-X C-F stretch (1000-1250 cm⁻¹) C-Cl stretch (600-800 cm⁻¹) Molecule->Halogens

Caption: Key functional groups and their IR vibrations.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺): The molecular formula is C₈H₆ClFO₂. The monoisotopic mass is approximately 188.0040 Da. Due to the presence of chlorine, the molecular ion will appear as a characteristic isotopic cluster. The M⁺ peak will be at m/z 188 (corresponding to the ³⁵Cl isotope) and the M+2 peak will be at m/z 190 (corresponding to the ³⁷Cl isotope) with a relative intensity ratio of approximately 3:1. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

  • Key Fragmentation Pathways:

    • Loss of -OH (M-17): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical, leading to a peak at m/z 171 (and 173).

    • Loss of -COOH (M-45): The loss of the entire carboxyl group as a radical will result in a significant peak at m/z 143 (and 145).

    • Loss of Cl (M-35/37): Cleavage of the C-Cl bond would lead to a fragment at m/z 153.

    • Further fragmentation of the aromatic ring can also be expected.

Predicted Key Fragments in Mass Spectrum

m/z (for ³⁵Cl)m/z (for ³⁷Cl)Identity of Fragment
188190[M]⁺ (Molecular Ion)
171173[M - OH]⁺
143145[M - COOH]⁺
153-[M - Cl]⁺

Experimental Protocol for Mass Spectrometry (EI-MS)

  • Sample Introduction: The solid sample can be introduced directly into the ion source via a direct insertion probe, which is heated to volatilize the sample.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Fragmentation Pathway

MS_Fragmentation M [M]⁺ m/z 188/190 M_minus_OH [M - OH]⁺ m/z 171/173 M->M_minus_OH - •OH M_minus_COOH [M - COOH]⁺ m/z 143/145 M->M_minus_COOH - •COOH M_minus_Cl [M - Cl]⁺ m/z 153 M->M_minus_Cl - •Cl

Caption: Predicted major fragmentation pathways in EI-MS.

Summary of Predicted Spectroscopic Data

TechniqueFeaturePredicted Value
¹H NMR -COOH Proton10.0 - 13.0 ppm (br s)
Aromatic Protons7.2 - 8.1 ppm (2 x d)
-CH₃ Protons2.2 - 2.5 ppm (s)
¹³C NMR -COOH Carbon165 - 175 ppm
Aromatic Carbons110 - 165 ppm
-CH₃ Carbon15 - 25 ppm
IR O-H Stretch2500 - 3300 cm⁻¹
C=O Stretch1680 - 1710 cm⁻¹
C-F Stretch1000 - 1250 cm⁻¹
C-Cl Stretch600 - 800 cm⁻¹
MS (EI) Molecular Ion [M]⁺m/z 188, 190 (3:1 ratio)
Key Fragmentsm/z 171/173, 143/145, 153

Conclusion

The structural elucidation of 2-Chloro-5-fluoro-4-methylbenzoic acid relies on the synergistic application of various spectroscopic techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and offers insights into the molecule's stability and fragmentation patterns. The predictive data and protocols outlined in this guide serve as a robust framework for researchers, enabling them to anticipate and accurately interpret experimental results, thereby facilitating the unambiguous characterization of this and structurally related compounds.

References

  • Ni, H., et al. (2020). Supporting Information for "Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with CO2". Organic Letters, 22(15), 5935-5940. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Supplementary Information for "A practical and sustainable access to carboxylic acids by nickel-catalyzed carboxylation of aryl and vinyl halides with CO2". Green Chemistry, 19, 3038-3042. Available at: [Link]

  • PubChem. (n.d.). 2-chloro-4-fluoro-5-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from a placeholder URL as direct linking isn't feasible.
  • PubChem. (n.d.). 2-Chloro-5-fluoro-4-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). 2-Chloro-4-fluoro-5-nitrobenzoic Acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluoro-4-(4-fluorophenyl)benzoic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • NIST. (n.d.). Benzoic acid, 2-chloro-, methyl ester. In NIST Chemistry WebBook. Retrieved from: [Link]

  • ACS Publications. (2024). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega. Retrieved from: [Link]

  • PubChem. (n.d.). 2-Chloro-4-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • NIST. (n.d.). 2-Chloro-5-nitrobenzoic acid. In NIST Chemistry WebBook. Retrieved from: [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from: [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • NIST. (n.d.). Benzoic acid, 2-chloro-. In NIST Chemistry WebBook. Retrieved from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Reactivity of 2-Chloro-5-fluoro-4-methylbenzoic Acid

Introduction In the landscape of modern medicinal chemistry and materials science, halogenated aromatic compounds are indispensable building blocks. Their unique electronic properties and versatile reactivity allow for t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated aromatic compounds are indispensable building blocks. Their unique electronic properties and versatile reactivity allow for the construction of complex molecular architectures with tailored functions. Among these, 2-Chloro-5-fluoro-4-methylbenzoic acid stands out as a trifunctionalized scaffold offering multiple reaction sites. This guide provides a comprehensive analysis of its chemical reactivity, drawing upon fundamental principles of organic chemistry and data from analogous systems to offer field-proven insights for researchers, scientists, and drug development professionals.

This document is structured to provide a deep understanding of the molecule's behavior, moving from its structural and electronic characteristics to a detailed exploration of its reactivity at each functional site: the aromatic ring, the carboxylic acid group, and the methyl group.

Physicochemical Properties and Structural Features

A foundational understanding of the reactivity of 2-Chloro-5-fluoro-4-methylbenzoic acid begins with an analysis of its structure and the electronic effects of its substituents.

PropertyValueSource
CAS Number 103877-61-8[1]
Molecular Formula C₈H₆ClFO₂[1]
Molecular Weight 188.59 g/mol N/A
Appearance White to off-white solidN/A
MDL Number MFCD18426003[1]

The molecule's reactivity is governed by the interplay of four distinct functional groups attached to the benzene ring:

  • -COOH (Carboxylic Acid): An electron-withdrawing group (-I, -M) and a meta-director for electrophilic aromatic substitution. It is also a site for nucleophilic acyl substitution.

  • -Cl (Chloro): An electron-withdrawing group (-I) but an ortho, para-director due to its +M effect. It can act as a leaving group in nucleophilic aromatic substitution and participates in cross-coupling reactions.

  • -F (Fluoro): The most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). Like other halogens, it is an ortho, para-director. It can also be a leaving group in nucleophilic aromatic substitution.

  • -CH₃ (Methyl): An electron-donating group (+I) and an ortho, para-director for electrophilic aromatic substitution. It is also a site for oxidation and free-radical halogenation.

The following diagram illustrates the primary electronic effects of these substituents, which are crucial for predicting the molecule's reactivity.

G cluster_0 Electronic Effects on the Aromatic Ring C1 C-COOH C2 C-Cl C1->C2 COOH Carboxylic Acid (-I, -M) C1->COOH -M C3 C C2->C3 Cl Chloro (-I, +M) C2->Cl +M C4 C-CH3 C3->C4 C5 C-F C4->C5 CH3 Methyl (+I) C4->CH3 +I C6 C C5->C6 F Fluoro (-I, +M) C5->F +M C6->C1

Caption: Electronic effects of substituents on 2-Chloro-5-fluoro-4-methylbenzoic acid.

I. Reactivity of the Aromatic Ring

The aromatic ring of 2-Chloro-5-fluoro-4-methylbenzoic acid is electron-deficient due to the presence of three electron-withdrawing groups (-COOH, -Cl, -F). However, it can still undergo several important transformations.

A. Electrophilic Aromatic Substitution (EAS)

Predicting the outcome of EAS reactions on this polysubstituted ring requires a careful analysis of the directing effects of each substituent.

  • Activating Group: -CH₃ (ortho, para-directing)

  • Deactivating Groups:

    • -COOH (meta-directing)

    • -Cl (ortho, para-directing)

    • -F (ortho, para-directing)

The positions on the ring are influenced as follows:

  • Position 3: Ortho to -Cl, meta to -COOH and -F, and ortho to -CH₃. This position is strongly activated by the methyl group and the chloro group's resonance effect.

  • Position 6: Ortho to -COOH and -F, and meta to -Cl and -CH₃. This position is strongly deactivated.

Therefore, electrophilic attack is most likely to occur at position 3 . A notable example from the literature that supports this prediction is the nitration of 2-chloro-4-fluorobenzoic acid, which yields 2-chloro-4-fluoro-5-nitrobenzoic acid.[2][3] This demonstrates that the position para to the fluorine and ortho to the chlorine is susceptible to electrophilic attack.

Predicted Major Product of Nitration:

G cluster_0 Electrophilic Aromatic Substitution (Nitration) start 2-Chloro-5-fluoro-4-methylbenzoic acid reagents HNO₃, H₂SO₄ start->reagents end 2-Chloro-5-fluoro-3-nitro-4-methylbenzoic acid reagents->end

Caption: Predicted outcome of the nitration of 2-Chloro-5-fluoro-4-methylbenzoic acid.

B. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring, enhanced by the -COOH, -Cl, and -F groups, makes it susceptible to SNAr. Both the chloro and fluoro substituents can act as leaving groups. In general, fluorine is a better leaving group than chlorine in SNAr reactions due to its ability to better stabilize the negative charge in the Meisenheimer intermediate through its strong inductive effect.

The positions of the electron-withdrawing groups relative to the halogens are critical. The carboxylic acid group is ortho to the chlorine and meta to the fluorine. An ortho or para relationship between an electron-withdrawing group and the leaving group is most effective for activating SNAr. Therefore, the chloro group at position 2 is more likely to be displaced by a nucleophile .

Representative Protocol for SNAr with an Amine:

  • Dissolution: Dissolve 2-Chloro-5-fluoro-4-methylbenzoic acid (1.0 eq) and the desired amine (1.2-2.0 eq) in a polar aprotic solvent such as DMSO or NMP.

  • Base Addition: Add a suitable base, such as K₂CO₃ or Et₃N (2.0-3.0 eq).

  • Heating: Heat the reaction mixture to 80-150 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture, dilute with water, and acidify with HCl to precipitate the product.

  • Purification: Collect the solid by filtration and purify by recrystallization or column chromatography.

C. Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent at position 2 is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the formation of C-C, C-N, and C-O bonds, respectively, providing a powerful tool for derivatization.

General Protocol for Suzuki-Miyaura Coupling:

  • Reactant Mixture: In a reaction vessel, combine 2-Chloro-5-fluoro-4-methylbenzoic acid (1.0 eq), a boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).[4]

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.[4]

  • Degassing: Degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes.

  • Heating: Heat the reaction mixture to 80-110 °C under an inert atmosphere.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Purification: Purify the product by column chromatography.

II. Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that can be readily transformed into a variety of derivatives.

A. Esterification

Esterification can be achieved under standard Fischer conditions, but for a sterically hindered substrate like this (with a substituent at the ortho position), using a more reactive acylating agent is often more efficient.

Protocol for Esterification via Acyl Chloride:

  • Acyl Chloride Formation: To a solution of 2-Chloro-5-fluoro-4-methylbenzoic acid (1.0 eq) in an inert solvent (e.g., DCM or toluene), add thionyl chloride (SOCl₂, 1.5-2.0 eq) and a catalytic amount of DMF.[5][6]

  • Heating: Gently heat the mixture to reflux for 1-3 hours until gas evolution ceases.

  • Solvent Removal: Remove the excess SOCl₂ and solvent under reduced pressure.

  • Ester Formation: Dissolve the crude acyl chloride in an inert solvent (e.g., DCM) and add the desired alcohol (1.1 eq) and a base (e.g., pyridine or Et₃N, 1.2 eq) at 0 °C.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion. Quench with water, and perform a standard aqueous work-up.

  • Purification: Purify the ester by column chromatography.

B. Amidation

Amide bond formation is a cornerstone of medicinal chemistry. Modern peptide coupling reagents provide a mild and efficient means to synthesize amides from 2-Chloro-5-fluoro-4-methylbenzoic acid.

Protocol for Amidation using HATU:

  • Reactant Mixture: To a solution of 2-Chloro-5-fluoro-4-methylbenzoic acid (1.0 eq) in a polar aprotic solvent (e.g., DMF or ACN), add HATU (1.1-1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIEA, 2.0-3.0 eq).[7][8]

  • Activation: Stir the mixture at room temperature for 15-30 minutes to form the active ester.

  • Amine Addition: Add the desired amine (1.0-1.1 eq) to the reaction mixture.

  • Reaction: Stir at room temperature for 2-18 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the amide by column chromatography or recrystallization.

III. Reactivity of the Methyl Group

The methyl group at position 4 offers another site for synthetic modification.

A. Oxidation

The methyl group can be oxidized to a carboxylic acid, which would yield 2-chloro-5-fluoroterephthalic acid. This transformation typically requires strong oxidizing agents. A common method involves the use of potassium permanganate (KMnO₄).[9]

Protocol for Oxidation of the Methyl Group:

  • Dissolution: Suspend 2-Chloro-5-fluoro-4-methylbenzoic acid in an aqueous solution of a base like NaOH or KOH.

  • Oxidant Addition: Heat the mixture to reflux and slowly add a solution of KMnO₄ in water. The purple color of the permanganate will disappear as the reaction proceeds. Continue the addition until a persistent purple color is observed.[9]

  • Quenching and Filtration: After the reaction is complete (monitored by TLC), cool the mixture and quench any excess KMnO₄ with a reducing agent (e.g., sodium bisulfite). Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.

  • Acidification and Isolation: Acidify the filtrate with concentrated HCl to precipitate the dicarboxylic acid product. Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

B. Free-Radical Halogenation

The benzylic protons of the methyl group can be substituted with halogens under free-radical conditions, typically initiated by UV light or a radical initiator. N-Bromosuccinimide (NBS) is a common reagent for benzylic bromination.

Protocol for Benzylic Bromination:

  • Reactant Mixture: In a round-bottom flask, combine 2-Chloro-5-fluoro-4-methylbenzoic acid (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a radical initiator such as benzoyl peroxide or AIBN (0.05-0.1 eq) in an inert solvent like carbon tetrachloride (CCl₄) or acetonitrile.[10]

  • Reaction: Heat the mixture to reflux and irradiate with a UV lamp or a high-wattage incandescent bulb.

  • Monitoring: Monitor the reaction by TLC or ¹H NMR for the disappearance of the methyl signal and the appearance of the benzylic bromide signal.

  • Work-up: Cool the reaction mixture and filter off the succinimide byproduct.

  • Purification: Wash the filtrate with aqueous sodium thiosulfate and brine, then dry the organic layer and concentrate under reduced pressure. Purify the product by column chromatography.

IV. Spectroscopic Characterization (Predicted)

¹H NMR (Predicted):

  • -COOH: A broad singlet between 11-13 ppm.

  • Aromatic Protons: Two singlets or doublets in the aromatic region (7-8 ppm), showing coupling to the fluorine atom.

  • -CH₃: A singlet around 2.4 ppm.

¹³C NMR (Predicted):

  • -COOH: A signal around 165-170 ppm.

  • Aromatic Carbons: Multiple signals between 110-140 ppm. The carbons attached to fluorine and chlorine will show characteristic chemical shifts and C-F coupling.

  • -CH₃: A signal around 20 ppm.

IR Spectroscopy (Predicted):

  • O-H stretch (carboxylic acid): A broad band from 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong absorption around 1700 cm⁻¹.

  • C-Cl and C-F stretches: In the fingerprint region below 1300 cm⁻¹.

Conclusion

2-Chloro-5-fluoro-4-methylbenzoic acid is a highly functionalized building block with a rich and predictable reactivity profile. By understanding the electronic interplay of its substituents, researchers can selectively target the aromatic ring for electrophilic or nucleophilic substitution and cross-coupling reactions, functionalize the carboxylic acid group into a wide array of derivatives, or modify the methyl group through oxidation or halogenation. This guide provides a strategic framework and practical protocols to unlock the synthetic potential of this versatile molecule, empowering innovation in drug discovery and materials science.

References

  • Angewandte Chemie Intern
  • BenchChem. A Comparative Guide to 2-Fluoro-5-formylbenzoic Acid and 2-Chloro-5-formylbenzoic Acid. [URL: https://www.benchchem.com/comparative-guide/2-fluoro-5-formylbenzoic-acid-and-2-chloro-5-formylbenzoic-acid]
  • ChemicalBook. 2-Chloro-4-fluorobenzoic acid(2252-51-9) 13C NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/2252-51-9_13cnmr.htm]
  • Chen, D., et al. Organic Letters, 2023, 25, 4571-4575.
  • Chemical Communic
  • BenchChem. A Comparative Guide to Catalytic Systems for Cross-Coupling Reactions of 2-(Chloromethyl)benzoic Acid. [URL: https://www.benchchem.com/comparative-guide/catalytic-systems-for-cross-coupling-reactions-of-2-chloromethyl-benzoic-acid]
  • Adama Agricultural Solutions Ltd. "PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID." WO/2022/201155, 2022. [URL: https://patentscope.wipo.int/search/en/detail.jsf?docId=WO2022201155]
  • Fisher Scientific. Amide Synthesis. [URL: https://www.fishersci.com/us/en/technical-support/amide-synthesis.html]
  • Green Chemistry, 2018, 20, 3038.
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Foundational

An In-depth Technical Guide to the Properties and Synthesis of 1-(3-chlorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of Pyrazole Scaffolds in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold for the design of a myriad of therapeutic agents. Molecules incorporating the pyrazole moiety have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects. The ability of the pyrazole ring to act as a bioisosteric replacement for other functional groups, coupled with its capacity for diverse substitutions, enables fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide focuses on a specific, highly substituted pyrazole, 1-(3-chlorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-3-amine, a compound representative of a class of molecules with significant potential in targeted drug development. The strategic placement of chlorophenyl and fluorophenyl groups can significantly influence binding affinities to biological targets and metabolic stability.

Physicochemical Properties of 1-(3-chlorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-3-amine

A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental to its development. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The following table summarizes the key physicochemical properties of the title compound, with some data extrapolated from closely related analogs due to the limited availability of specific experimental values for this exact molecule.

PropertyValueSource/Comment
Molecular Formula C₁₅H₁₁ClFN₃Calculated
Molecular Weight 287.72 g/mol Calculated
Appearance White to off-white solidInferred from similar compounds[1]
Melting Point 144-150 °CBased on the closely related 4-(4-chlorophenyl)-1H-pyrazol-3-amine[1]
Solubility Soluble in organic solvents such as DMSO and methanol. Limited solubility in water.General characteristic of similar heterocyclic compounds.
pKa Estimated to be in the range of 3-5 for the amine group.Based on typical values for aminopyrazoles.
LogP Calculated to be in the range of 3.5-4.5.Indicates good lipophilicity.

Synthesis of 1-(3-chlorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-3-amine: A Mechanistic and Practical Overview

The synthesis of substituted pyrazoles can be achieved through various synthetic routes. A common and effective method involves the condensation of a β-keto nitrile with a substituted hydrazine, followed by cyclization. This approach offers a high degree of flexibility in introducing substituents at various positions of the pyrazole ring.

Retrosynthetic Analysis

A logical retrosynthetic pathway for 1-(3-chlorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-3-amine involves disconnecting the pyrazole ring to reveal two key precursors: 3-chlorophenylhydrazine and a β-keto nitrile intermediate. The β-keto nitrile, in turn, can be synthesized from 4-fluorophenylacetonitrile and an appropriate acylating agent.

G Target 1-(3-chlorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-3-amine Precursors 3-chlorophenylhydrazine + 2-(4-fluorophenyl)-3-oxopropanenitrile Target->Precursors Pyrazole formation BetaKetoNitrile_Precursors 4-fluorophenylacetonitrile + Acylating Agent Precursors->BetaKetoNitrile_Precursors Acylation

Caption: Retrosynthetic analysis of the target pyrazole.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on established methods for the synthesis of similar 3-aminopyrazoles.

Step 1: Synthesis of 2-(4-fluorophenyl)-3-oxopropanenitrile

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), dissolve 4-fluorophenylacetonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add a strong base, such as sodium hydride (1.1 equivalents), portion-wise.

  • Acylation: Once the initial reaction subsides, add an acylating agent, such as ethyl formate (1.2 equivalents), dropwise via the dropping funnel.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 1-(3-chlorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-3-amine

  • Reaction Setup: In a round-bottom flask, dissolve the purified 2-(4-fluorophenyl)-3-oxopropanenitrile (1 equivalent) from Step 1 in glacial acetic acid.

  • Hydrazine Addition: Add 3-chlorophenylhydrazine hydrochloride (1.1 equivalents) to the solution.

  • Cyclization: Heat the reaction mixture to reflux (approximately 118 °C) for 2-4 hours. Monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a solid.

Synthesis Workflow Diagram

G cluster_step1 Step 1: β-Keto Nitrile Formation cluster_step2 Step 2: Pyrazole Formation A 4-fluorophenylacetonitrile D Acylation Reaction A->D B Sodium Hydride in THF B->D C Ethyl Formate C->D E 2-(4-fluorophenyl)-3-oxopropanenitrile D->E H Condensation & Cyclization E->H F 3-chlorophenylhydrazine HCl F->H G Glacial Acetic Acid G->H I 1-(3-chlorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-3-amine H->I

Caption: Workflow for the synthesis of the target compound.

Spectroscopic Characterization

The structure of the synthesized compound should be confirmed by standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the chlorophenyl and fluorophenyl rings, as well as a signal for the pyrazole C5-H and the amine protons. The exact chemical shifts and coupling constants will depend on the solvent used.[2][3]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbons of the pyrazole ring and the two aromatic rings.[2][4]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound (287.72 g/mol for C₁₅H₁₁ClFN₃).

Conclusion and Future Perspectives

This technical guide provides a comprehensive overview of the properties and a viable synthetic route for 1-(3-chlorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-3-amine. The strategic incorporation of halogenated phenyl rings onto the pyrazole scaffold makes this class of compounds particularly interesting for further investigation in drug discovery programs. The detailed synthetic protocol and discussion of its physicochemical properties offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and related molecules. Further studies could focus on optimizing the synthesis, exploring the structure-activity relationships of analogs, and evaluating its biological activity in relevant assays.

References

  • Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

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  • 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • 4-(3-Chlorophenyl)-1H-pyrazol-1-amine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

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  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.). Atmiya University. Retrieved January 21, 2026, from [Link]

  • 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine. (n.d.). CAS Common Chemistry. Retrieved January 21, 2026, from [Link]

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2021). Semantic Scholar. Retrieved January 21, 2026, from [Link]

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Exploratory

The Architecture of Matter: A Technical Guide to the Crystal Structure of Halogenated Benzoic Acids

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Halogenated benzoic acids are fundamental scaffolds in medicinal chemistry and materials science. Their utility is profoundly influenced b...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated benzoic acids are fundamental scaffolds in medicinal chemistry and materials science. Their utility is profoundly influenced by the three-dimensional arrangement of molecules in the solid state. This guide provides an in-depth exploration of the principles governing the crystal structure of these compounds. We will dissect the interplay of robust hydrogen bonds and nuanced halogen bonds, analyze the structural consequences of halogen type and position, detail the experimental workflow for structure determination, and connect this fundamental knowledge to its practical implications in drug development.

The Supramolecular Landscape: Dominant Intermolecular Forces

The crystal packing of halogenated benzoic acids is a masterclass in the hierarchy of non-covalent interactions. The final architecture is a delicate balance of competing and cooperative forces, primarily driven by hydrogen and halogen bonds.

The Carboxylic Acid Dimer: A Persistent Supramolecular Synthon

The most dominant and predictable interaction in the crystal structures of benzoic acids is the formation of the carboxylic acid dimer.[1][2] This exceptionally stable motif is formed by a pair of strong O–H⋯O hydrogen bonds, creating a centrosymmetric R²₂(8) ring pattern. This synthon is so energetically favorable that it dictates the primary pairing of molecules in the vast majority of reported structures. The reliability of this dimer makes it a cornerstone of crystal engineering strategies.

The Halogen Bond: A Directional Tool for Crystal Engineering

While hydrogen bonds provide the primary pairing, the halogen atoms (Cl, Br, I) introduce a secondary, highly directional interaction known as the halogen bond.[3][4] This occurs when an electron-deficient region on the halogen atom (the σ-hole) interacts with an electron-rich Lewis base, such as the oxygen atom of a carbonyl group or another halogen.[5][6][7] The strength and directionality of halogen bonds make them a critical tool for fine-tuning crystal packing and designing complex supramolecular architectures.[3] Fluorine, due to its high electronegativity and small size, typically does not form significant halogen bonds.[8]

The interplay between the robust carboxylic acid dimer and the more subtle halogen bonds is a key determinant of the final crystal lattice. Systematic analysis reveals that competition and cooperation between these interactions are heavily influenced by the nature and position of the halogen substituent.[9]

Structural Systematics: Influence of Halogen Identity and Position

The specific identity of the halogen and its position on the aromatic ring (ortho, meta, para) introduce significant steric and electronic perturbations that modulate the crystal packing.

Ortho-Substituted Acids: The Challenge of Steric Hindrance

When a halogen is placed at the ortho position, steric hindrance can force the carboxylic acid group to twist out of the plane of the benzene ring.[1][10] This torsion angle has significant energetic consequences and influences which conformers are present in the solid state.[10][11] For example, in 2-bromobenzoic acid, the carboxy group is inclined to the benzene ring by 18.7°, and a close intramolecular Br⋯O contact is observed.[1] Despite this twist, the powerful carboxylic acid dimer motif often persists, with these twisted dimers then packing in ways that accommodate the steric bulk of the halogen.[12]

Meta- and Para-Substituted Acids: The Emergence of Halogen Bonding Networks

With the halogen at the meta or para position, steric hindrance with the carboxylic acid group is minimized. This allows for more planar molecular conformations and opens up greater possibilities for intermolecular halogen bonding to direct the packing of the primary hydrogen-bonded dimers.[13][14] In these isomers, C–X⋯O (where X = Cl, Br, I) halogen bonds frequently link the carboxylic acid dimers into tapes, sheets, or more complex three-dimensional networks.[13][15] The strength of these interactions generally increases with the size and polarizability of the halogen, following the trend I > Br > Cl.[6]

The following table summarizes representative crystallographic data for a series of monohalogenated benzoic acids, illustrating the structural diversity that arises from subtle chemical changes.

CompoundIsomerSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
2-Chlorobenzoic AcidorthoC2/c14.933.9625.12115.1[12]
3-Chlorobenzoic AcidmetaP2₁/c13.783.8613.43108.9[13]
2-Bromobenzoic AcidorthoC2/c14.804.1025.90118.3[1]
3-Bromobenzoic AcidmetaP2₁/c13.983.8913.36108.2[13]
3-Iodobenzoic AcidmetaP2₁/c14.473.9912.96107.4[13]

Table 1: Comparative crystallographic data for selected monohalogenated benzoic acids. Data highlights the isostructural nature of the meta-chloro, -bromo, and -iodobenzoic acids.

Experimental Workflow: From Solution to Structure

The unambiguous determination of a crystal structure relies on a meticulous experimental process, beginning with the growth of high-quality single crystals and culminating in analysis by X-ray diffraction.[16][17][18]

Protocol: Single Crystal Growth of Halogenated Benzoic Acids

High-quality single crystals, typically 30-300 microns in size and free of defects, are essential for successful diffraction experiments.[17] The following protocol outlines a standard method for growing crystals from solution.

Objective: To grow X-ray quality single crystals of a halogenated benzoic acid derivative.

Materials:

  • Purified halogenated benzoic acid (50-100 mg)

  • Selection of high-purity solvents (e.g., ethyl acetate, acetonitrile, ethanol, dichloromethane, hexanes)

  • Small glass vials (5 mL)

  • Parafilm

  • Hypodermic needle

  • Microscope for crystal inspection

Methodology:

  • Solvent Screening: The choice of solvent is critical.[19] The ideal solvent is one in which the compound is moderately soluble.[19] Test the solubility of the compound in a range of solvents to find a suitable system. Binary solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/hexanes) are often effective.[20]

  • Solution Preparation: Prepare a nearly saturated solution of the compound by dissolving 50-100 mg in the minimum amount of the chosen solvent or solvent system in a clean glass vial.[20] Gentle warming can be used to aid dissolution.[18]

  • Slow Evaporation (Primary Method):

    • Cover the vial with parafilm.

    • Using a needle, pierce 2-6 small holes in the parafilm.[20] The number of holes controls the rate of evaporation.

    • Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood) and allow the solvent to evaporate slowly over several days.[19][21]

    • Monitor for crystal growth periodically without disturbing the vial.[19]

  • Slow Cooling (Alternative Method):

    • Prepare a saturated solution at an elevated temperature.[18][21]

    • Ensure all solid is dissolved.

    • Allow the solution to cool to room temperature very slowly. A dewar or an insulated container can be used to slow the cooling rate.[21]

  • Crystal Harvesting: Once suitable crystals have formed, carefully extract one using a looped fiber or a micromanipulator and mount it for X-ray analysis.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[17][22][23] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[17]

The logical flow of an SC-XRD experiment is depicted below. It begins with mounting a carefully selected crystal and progresses through data collection, processing, and ultimately, the solution and refinement of the molecular structure.

sc_xrd_workflow cluster_prep Crystal Preparation cluster_data Data Acquisition cluster_analysis Structure Determination crystal_growth 1. Single Crystal Growth crystal_selection 2. Selection & Mounting crystal_growth->crystal_selection diffractometer 3. Mount on Diffractometer crystal_selection->diffractometer data_collection 4. X-ray Data Collection diffractometer->data_collection data_reduction 5. Data Integration & Reduction data_collection->data_reduction structure_solution 6. Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement 7. Structural Refinement structure_solution->structure_refinement validation 8. Validation & Analysis (CIF) structure_refinement->validation

Figure 1: Standard workflow for single-crystal X-ray diffraction.

The output of this process is a crystallographic information file (CIF), which contains the precise atomic coordinates, bond lengths, bond angles, and unit cell parameters that define the crystal structure.[22] This data is typically deposited in public repositories like the Cambridge Structural Database (CSD) to benefit the wider scientific community.[24][25][26]

Implications for Drug Development

The solid-state structure of an active pharmaceutical ingredient (API) is not an academic curiosity; it is a critical attribute that profoundly impacts its real-world performance. Halogenation is a common strategy in drug design to enhance binding affinity and modulate pharmacokinetic properties.[8][27][28][29]

  • Solubility and Dissolution Rate: Different crystal packings (polymorphs) of the same compound can have different lattice energies, leading to significant variations in solubility and dissolution rate. Controlling crystallization to favor a more soluble form can dramatically improve a drug's bioavailability.

  • Stability and Shelf-life: The thermodynamic stability of a crystal form is crucial for ensuring the quality and shelf-life of a pharmaceutical product. A comprehensive understanding of the crystal landscape can prevent the unintended conversion to a less stable or less soluble form over time.

  • Bioavailability: By enhancing membrane permeability, halogenation can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[27][29] The specific halogen bonds formed in the solid state can serve as a proxy for the interactions the molecule might form with biological targets.[27]

  • Intellectual Property: Discovering and characterizing novel polymorphic forms of a drug substance is a key strategy for extending patent protection and securing intellectual property.

The ability to predict and control the crystallization of halogenated benzoic acid derivatives, guided by a deep understanding of their supramolecular chemistry, is therefore an invaluable tool in the development of safe, effective, and robust pharmaceutical products.[30]

Conclusion

The crystal structures of halogenated benzoic acids are governed by a predictable yet nuanced hierarchy of intermolecular forces. The robust carboxylic acid dimer provides the primary structural motif, while the type and position of the halogen substituent fine-tune the extended packing through steric effects and directional halogen bonding. A thorough understanding of these principles, verified through rigorous experimental techniques like single-crystal X-ray diffraction, is essential. This knowledge not only advances the fundamental science of crystal engineering but also provides drug development professionals with the critical insights needed to optimize the solid-state properties of new therapeutic agents, ultimately shaping their clinical success.

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solubility of 2-Chloro-5-fluoro-4-methylbenzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-Chloro-5-fluoro-4-methylbenzoic Acid in Organic Solvents Authored by: Your Senior Application Scientist Abstract: This technical guide provides a comprehensive overview...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-Chloro-5-fluoro-4-methylbenzoic Acid in Organic Solvents

Authored by: Your Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-5-fluoro-4-methylbenzoic acid in organic solvents. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It delves into the theoretical principles governing solubility, predictive analysis of solubility in various solvent classes, and a detailed experimental protocol for solubility determination.

Introduction: Understanding the Physicochemical Profile of 2-Chloro-5-fluoro-4-methylbenzoic Acid

2-Chloro-5-fluoro-4-methylbenzoic acid is a substituted benzoic acid derivative. Its molecular structure, characterized by a carboxylic acid group, a phenyl ring, and halogen substituents, dictates its physicochemical properties, including its solubility. The solubility of an active pharmaceutical ingredient (API) is a critical parameter in drug development, influencing its bioavailability, formulation, and route of administration. A thorough understanding of its solubility in a range of organic solvents is therefore paramount for its effective utilization in research and pharmaceutical applications.

The core principle governing solubility is "like dissolves like," which implies that a solute will dissolve best in a solvent that has a similar polarity.[1] For 2-Chloro-5-fluoro-4-methylbenzoic acid, its solubility will be a balance between the polar carboxylic acid group and the relatively non-polar substituted phenyl ring.

Theoretical Framework for Solubility

The is influenced by several key intermolecular forces:

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor.[2][3] This allows it to form strong hydrogen bonds with protic solvents (e.g., alcohols) and with itself, often leading to the formation of stable cyclic dimers.[1]

  • Dipole-Dipole Interactions: The polar C-Cl, C-F, and C=O bonds in the molecule create a net dipole moment, enabling interactions with other polar molecules.

  • Van der Waals Forces: The non-polar phenyl ring and methyl group contribute to van der Waals interactions, which are the primary forces at play when dissolving in non-polar solvents.[1]

The interplay of these forces determines the extent to which the solute-solute and solvent-solvent interactions are overcome by solute-solvent interactions, leading to dissolution.

Predicted Solubility in Common Organic Solvent Classes

Based on the structural features of 2-Chloro-5-fluoro-4-methylbenzoic acid and general principles of carboxylic acid solubility, we can predict its solubility behavior in various classes of organic solvents.

Protic Solvents (e.g., Alcohols, Carboxylic Acids)

Protic solvents, such as methanol, ethanol, and acetic acid, are excellent candidates for dissolving 2-Chloro-5-fluoro-4-methylbenzoic acid. The primary reason is their ability to engage in hydrogen bonding with the carboxylic acid group of the solute. Carboxylic acids are generally soluble in alcohols.[1][2][3]

Aprotic Polar Solvents (e.g., Ketones, Ethers, Esters)

Aprotic polar solvents like acetone, tetrahydrofuran (THF), and ethyl acetate are also expected to be effective solvents. While they cannot donate hydrogen bonds, their polar nature allows for strong dipole-dipole interactions with the solute. The oxygen atoms in their functional groups can act as hydrogen bond acceptors for the carboxylic acid's proton. Carboxylic acids are generally soluble in ethers.[1][2][3]

Aprotic Non-Polar Solvents (e.g., Alkanes, Aromatic Hydrocarbons)

Non-polar solvents such as hexane, toluene, and benzene are predicted to be poor solvents for 2-Chloro-5-fluoro-4-methylbenzoic acid.[1] The energy required to break the strong hydrogen bonds between the carboxylic acid molecules (solute-solute interactions) is not sufficiently compensated by the weak van der Waals forces that would be formed with non-polar solvent molecules.[1] However, some solubility may be observed due to the presence of the non-polar substituted phenyl ring.

Halogenated Solvents (e.g., Dichloromethane, Chloroform)

Halogenated solvents like dichloromethane and chloroform have a moderate polarity and can act as weak hydrogen bond acceptors. They are often good solvents for a wide range of organic compounds. Carboxylic acids are generally soluble in chloroform.[1] Therefore, 2-Chloro-5-fluoro-4-methylbenzoic acid is expected to exhibit moderate to good solubility in these solvents.

Table 1: Predicted Solubility of 2-Chloro-5-fluoro-4-methylbenzoic acid in Various Organic Solvents
Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Intermolecular Forces with Solute
Protic Methanol, EthanolHighHydrogen Bonding, Dipole-Dipole
Aprotic Polar Acetone, THF, Ethyl AcetateHigh to ModerateDipole-Dipole, Hydrogen Bond Accepting
Aprotic Non-Polar Hexane, TolueneLowVan der Waals Forces
Halogenated Dichloromethane, ChloroformModerate to HighDipole-Dipole, Weak Hydrogen Bond Accepting

Experimental Determination of Solubility

To obtain quantitative data on the solubility of 2-Chloro-5-fluoro-4-methylbenzoic acid, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining solubility.

Materials and Equipment
  • 2-Chloro-5-fluoro-4-methylbenzoic acid (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solute prep2 Add to a known volume of solvent prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Allow to equilibrate (e.g., 24-48h) equil1->equil2 sep1 Centrifuge to pellet undissolved solid equil2->sep1 sep2 Filter supernatant sep1->sep2 anal1 Prepare dilutions of the saturated solution sep2->anal1 anal2 Analyze by HPLC or UV-Vis anal1->anal2 anal3 Calculate concentration anal2->anal3

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-Chloro-5-fluoro-4-methylbenzoic acid to a series of vials, each containing a known volume of a different organic solvent.[4][5] The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration:

    • Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further separate the undissolved solid from the supernatant.

  • Sampling and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to avoid precipitation.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed volumetric flask.

    • Dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.

    • Construct a calibration curve using standard solutions of known concentrations.

    • Determine the concentration of the saturated solution from the calibration curve and calculate the solubility in units such as mg/mL or mol/L.

Factors Influencing Solubility

Several factors can influence the solubility of 2-Chloro-5-fluoro-4-methylbenzoic acid:

  • Temperature: Generally, solubility increases with temperature as the dissolution process is often endothermic. However, this should be determined experimentally.

  • Presence of Water: Small amounts of water can sometimes increase the solubility of carboxylic acids in certain organic solvents.[6]

  • pH (in aqueous-organic mixtures): While this guide focuses on organic solvents, it's important to note that in mixed aqueous-organic systems, the pH will significantly impact solubility due to the ionization of the carboxylic acid group.

Safety and Handling

2-Chloro-5-fluoro-4-methylbenzoic acid should be handled in accordance with its Safety Data Sheet (SDS).[7] As a general precaution when working with this and related chemical compounds, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

Conclusion

References

  • Physical Properties of Carboxylic Acids. (2026, January 14). CK-12 Foundation.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
  • Physical Properties of Carboxylic Acids. (2022, September 15). Chemistry LibreTexts.
  • Physical Properties of Carboxylic Acids. (n.d.). Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • MSDS of 2-Chloro-5-fluoro-4-methylbenzoic acid. (2018, December 11). Capot Chemical.
  • Solubility of Organic Compounds. (2023, August 31).
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2025, December 15). UNT Digital Library.

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Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-Chloro-5-fluoro-4-methylbenzoic Acid in Medicinal Chemistry

Introduction: The Strategic Value of Halogenated Benzoic Acids in Drug Discovery Substituted benzoic acids are privileged scaffolds in medicinal chemistry, serving as foundational building blocks for a vast array of ther...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Halogenated Benzoic Acids in Drug Discovery

Substituted benzoic acids are privileged scaffolds in medicinal chemistry, serving as foundational building blocks for a vast array of therapeutic agents. The strategic incorporation of halogen atoms, particularly chlorine and fluorine, onto the phenyl ring profoundly influences the physicochemical and pharmacological properties of the resulting molecules. These properties include, but are not limited to, acidity (pKa), lipophilicity (logP), metabolic stability, and binding interactions with biological targets.[1] 2-Chloro-5-fluoro-4-methylbenzoic acid is a trifunctionalized building block that offers medicinal chemists a unique combination of steric and electronic features to explore in the design of novel drug candidates.

The presence of a chlorine atom at the 2-position, ortho to the carboxylic acid, induces a significant electronic and steric effect, influencing the conformation of the carboxyl group and the acidity of the proton.[1][2] The fluorine atom at the 5-position, meta to the carboxylic acid, acts as a powerful electron-withdrawing group, further modulating the electronic character of the ring and potentially enhancing binding interactions through hydrogen bonding or dipole-dipole interactions. The methyl group at the 4-position provides a lipophilic handle that can be exploited to probe hydrophobic pockets within a target protein. This specific substitution pattern makes 2-Chloro-5-fluoro-4-methylbenzoic acid a compelling starting point for the synthesis of targeted libraries of bioactive compounds.

This guide provides a comprehensive overview of the potential applications of 2-Chloro-5-fluoro-4-methylbenzoic acid in medicinal chemistry, including a plausible synthetic route, detailed protocols for its derivatization, and a discussion of its potential in the development of kinase inhibitors, anti-inflammatory agents, and antibacterial compounds, based on the established utility of structurally related molecules.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-5-fluoro-4-methylbenzoic acid is presented below. These properties are crucial for its handling, reactivity, and suitability for various reaction conditions.

PropertyValueSource
CAS Number 103877-61-8[3]
Molecular Formula C₈H₆ClFO₂[3]
Molecular Weight 188.58 g/mol [3]
Appearance White to off-white solid (predicted)
Purity (typical) ≥95%

Proposed Synthesis of 2-Chloro-5-fluoro-4-methylbenzoic Acid

Synthesis_Workflow A 2-Chloro-5-fluorotoluene B 2-Chloro-5-fluoro-4-nitrotoluene A->B Nitration (HNO3, H2SO4) C 2-Chloro-5-fluoro-4-aminotoluene B->C Reduction (e.g., Fe, HCl or H2, Pd/C) D 4-Bromo-2-chloro-5-fluorotoluene C->D Sandmeyer Reaction (1. NaNO2, HBr 2. CuBr) E 2-Chloro-5-fluoro-4-methylbenzonitrile D->E Cyanation (CuCN, DMF) F 2-Chloro-5-fluoro-4-methylbenzoic acid E->F Hydrolysis (H2SO4, H2O)

Caption: Proposed synthetic workflow for 2-Chloro-5-fluoro-4-methylbenzoic acid.

Experimental Protocol: A Plausible Multi-step Synthesis

This protocol is a hypothetical sequence based on analogous transformations. Researchers should perform small-scale trials to optimize each step.

Step 1: Nitration of 2-Chloro-5-fluorotoluene

  • To a stirred solution of 2-chloro-5-fluorotoluene in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-5-fluoro-4-nitrotoluene.

Step 2: Reduction of the Nitro Group

  • To a solution of 2-chloro-5-fluoro-4-nitrotoluene in ethanol or acetic acid, add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon.

  • Heat the reaction mixture to reflux and monitor the disappearance of the starting material by TLC.

  • Upon completion, filter the reaction mixture to remove the catalyst and concentrate the filtrate.

  • Neutralize the residue with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain 2-chloro-5-fluoro-4-aminotoluene.

Step 3: Sandmeyer Reaction

  • Dissolve the 2-chloro-5-fluoro-4-aminotoluene in an aqueous solution of hydrobromic acid and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution and allow the mixture to warm to room temperature.

  • Extract the product, 4-bromo-2-chloro-5-fluorotoluene, with an organic solvent, wash, dry, and concentrate.

Step 4: Cyanation

  • Heat a mixture of 4-bromo-2-chloro-5-fluorotoluene and copper(I) cyanide in a high-boiling polar aprotic solvent such as DMF or NMP.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture, pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

  • Extract the product, 2-chloro-5-fluoro-4-methylbenzonitrile, with an organic solvent.

  • Wash, dry, and purify the product, for example by column chromatography.

Step 5: Hydrolysis of the Nitrile

  • Heat a mixture of 2-chloro-5-fluoro-4-methylbenzonitrile in an aqueous solution of a strong acid, such as sulfuric acid.

  • Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture, and the product, 2-Chloro-5-fluoro-4-methylbenzoic acid, should precipitate.

  • Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Applications in Medicinal Chemistry: A Landscape of Opportunity

Based on the known biological activities of structurally related halogenated benzoic acids, 2-Chloro-5-fluoro-4-methylbenzoic acid is a promising scaffold for the development of novel therapeutics in several key areas.

Caption: Potential medicinal chemistry applications of 2-Chloro-5-fluoro-4-methylbenzoic acid.

Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Many kinase inhibitors feature a substituted aromatic core that engages in hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the kinase.

  • Rationale: The amide derivatives of 2-fluoro-5-methylbenzoic acid have been successfully employed in the synthesis of potent and selective kinase inhibitors, such as benzoxazepinones.[7] The 2-Chloro-5-fluoro-4-methylbenzoic acid scaffold provides a similar opportunity for the synthesis of novel kinase inhibitors. The ortho-chloro and meta-fluoro substituents can modulate the pKa of the parent molecule and its derivatives, influencing their binding affinity and selectivity. The para-methyl group can be directed towards hydrophobic regions of the kinase active site.

  • Exemplary Protocol: Amide Coupling for Kinase Inhibitor Scaffolds

    This protocol describes a general method for the coupling of 2-Chloro-5-fluoro-4-methylbenzoic acid with a primary or secondary amine, a key step in the synthesis of many kinase inhibitors.

    Materials:

    • 2-Chloro-5-fluoro-4-methylbenzoic acid

    • Amine of interest (e.g., aniline, benzylamine)

    • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

    • Anhydrous polar aprotic solvent (e.g., DMF, DCM)

    • Organic base (e.g., DIPEA, triethylamine)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

    Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Chloro-5-fluoro-4-methylbenzoic acid (1.0 eq) in the anhydrous solvent.

    • Add the amine (1.1 eq) and the organic base (2.0-3.0 eq).

    • In a separate flask, dissolve the coupling agent (1.2 eq) in the anhydrous solvent.

    • Slowly add the solution of the coupling agent to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring its progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Anti-inflammatory Agents

Chronic inflammation is a key component of numerous diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is an ongoing effort in medicinal chemistry.

  • Rationale: Derivatives of halogenated benzoic acids have shown promise as anti-inflammatory agents.[2][8] For instance, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory mediators.[8] The substitution pattern of 2-Chloro-5-fluoro-4-methylbenzoic acid provides a template for designing molecules that can potentially modulate inflammatory pathways. The carboxylic acid moiety can be used to mimic the structure of endogenous anti-inflammatory molecules or to anchor the molecule to its biological target.

  • Exemplary Workflow: From Building Block to Anti-inflammatory Candidate

    Anti_inflammatory_Workflow A 2-Chloro-5-fluoro-4-methylbenzoic acid B Amide Library Synthesis A->B Parallel Synthesis C In vitro Screening (e.g., COX-2, iNOS inhibition assays) B->C D Lead Compound Identification C->D Hit-to-Lead Optimization E In vivo Efficacy Studies (e.g., animal models of inflammation) D->E

    Caption: A typical workflow for the development of anti-inflammatory agents.

Antibacterial Agents

The rise of antibiotic-resistant bacteria necessitates the discovery of new classes of antibacterial agents. Halogenated aromatic compounds have a long history in the development of antimicrobials.

  • Rationale: Derivatives of 2-chlorobenzoic acid and 2-chloro-5-nitrobenzoic acid have been shown to possess significant antibacterial activity.[9][10][11][12] The mechanism of action of such compounds can involve the disruption of the bacterial cell wall or the generation of reactive oxygen species within the bacterium.[9][11] The specific electronic properties conferred by the chloro and fluoro substituents in 2-Chloro-5-fluoro-4-methylbenzoic acid can be harnessed to design novel antibacterial compounds.

  • Exemplary Protocol: Synthesis of Ester Derivatives for Antibacterial Screening

    This protocol outlines the synthesis of methyl 2-chloro-5-fluoro-4-methylbenzoate, an ester derivative that can serve as a starting point for further derivatization or be screened for biological activity.

    Materials:

    • 2-Chloro-5-fluoro-4-methylbenzoic acid

    • Thionyl chloride or oxalyl chloride

    • Anhydrous methanol

    • Anhydrous solvent (e.g., DCM, toluene)

    • Anhydrous DMF (catalytic amount, if using oxalyl chloride)

    Procedure:

    • Acid Chloride Formation: In a flame-dried flask under an inert atmosphere, suspend 2-Chloro-5-fluoro-4-methylbenzoic acid (1.0 eq) in the anhydrous solvent. Add thionyl chloride (2.0 eq) and heat the mixture to reflux until the solution becomes clear and gas evolution ceases. Alternatively, use oxalyl chloride (1.5 eq) with a catalytic amount of DMF in DCM at room temperature.

    • Esterification: Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure. Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Slowly add anhydrous methanol (5.0 eq).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the resulting ester by column chromatography or distillation.

Conclusion

2-Chloro-5-fluoro-4-methylbenzoic acid is a versatile and promising building block for medicinal chemistry. While direct applications in launched drugs are not yet documented, its unique substitution pattern offers a rich platform for the design and synthesis of novel therapeutic agents. The protocols and potential applications outlined in this guide, based on the established chemistry and pharmacology of related compounds, provide a solid foundation for researchers and drug development professionals to explore the full potential of this intriguing molecule in their quest for new medicines.

References

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences. [Link]

  • MySkinRecipes. 4-Chloro-5-fluoro-2-methylbenzoic acid. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Arzneimittelforschung. [Link]

  • Google Patents. A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Google Patents. Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
  • Patsnap. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. PubMed. [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. PMC. [Link]

  • Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC. [Link]

  • The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. PubMed. [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. [Link]

  • Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. PubMed. [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]

  • Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

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Application

Application Note: A Detailed Protocol for the Synthesis of a Key Uracil-Based Intermediate for the Herbicide Saflufenacil

Abstract Saflufenacil is a potent, broad-spectrum herbicide that functions through the inhibition of the protoporphyrinogen oxidase (PPO) enzyme.[1][2][3] Its chemical architecture, belonging to the pyrimidinedione class...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Saflufenacil is a potent, broad-spectrum herbicide that functions through the inhibition of the protoporphyrinogen oxidase (PPO) enzyme.[1][2][3] Its chemical architecture, belonging to the pyrimidinedione class, is central to its biological activity. The synthesis of saflufenacil relies on the efficient construction of key molecular scaffolds. This application note provides a comprehensive, in-depth guide for the synthesis of a critical intermediate: 2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)benzoic acid . We present a robust, multi-step synthetic pathway, complete with detailed experimental protocols, mechanistic insights, and characterization data. The methodology is designed for researchers in agrochemical synthesis, process chemistry, and drug development, offering a clear and reproducible procedure for obtaining this high-value intermediate.

Introduction: The Significance of Saflufenacil and its Intermediates

Saflufenacil (marketed as Kixor®) represents a significant advancement in weed management, offering effective control of numerous broadleaf weeds, including those resistant to glyphosate and ALS-inhibiting herbicides.[4][5] Its mode of action involves blocking the PPO enzyme in the chlorophyll biosynthesis pathway, leading to a rapid accumulation of photosensitizing protoporphyrin IX, which causes oxidative damage and cell death in susceptible plants.[2]

The molecular structure of saflufenacil is characterized by a trifluoromethyl-substituted uracil ring linked to a substituted benzoyl moiety. Uracil and its derivatives are a cornerstone in the development of agrochemicals due to their versatile biological activities and amenability to chemical modification.[6][7][8] The commercial synthesis of saflufenacil is typically convergent, involving the coupling of two advanced intermediates: the uracil-bearing aromatic ring and a specific sulfonamide side chain.[9]

This guide focuses on the synthesis of the uracil-bearing aromatic component, specifically the benzoic acid derivative. This intermediate is pivotal as it contains the core pyrimidinedione (uracil) heterocycle responsible for PPO inhibition and the correctly substituted aromatic ring required for the final amide coupling step. The chosen synthetic route is adapted from established patent literature, emphasizing practicality, efficiency, and high yield.[10][11]

Synthetic Strategy and Mechanistic Insights

The synthesis of the target intermediate is achieved through a three-step sequence starting from commercially available materials. The strategy involves the initial formation of a substituted enamine, followed by cyclization to construct the uracil ring, and finally, hydrolysis to yield the desired carboxylic acid.

Overall Synthetic Pathway

Saflufenacil Intermediate Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization Precursor Formation cluster_2 Step 3: Uracil Ring Formation cluster_3 Step 4: Hydrolysis SM1 Methyl 2-chloro-4-fluoro-5-aminobenzoate I1 Intermediate (1) (Enamine Adduct) SM1->I1 Toluene, Base (e.g., Et₃N) SM2 Ethyl 4,4,4-trifluoroacetoacetate SM2->I1 Toluene, Base (e.g., Et₃N) I2 Intermediate (2) (Amine Adduct) I1->I2 Solvent R1 Methylamine HCl R1->I2 Solvent I3 Methyl 2-chloro-4-fluoro-5- (3-methyl-uracil-yl)benzoate I2->I3 DMF R2 1. Base (e.g., NaOMe) 2. Acylating Agent R2->I3 DMF FP Target Intermediate (Benzoic Acid) I3->FP R3 Hydrolysis (e.g., LiOH, H₂O) R3->FP

Caption: Synthetic pathway for the target benzoic acid intermediate.

  • Step 1: Condensation to Form Enamine Intermediate: The synthesis begins with the condensation reaction between methyl 2-chloro-4-fluoro-5-aminobenzoate and ethyl 4,4,4-trifluoroacetoacetate . The aromatic amine of the benzoate attacks the ketone carbonyl of the acetoacetate, followed by dehydration, to form a stable enamine intermediate. This reaction is typically catalyzed by a base, such as triethylamine, and driven to completion by heating in a solvent like toluene.[10]

  • Step 2 & 3: Uracil Ring Formation: The enamine intermediate is then reacted with methylamine hydrochloride to form a second intermediate.[11] This product is subsequently treated with a strong base (e.g., sodium methoxide) to deprotonate the nitrogen, which then undergoes intramolecular cyclization by attacking the ester carbonyl. An acylating agent, such as ethyl chloroformate, facilitates the final ring closure and formation of the stable uracil heterocycle, yielding methyl 2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)benzoate .[11]

  • Step 4: Saponification to the Benzoic Acid: The final step is a standard ester hydrolysis (saponification). Treating the methyl ester with a base like lithium hydroxide or sodium hydroxide in an aqueous solvent system cleaves the ester bond. Subsequent acidification protonates the carboxylate, precipitating the desired final product, 2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)benzoic acid .

Detailed Experimental Protocol

This protocol is designed for laboratory-scale synthesis and can be scaled with appropriate modifications.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Notes
Methyl 2-chloro-4-fluoro-5-aminobenzoate886503-33-3205.59Starting material
Ethyl 4,4,4-trifluoroacetoacetate372-31-6184.11Reagent, moisture-sensitive
Toluene108-88-392.14Solvent, anhydrous
Triethylamine (Et₃N)121-44-8101.19Base, anhydrous
Methylamine hydrochloride593-51-167.52Reagent
N,N-Dimethylformamide (DMF)68-12-273.09Solvent, anhydrous
Sodium methoxide (NaOMe)124-41-454.02Base, moisture-sensitive
Ethyl chloroformate541-41-3108.52Acylating agent, corrosive
Lithium Hydroxide (LiOH)1310-65-223.95Base for hydrolysis
Tetrahydrofuran (THF)109-99-972.11Co-solvent for hydrolysis
Hydrochloric Acid (HCl), 2M7647-01-036.46For acidification and washing
Ethyl Acetate, Hexanes, Brine--Solvents for extraction and workup
Experimental Workflow Diagram

Experimental_Workflow A Step 1: Condensation - Combine Benzoate, Acetoacetate, Et₃N in Toluene - Heat to 120-140°C, 3-4h B Workup 1 - Cool to RT - Wash with dilute HCl - Dry & Concentrate A->B C Intermediate (1) (Crude Enamine) B->C D Step 2/3: Cyclization - Dissolve Intermediate (1) & Methylamine HCl in solvent - Add NaOMe at low temp (0-5°C) - Add Ethyl Chloroformate - Heat to 90-100°C, 10h C->D E Workup 2 - Cool to RT - Add water for crystallization - Filter solid product D->E F Intermediate (3) (Methyl Ester) E->F G Step 4: Hydrolysis - Suspend Ester in THF/Water - Add LiOH - Stir at RT until complete (TLC) F->G H Workup 3 - Acidify with 2M HCl to pH ~2 - Filter precipitate - Wash with water G->H I Purification & Analysis - Dry the solid under vacuum - Characterize (NMR, MS, MP) H->I J Final Product I->J

Caption: Step-by-step experimental workflow from reaction to analysis.

Step-by-Step Procedure

Step A-C: Synthesis of Intermediate (1) (Enamine Adduct)

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 2-chloro-4-fluoro-5-aminobenzoate (20.6 g, 0.1 mol), toluene (250 mL), ethyl 4,4,4-trifluoroacetoacetate (27.6 g, 0.15 mol), and triethylamine (15.2 g, 0.15 mol).

  • Heat the reaction mixture to 120-140°C and reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexanes 3:7).

  • Once the starting benzoate is consumed, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 100 mL) followed by brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Intermediate (1) as a crude oil or solid, which can be used in the next step without further purification. Expected yield: ~90-95%.[10]

Step D-F: Synthesis of Intermediate (3) (Methyl Ester of Uracil Derivative)

  • Dissolve the crude Intermediate (1) and methylamine hydrochloride (8.1 g, 0.12 mol) in N,N-dimethylformamide (DMF, 200 mL) in a 500 mL flask.

  • Cool the mixture to 0-5°C in an ice bath. Add sodium methoxide (8.1 g, 0.15 mol) portion-wise, ensuring the temperature remains below 10°C. Stir for 30 minutes.

  • Add ethyl chloroformate (16.3 g, 0.15 mol) dropwise to the reaction mixture.

  • After the addition is complete, remove the ice bath and heat the reaction to 90-100°C for 8-10 hours. Monitor the reaction by TLC.

  • Cool the mixture to room temperature and pour it into ice water (800 mL) with stirring.

  • A solid precipitate will form. Continue stirring for 1-2 hours to complete crystallization.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to obtain the methyl ester intermediate. Expected yield: ~85-90%.[11]

Step G-J: Synthesis of the Final Benzoic Acid Intermediate

  • Suspend the dried methyl ester (0.1 mol) in a mixture of THF (200 mL) and water (100 mL).

  • Add lithium hydroxide monohydrate (6.3 g, 0.15 mol) to the suspension.

  • Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting ester.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the slow addition of 2M HCl.

  • A thick white precipitate will form. Filter the solid, wash with cold water until the washings are neutral, and dry in a vacuum oven at 50-60°C.

  • The final product is obtained as a white to off-white solid. Expected yield: >95%.

Characterization and Data

The synthesized intermediate should be characterized to confirm its identity and purity.

  • Appearance: White to off-white crystalline solid.

  • Melting Point (MP): To be determined experimentally.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Expect signals corresponding to the aromatic proton, the uracil vinyl proton, the N-methyl group, and the carboxylic acid proton (broad singlet).

    • ¹⁹F NMR: Expect a singlet corresponding to the trifluoromethyl group and a multiplet for the fluorine on the aromatic ring.

  • Mass Spectrometry (MS): ESI-MS should show the expected [M-H]⁻ or [M+H]⁺ ion corresponding to the molecular weight of C₁₃H₇ClF₄N₂O₄ (M.W. = 394.66 g/mol ).

Summary of Reaction Parameters
StepKey TransformationStarting MaterialsKey ReagentsSolventTemp. (°C)Time (h)Approx. Yield (%)
1Enamine FormationMethyl 2-chloro-4-fluoro-5-aminobenzoate, Ethyl trifluoroacetoacetateEt₃NToluene120-1403-490-95
2/3Uracil Ring FormationIntermediate (1), Methylamine HClNaOMe, Ethyl ChloroformateDMF90-1008-1085-90
4Ester HydrolysisIntermediate (3) (Methyl Ester)LiOHTHF/H₂ORT4-6>95

Troubleshooting and Safety Precautions

  • Incomplete Condensation (Step 1): If the reaction stalls, consider adding a catalytic amount of p-toluenesulfonic acid (p-TSA) and using a Dean-Stark apparatus to remove water azeotropically.

  • Low Yield in Cyclization (Step 2/3): Ensure all reagents and solvents are anhydrous, as moisture can interfere with the strong base (NaOMe). The purity of Intermediate (1) can also affect the yield.

  • Difficulty in Precipitation (Step 4): If the product does not precipitate upon acidification, it may be due to residual organic solvent. Ensure all THF is removed before acidification. If the product remains oily, try trituration with a non-polar solvent like hexanes.

  • Safety:

    • Work in a well-ventilated fume hood at all times.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Ethyl 4,4,4-trifluoroacetoacetate and ethyl chloroformate are corrosive and lachrymatory. Handle with extreme care.

    • Sodium methoxide is a strong base and is highly reactive with water. Handle under an inert atmosphere if possible.

    • Toluene and DMF are hazardous solvents. Avoid inhalation and skin contact.

Conclusion

This application note details a reliable and high-yielding synthetic route to 2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)benzoic acid , a crucial intermediate for the herbicide saflufenacil. By providing clear, step-by-step instructions and insights into the reaction mechanisms, this guide serves as a valuable resource for chemists in the agrochemical industry. The successful synthesis of this intermediate is a critical step towards the total synthesis of saflufenacil and related PPO-inhibiting herbicides.

References

  • New and convergent synthesis of saflufenacil. (n.d.). ResearchGate. [Link]

  • Saflufenacil (Ref: BAS 800H). (2025). AERU - University of Hertfordshire. [Link]

  • Process for preparing 2-chloro-5-sulfamoylbenzoic acids. (1975).
  • Design, synthesis and herbicidal evaluation of novel uracil derivatives containing an isoxazoline moiety. (2020). PubMed. [Link]

  • The Agrochemical Applications of Uracil Derivatives. (n.d.). [Link]

  • Preparation method of saflufenacil intermediate. (n.d.). Patsnap Eureka. [Link]

  • Preparation method of saflufenacil intermediate. (2021).
  • A new process of saflufenacil production using novel intermediates. (2025).
  • How Uracil Participates in Nucleotide Synthesis Pathways. (2026). pharma ingredients. [Link]

  • Synthesis method of saflufenacil key intermediate. (n.d.). Patsnap Eureka. [Link]

  • Saflufenacil. (n.d.). Wikipedia. [Link]

  • Public Release Summary on the Evaluation of the New Active Saflufenacil. (n.d.). Australian Pesticides and Veterinary Medicines Authority. [Link]

  • Design, synthesis and herbicidal evaluation of novel uracil derivatives containing an isoxazoline moiety. (2020). ResearchGate. [Link]

  • The Herbicide Saflufenacil (Kixor™) is a New Inhibitor of Protoporphyrinogen IX Oxidase Activity. (2017). Weed Science - Cambridge University Press. [Link]

  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). National Institutes of Health. [Link]

  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. (2009).
  • Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. (n.d.). PrepChem.com. [Link]

  • Process for the preparation of 2-amino-5-sulfamylbenzoic acid hydrazides. (1964).
  • Preparation method of saflufenacil intermediate. (2013).
  • Saflufenacil (Kixor™): Biokinetic Properties and Mechanism of Selectivity of a New Protoporphyrinogen IX Oxidase Inhibiting Herbicide. (2025). ResearchGate. [Link]

Sources

Method

Preparation and Application of Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors: An Application Note and Protocol Guide

Abstract: Stearoyl-CoA Desaturase 1 (SCD1) is a pivotal enzyme in cellular lipid metabolism, catalyzing the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Stearoyl-CoA Desaturase 1 (SCD1) is a pivotal enzyme in cellular lipid metabolism, catalyzing the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1] Its dysregulation is critically implicated in a host of human pathologies, including metabolic diseases like obesity and non-alcoholic fatty liver disease (NAFLD), as well as numerous cancers.[2][3] This has positioned SCD1 as a high-value therapeutic target for drug development. This guide provides an in-depth technical overview and a set of validated protocols for the preparation, characterization, and evaluation of SCD1 inhibitors. We will cover the biological rationale for SCD1 inhibition, a representative chemical synthesis workflow, and detailed, step-by-step protocols for robust in vitro and in vivo assessment. This document is intended for researchers, chemists, and pharmacologists in both academic and industrial settings who are engaged in the discovery and development of novel SCD1-targeted therapeutics.

Section 1: The Rationale for SCD1 Inhibition

The Central Role of SCD1 in Lipid Metabolism

SCD1 is an integral membrane enzyme located in the endoplasmic reticulum that introduces a cis-double bond at the delta-9 position of fatty acyl-CoA substrates.[4] Its preferred substrates are palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), which it converts to palmitoleoyl-CoA (16:1n-7) and oleoyl-CoA (18:1n-9), respectively.[5][6] These MUFAs are the most abundant monounsaturated fatty acids incorporated into essential lipid species, including phospholipids, triglycerides (TGs), and cholesteryl esters.[7] By controlling the ratio of SFAs to MUFAs, SCD1 fundamentally influences cell membrane fluidity, energy storage, and the generation of lipid-based signaling molecules.[5] Because cellular pools of SFAs are typically replete from both diet and de novo synthesis, the SCD1-catalyzed reaction is the rate-limiting step in MUFA biosynthesis.[4]

SCD1 as a Therapeutic Target in Disease

The pathogenic role of elevated SCD1 activity is well-documented.

  • Metabolic Diseases: In conditions like obesity, type 2 diabetes, and hepatic steatosis, SCD1 expression is often upregulated.[1][8] This leads to increased production of MUFAs, which are readily esterified into TGs for storage, promoting lipid accumulation. Genetic deletion or pharmacological inhibition of SCD1 in preclinical rodent models confers striking protection against diet-induced obesity, fatty liver, and insulin resistance.[4][9] This protection is partly attributed to an increase in fatty acid oxidation, mediated by the activation of AMP-activated protein kinase (AMPK).[10]

  • Oncology: Many human cancers exhibit a high rate of de novo lipogenesis to support rapid proliferation and membrane synthesis, leading to an overexpression of SCD1.[3][11] Cancer cells rely on SCD1 to shuttle cytotoxic SFAs into MUFAs, thereby preventing lipotoxicity-induced endoplasmic reticulum stress and apoptosis.[4][5] Consequently, inhibiting SCD1 can selectively trigger cancer cell death and has shown potent anti-tumor activity in various models, including prostate, liver, and renal cancers.[6][11] A novel SCD1 inhibitor, MTI-301, is currently being evaluated in a Phase 1 clinical trial for cancer.[12]

The SCD1 Signaling Hub

SCD1 does not operate in isolation; it is a critical node integrating nutritional and hormonal signals to regulate metabolic homeostasis. Its expression is controlled by key transcription factors like SREBP-1c and LXR.[4][13] The products of SCD1 activity, primarily oleate, are not merely structural components but also act as signaling molecules that influence major cellular pathways. Inhibition of SCD1 disrupts these downstream events, providing the molecular basis for its therapeutic effect.

SCD1_Pathway cluster_upstream Upstream Regulation cluster_enzyme Core Reaction cluster_downstream Downstream Lipid Products & Signaling SREBP1c SREBP-1c SCD1 SCD1 Enzyme SREBP1c->SCD1 Upregulates LXR LXR LXR->SCD1 Upregulates MUFAs Monounsaturated Fatty Acyl-CoAs (e.g., Oleoyl-CoA) SCD1->MUFAs SFAs Saturated Fatty Acyl-CoAs (e.g., Stearoyl-CoA) SFAs->SCD1 PL Phospholipids MUFAs->PL Incorporation TG Triglycerides MUFAs->TG Incorporation CE Cholesteryl Esters MUFAs->CE Incorporation Inhibitors SCD1 Inhibitors Inhibitors->SCD1 Inhibit Membrane Membrane Fluidity PL->Membrane Signaling Lipid Signaling (e.g., AKT, AMPK) TG->Signaling CE->Signaling

Caption: SCD1 signaling pathway overview.

Section 2: Chemical Preparation of a Representative SCD1 Inhibitor

The development of small molecule SCD1 inhibitors has yielded a diverse range of chemical scaffolds.[4] For illustrative purposes, we present a conceptual workflow for the synthesis of a potent isoxazole-based inhibitor, inspired by published practical syntheses such as that for MK-8245.[14][15]

Synthesis Workflow

The following diagram outlines a multi-step synthesis. The causality behind this approach is the efficient and scalable construction of the core heterocyclic structure followed by functionalization.

Synthesis_Workflow Start Starting Materials (e.g., Aldehyde, Hydroxylamine) Step1 Step 1: Cycloaddition Forms isoxazoline intermediate Start->Step1 Step2 Step 2: Nucleophilic Substitution Couples piperidine fragment Step1->Step2 Step3 Step 3: Oxidation Forms stable isoxazole core Step2->Step3 Step4 Step 4: Final Coupling/Modification Adds terminal functional group Step3->Step4 End Final SCD1 Inhibitor Step4->End

Caption: Conceptual workflow for inhibitor synthesis.
Protocol: Conceptual Synthesis of an Isoxazole-Based Inhibitor

Objective: To synthesize a representative SCD1 inhibitor for biological evaluation. This protocol is conceptual and requires optimization based on the specific target molecule.

Materials:

  • Appropriate aldehyde and piperidine starting materials

  • Hydroxylamine hydrochloride, N-Bromosuccinimide (NBS)

  • Iodine (I₂)

  • Triethylamine (TEA) or other suitable base

  • Appropriate solvents (e.g., Dichloromethane (DCM), Methanol (MeOH), Dimethylformamide (DMF))

  • Standard laboratory glassware and reaction monitoring equipment (TLC, LC-MS)

Methodology:

  • Step 1: Formation of Isoxazoline Intermediate:

    • Dissolve the starting aldehyde in a suitable solvent like DCM.

    • Add hydroxylamine hydrochloride and a base (e.g., TEA) and stir at room temperature to form the corresponding oxime.

    • Treat the oxime in situ with a halogenating agent like NBS to generate a nitrile oxide, which undergoes a 1,3-dipolar cycloaddition reaction to form the 3-bromo-isoxazoline intermediate.

    • Rationale: This cycloaddition is an efficient method for constructing the core five-membered heterocyclic ring.[15]

  • Step 2: Coupling of the Piperidine Moiety:

    • Dissolve the isoxazoline intermediate from Step 1 in a polar aprotic solvent like DMF.

    • Add the desired piperidine fragment. The reaction is an addition-elimination sequence where the piperidine nitrogen displaces the bromide.

    • Heat the reaction as necessary (e.g., 50-80 °C) to drive it to completion. Monitor by TLC or LC-MS.

    • Rationale: This step couples the two key fragments of the molecule. The choice of solvent and temperature is critical for achieving high yield and minimizing side reactions.[14]

  • Step 3: Oxidation to Isoxazole:

    • Following workup and purification of the product from Step 2, dissolve it in a suitable solvent.

    • Add a mild oxidizing agent, such as iodine, and heat.

    • This step oxidizes the isoxazoline ring to the more stable aromatic isoxazole core.

    • Rationale: The aromatic isoxazole core often improves the metabolic stability and potency of the final compound.[14][15]

  • Step 4: Final Functionalization:

    • Perform any final coupling or modification reactions required to install the terminal chemical groups as dictated by the Structure-Activity Relationship (SAR) studies.[4]

    • This may involve amide couplings, Suzuki reactions, or other standard organic transformations.

  • Purification and Characterization:

    • Purify the final compound using column chromatography or recrystallization.

    • Confirm the structure and assess purity (>95%) using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Section 3: In Vitro Evaluation of SCD1 Inhibitors

The goal of in vitro evaluation is to quantify a compound's direct inhibitory effect on the SCD1 enzyme (potency) and its ability to inhibit SCD1 activity within a living cell (cellular efficacy).

Experimental Workflow for In Vitro Evaluation

A tiered approach is recommended, starting with a biochemical assay to confirm direct enzyme inhibition, followed by a cell-based assay to measure activity in a more physiologically relevant context.

InVitro_Workflow Start Synthesized Inhibitor (Characterized, >95% Purity) EnzymeAssay Protocol 1: SCD1 Enzyme Assay (Biochemical) Start->EnzymeAssay CellAssay Protocol 2: Cell-Based Assay (Physiological) Start->CellAssay Data1 Determine Potency (IC50 Value) EnzymeAssay->Data1 Data2 Determine Cellular Efficacy (EC50 Value) CellAssay->Data2 End Lead Compound for In Vivo Studies Data1->End Data2->End

Caption: Workflow for in vitro inhibitor evaluation.
Protocol 1: SCD1 Enzyme Inhibition Assay (Radiometric)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against SCD1 using isolated liver microsomes.

Principle: This assay measures the conversion of a radiolabeled SFA substrate ([¹⁴C]-Stearoyl-CoA) to its MUFA product ([¹⁴C]-Oleoyl-CoA) by the SCD1 enzyme present in liver microsomes. The amount of inhibition is quantified by separating the substrate and product via thin-layer chromatography (TLC) and measuring radioactivity.[6][16]

Parameter Recommended Condition Rationale
Enzyme SourceLiver microsomes from high-fat diet-fed rats/miceHigh-fat feeding induces SCD1 expression, increasing enzyme abundance.
Substrate[¹⁴C]-Stearoyl-CoA (~50-60 mCi/mmol)Radiolabel allows for sensitive detection of the product.
Final Substrate Conc.20 µMApproximates the Michaelis-Menten constant (Km) for sensitive inhibition measurement.
CofactorsNADH, ATP, Coenzyme ARequired for the desaturation reaction and acyl-CoA synthesis.
Incubation Time15-20 minutes at 37°CEnsures the reaction is in the linear range and avoids substrate depletion.
Test Compound Conc.10-point, 3-fold serial dilution (e.g., 10 µM to 0.5 nM)Covers a wide range to accurately determine the dose-response curve.

Methodology:

  • Microsome Preparation: Prepare liver microsomes from rodents fed a high-fat diet using standard differential centrifugation techniques. Determine the total protein concentration using a BCA or Bradford assay.

  • Assay Reaction:

    • In a 96-well plate, add assay buffer (e.g., 100 mM potassium phosphate, pH 7.2), cofactors (2 mM ATP, 0.1 mM CoA, 2 mM NADH), and microsomal protein (20-50 µg).

    • Add the SCD1 inhibitor at various concentrations (typically dissolved in DMSO; final DMSO concentration should be ≤0.5%). Pre-incubate for 15 minutes at 37°C.

    • Rationale: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Start the reaction by adding [¹⁴C]-Stearoyl-CoA. Incubate for 15-20 minutes at 37°C.

  • Terminate and Saponify: Stop the reaction by adding 10 M potassium hydroxide (KOH) and incubate at 70°C for 1 hour. This step saponifies the acyl-CoAs to free fatty acids.

  • Extraction: Acidify the reaction with formic acid and extract the fatty acids with a nonpolar solvent like hexane.

  • TLC Separation: Spot the extracted lipids onto an argentation (silver nitrate-impregnated) TLC plate. Develop the plate using a solvent system such as hexane:diethyl ether (90:10 v/v).

    • Rationale: Argentation TLC separates fatty acids based on the degree of unsaturation. The MUFA product (oleic acid) will migrate slower than the SFA substrate (stearic acid).[6]

  • Quantification and Analysis:

    • Expose the dried TLC plate to a phosphor screen and scan using a PhosphorImager.

    • Quantify the radioactivity in the spots corresponding to stearic acid and oleic acid.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO vehicle control.

    • Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).

Protocol 2: Cell-Based SCD1 Activity Assay (LC-MS)

Objective: To determine the half-maximal effective concentration (EC₅₀) of a test compound in a cellular context.

Principle: This assay measures the ability of an inhibitor to block SCD1 activity in intact cells (e.g., human hepatoma HepG2 cells). Cells are incubated with a stable isotope-labeled SFA (e.g., D₁₃-Stearic Acid), and the conversion to its corresponding MUFA (D₁₃-Oleic Acid) is measured by Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

Methodology:

  • Cell Culture: Plate HepG2 cells in 24-well plates and grow to confluence.

    • Rationale: HepG2 cells are a well-established human liver cell line that expresses SCD1 and is relevant for studying metabolic diseases.[7][17]

  • Compound Treatment:

    • Aspirate the culture medium and replace it with fresh medium containing the SCD1 inhibitor at various concentrations (10-point, 3-fold serial dilution). Include a DMSO vehicle control.

    • Incubate for 1-2 hours.

  • Substrate Labeling:

    • Add the stable isotope-labeled substrate (e.g., D₁₃-Stearic Acid complexed to BSA) to each well to a final concentration of 50-100 µM.

    • Incubate for 4-6 hours at 37°C.

  • Cell Lysis and Lipid Extraction:

    • Wash the cells with cold PBS to remove excess substrate.

    • Lyse the cells and extract total lipids using a standard method, such as a Bligh-Dyer or Folch extraction (e.g., using a mixture of chloroform:methanol).

  • Saponification and Derivatization (Optional but Recommended):

    • Saponify the lipid extract with methanolic KOH to release free fatty acids.

    • Derivatize the fatty acids (e.g., to fatty acid methyl esters, FAMEs) if required for the chosen chromatography method.

  • LC-MS Analysis:

    • Analyze the samples by LC-MS. Use a C18 reverse-phase column to separate the fatty acids.

    • Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to detect and quantify the parent mass of the labeled substrate (D₁₃-Stearic Acid) and product (D₁₃-Oleic Acid).

  • Data Analysis:

    • Calculate the desaturation index (DI) for each sample as: Peak Area of D13-Oleic Acid / (Peak Area of D13-Oleic Acid + Peak Area of D13-Stearic Acid).

    • Calculate the percent inhibition relative to the DMSO control.

    • Determine the EC₅₀ value by fitting the dose-response curve to a four-parameter logistic equation.

Section 4: In Vivo Assessment and Target Engagement

In vivo studies are essential to confirm that an inhibitor can achieve sufficient exposure to engage the SCD1 target in a living organism and produce a desired physiological effect.

Pharmacodynamic Biomarker: The Desaturation Index (DI)

The most direct and robust pharmacodynamic (PD) biomarker for SCD1 activity in vivo is the fatty acid desaturation index.[18] This is the ratio of the primary SCD1 product to its substrate (e.g., Palmitoleic Acid [16:1] / Palmitic Acid [16:0] or Oleic Acid [18:1] / Stearic Acid [18:0]) in plasma or tissue lipids. A dose-dependent reduction in the DI after inhibitor administration provides clear evidence of target engagement.[19]

Protocol 3: Murine Pharmacodynamic (PD) Study

Objective: To determine the dose of an SCD1 inhibitor required to reduce the plasma desaturation index by 50% (ED₅₀).

Methodology:

  • Animal Model: Use male C57BL/6 mice (8-10 weeks old). Acclimatize the animals for at least one week.

  • Compound Formulation and Dosing:

    • Formulate the test compound in a suitable vehicle (e.g., 0.5% methylcellulose / 0.1% Tween-80 in water).

    • Dose mice by oral gavage (p.o.) across a range of doses (e.g., 1, 3, 10, 30, 100 mg/kg) and include a vehicle-only group (n=5-8 mice per group).

  • Sample Collection:

    • Collect blood samples (e.g., via tail vein or terminal cardiac puncture) at a predetermined time point post-dose. The optimal time point (e.g., 4, 8, or 24 hours) should be guided by the compound's pharmacokinetic profile (Tₘₐₓ).

    • Collect plasma by centrifuging the blood with an anticoagulant (e.g., EDTA). Store samples at -80°C until analysis.

  • Lipid Analysis (GC-MS):

    • Extract total lipids from a small volume of plasma (e.g., 20 µL).

    • Saponify the lipids to release free fatty acids.

    • Convert the fatty acids to their more volatile fatty acid methyl esters (FAMEs) by incubating with a reagent like BF₃-methanol.

    • Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis:

    • Identify and integrate the peak areas for palmitic acid methyl ester (C16:0), palmitoleic acid methyl ester (C16:1), stearic acid methyl ester (C18:0), and oleic acid methyl ester (C18:1).

    • Calculate the desaturation index (e.g., C16:1 / C16:0 ratio).

    • Determine the percent reduction in the DI for each dose group relative to the vehicle control group.

    • Calculate the ED₅₀ by plotting the percent reduction in DI against the log of the dose and fitting the data to a dose-response model.

Section 5: Data Interpretation and Troubleshooting

Summary of Potency Data

A successful SCD1 inhibitor will demonstrate a clear relationship between its biochemical potency, cellular efficacy, and in vivo target engagement.

Parameter Example Value Assay Interpretation
IC₅₀ 15 nMEnzyme Inhibition AssayHigh potency, indicating direct and strong binding to the SCD1 enzyme.
EC₅₀ 75 nMCell-Based AssayGood cellular efficacy; the compound effectively penetrates cells to inhibit the target.
ED₅₀ 4.5 mg/kgMurine PD StudyPotent in vivo target engagement at a reasonable dose.

Note: These are hypothetical values for illustrative purposes. The ratio between IC₅₀ and EC₅₀ can provide insights into factors like cell permeability and off-target effects.

Common Pitfalls and Troubleshooting
  • High IC₅₀ / Poor Potency:

    • Possible Cause: Incorrect compound structure or low purity.

    • Solution: Re-confirm structure and purity using analytical methods (NMR, LC-MS). Re-synthesize if necessary.

  • Good IC₅₀ but Poor EC₅₀ (Large Shift):

    • Possible Cause: Low cell permeability; high plasma protein binding in the cell culture medium; compound is a substrate for cellular efflux pumps.

    • Solution: Analyze the compound's physicochemical properties (logP, solubility). Conduct a Caco-2 permeability assay. Measure binding to serum albumin.

  • High Variability in In Vivo PD Study:

    • Possible Cause: Poor compound formulation leading to inconsistent absorption; high inter-animal metabolic differences.

    • Solution: Improve the formulation (e.g., by micronization or using a different vehicle). Increase the number of animals per group to improve statistical power.

References

  • Dobrzyn, A., & Ntambi, J. M. (2005). The role of stearoyl-CoA desaturase in the control of metabolism. Prostaglandins, Leukotrienes and Essential Fatty Acids, 73(1), 35-41. [Link]

  • Wang, Y., et al. (2024). SCD1 is the critical signaling hub to mediate metabolic diseases: Mechanism and the development of its inhibitors. Biomedicine & Pharmacotherapy, 170, 115586. [Link]

  • Paton, C. M., & Ntambi, J. M. (2009). The role of intestinal SCD1 in regulating metabolic health. FASEB Journal, 23(S1). [Link]

  • Brown, J. M., & Goldstein, J. L. (2011). Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery. Current Opinion in Lipidology, 22(3), 195-200. [Link]

  • Girardin, M., et al. (2011). Development of a Practical Synthesis of Stearoyl-CoA Desaturase (SCD1) Inhibitor MK-8245. Organic Process Research & Development, 15(4), 845-851. [Link]

  • Flowers, M. T., & Ntambi, J. M. (2008). Stearoyl CoA Desaturase 1: Role in Cellular Inflammation and Stress. Journal of Clinical Investigation, 118(2), 437-445. [Link]

  • Xu, J., et al. (2008). Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity. Analytica Chimica Acta, 627(1), 123-129. [Link]

  • Girardin, M., et al. (2011). Development of a Practical Synthesis of Stearoyl-CoA Desaturase (SCD1) Inhibitor MK-8245. ResearchGate. [Link]

  • Mayo Clinic. (n.d.). SCD1 is a Novel Molecular Target in Human Carcinomas. Cancer Biology and Translational Research. [Link]

  • Mayo Clinic. (n.d.). Clinical trials. Mayo Clinic Research. [Link]

  • Copland, J. A., et al. (n.d.). Novel SCD1 inhibitors for treatment of cancer. Mayo Clinic. [Link]

  • Kirad, S., et al. (2024). An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. RSC Medicinal Chemistry. [Link]

  • Liu, G., et al. (2019). Discovery of triazolone derivatives as novel, potent stearoyl-CoA desaturase-1 (SCD1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(1), 86-90. [Link]

  • Skee, D., et al. (2019). A Phase 1 Randomized, Placebo-Controlled Trial With a Topical Inhibitor of Stearoyl-Coenzyme A Desaturase 1 Under Occluded and Nonoccluded Conditions. Clinical Pharmacology in Drug Development, 8(6), 772-782. [Link]

  • Kaga, N., et al. (2022). Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response. Journal for ImmunoTherapy of Cancer, 10(7), e004557. [Link]

  • Puri, S., et al. (2024). Lipogenic stearoyl-CoA desaturase-1 (SCD1) targeted virtual screening for chemical inhibitors. RSC Advances, 14, 30145-30160. [Link]

  • Patsnap Synapse. (2024). What are SCD1 inhibitors and how do they work? Patsnap Synapse Resources. [Link]

  • Liu, G., et al. (2007). Titration of a specific stearoyl-CoA desaturase (SCD) inhibitor (compound A) in the SCD cell assay. Journal of Biomolecular Screening, 12(4), 578-588. [Link]

  • Xin, Z., et al. (2010). Chapter 9: Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors: Bench to Bedside Must Only Go Through Liver. In Annual Reports in Medicinal Chemistry (Vol. 45, pp. 149-165). Academic Press. [Link]

  • Lounis, M. A., et al. (2013). Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice. Oncogenesis, 2(7), e53. [Link]

  • Warensjö, E., et al. (2005). Association of Stearoyl-CoA Desaturase 1 Activity With Familial Combined Hyperlipidemia. Arteriosclerosis, Thrombosis, and Vascular Biology, 25(12), 2699-2704. [Link]

  • Dobrzyn, P., et al. (2004). Stearoyl-CoA desaturase 1 deficiency increases fatty acid oxidation by activating AMP-activated protein kinase in liver. Proceedings of the National Academy of Sciences, 101(17), 6409-6414. [Link]

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Application

Application Notes & Protocols: Strategic Functionalization of 2-Chloro-5-fluoro-4-methylbenzoic Acid

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of a Versatile Building Block 2-Chloro-5-fluoro-4-methylbenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Versatile Building Block

2-Chloro-5-fluoro-4-methylbenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry and materials science.[1] Its unique substitution pattern—featuring chloro, fluoro, and methyl groups—offers a scaffold with distinct electronic and steric properties. The carboxylic acid group, however, is the primary locus for synthetic diversification, enabling its conjugation to a vast array of molecular fragments.

The functionalization of this carboxylic acid is a critical step in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[2] The conversion of the carboxylic acid into esters, amides, and highly reactive acyl chlorides opens up a gateway to a diverse chemical space. This guide provides an in-depth exploration of the core strategies for functionalizing this key intermediate, detailing not just the protocols but the underlying chemical principles that govern their success. We will address three primary transformations: Esterification , Amidation , and Acyl Chloride Formation .

Esterification: Modulating Polarity and Bioavailability

The conversion of a carboxylic acid to an ester is a fundamental transformation often employed to mask the polarity of the acid, improve membrane permeability in biological systems, or serve as a prodrug strategy. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis.[3][4]

The mechanism relies on the protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon.[4][5] This activation facilitates nucleophilic attack by the alcohol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product.[4]

Workflow for Fischer Esterification

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Acid in Excess Alcohol B Add Catalytic H₂SO₄ (dropwise, cooling) A->B C Heat Mixture to Reflux B->C D Monitor Reaction (TLC/LC-MS) C->D E Cool & Quench (aq. NaHCO₃) D->E F Extract with Organic Solvent E->F G Dry, Filter, Concentrate F->G H Purify (Column Chromatography) G->H I Final Product: Ester H->I Characterize

Caption: Workflow for Fischer Esterification of 2-Chloro-5-fluoro-4-methylbenzoic acid.

Protocol: Synthesis of Ethyl 2-Chloro-5-fluoro-4-methylbenzoate

Materials and Reagents:

  • 2-Chloro-5-fluoro-4-methylbenzoic acid (1.0 eq)

  • Ethanol (Absolute, 20-50 eq, serves as reagent and solvent)

  • Sulfuric Acid (Concentrated, 0.1-0.2 eq)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate (for extraction)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel (for chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a 100 mL round-bottom flask, add 2-Chloro-5-fluoro-4-methylbenzoic acid (e.g., 2.0 g).

  • Add a significant excess of absolute ethanol (e.g., 40 mL). Stir until the solid is fully dissolved.

  • Place the flask in an ice bath. Slowly add concentrated sulfuric acid (e.g., 0.2 mL) dropwise with continuous stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) using a heating mantle.

  • Maintain reflux for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a beaker containing ice and saturated sodium bicarbonate solution (approx. 100 mL) to neutralize the excess acid.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

Data Summary: Esterification
ParameterStarting MaterialExpected Product
IUPAC Name 2-Chloro-5-fluoro-4-methylbenzoic acidEthyl 2-chloro-5-fluoro-4-methylbenzoate
Molecular Formula C₈H₆ClFO₂C₁₀H₁₀ClFO₂
Molecular Weight 188.58 g/mol 216.63 g/mol
IR Spectroscopy (cm⁻¹) ~3000 (broad, O-H), ~1700 (C=O)~1720 (C=O, ester), No broad O-H
¹H NMR ~10-13 ppm (s, 1H, COOH)~4.3 ppm (q, 2H, OCH₂), ~1.3 ppm (t, 3H, CH₃)

Amidation: Building the Core of Bioactive Molecules

The amide bond is a cornerstone of peptide chemistry and is prevalent in a vast number of pharmaceuticals. Direct reaction between a carboxylic acid and an amine is typically unfavorable as the basic amine deprotonates the acidic carboxylic acid, forming an unreactive carboxylate salt.[6] Therefore, the carboxylic acid must first be "activated." Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are widely used for this purpose.[7][8]

EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] This intermediate is susceptible to nucleophilic attack by an amine, forming the desired amide and releasing a soluble urea byproduct. The efficiency of this coupling can be enhanced by adding reagents like 1-hydroxybenzotriazole (HOBt), which form an active ester intermediate that is less prone to side reactions and racemization.[8]

Mechanism: EDC-Mediated Amide Coupling

G A Carboxylic Acid (R-COOH) C O-Acylisourea Intermediate (Highly Reactive) A->C + B EDC B->C E Amide Product (R-CO-NHR') C->E + F Urea Byproduct (Soluble) C->F D Amine (R'-NH₂) D->E

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Chloro-5-fluoro-4-methylbenzoic acid

An in-depth guide to the purification of 2-Chloro-5-fluoro-4-methylbenzoic acid, designed for research, development, and manufacturing scientists. Welcome to the technical support guide for 2-Chloro-5-fluoro-4-methylbenz...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the purification of 2-Chloro-5-fluoro-4-methylbenzoic acid, designed for research, development, and manufacturing scientists.

Welcome to the technical support guide for 2-Chloro-5-fluoro-4-methylbenzoic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to empower your experimental success. This guide is structured to help you diagnose purity issues, select the appropriate purification method, and resolve common challenges you may encounter.

Section 1: Initial Purity Assessment

Before embarking on a purification campaign, it is critical to assess the purity of your starting material. This initial analysis informs whether purification is necessary and guides the selection of the most effective method.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect?

A1: Impurities in 2-Chloro-5-fluoro-4-methylbenzoic acid typically originate from the synthetic route. Common impurities may include unreacted starting materials, reagents, and isomeric byproducts formed during aromatic substitution reactions.[1][2] For instance, if synthesized via nitration of a precursor, you might encounter related nitro-isomers.[3][4] Residual solvents from the reaction or initial workup are also common.[5]

Q2: Which analytical techniques are recommended for purity assessment?

A2: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity profile.[5] High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying purity and identifying non-volatile impurities.[6][7] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is excellent for identifying volatile impurities and confirming molecular weight.[5][6] Spectroscopic methods like Nuclear Magnetic Resonance (¹H and ¹³C NMR) are crucial for structural confirmation and identifying isomeric impurities.[5][6]

Table 1: Recommended Analytical Methods for Purity Assessment

Technique Purpose Typical Observations & Remarks
HPLC (Reversed-Phase) Quantify purity (% area), detect non-volatile impurities.[6]Look for a single major peak. Impurities will appear as separate, smaller peaks. Peak tailing may occur for this acidic compound.[5]
GC-MS Identify volatile impurities, residual solvents, and confirm molecular weight.Derivatization may be necessary to increase volatility. The mass spectrum should confirm the molecular weight of 188.58 g/mol .
¹H NMR Structural confirmation, detection of isomers and proton-containing impurities.The proton spectrum should match the expected chemical shifts and integration for the aromatic and methyl protons. Impurities will show extra, unassigned signals.
Melting Point Preliminary assessment of purity.A pure compound will have a sharp melting point over a narrow range (e.g., 1-2°C).[6] Impurities typically cause melting point depression and broadening.

Section 2: Purification Method Selection Guide

The choice of purification method depends on the nature of the impurities, the quantity of material, and the desired final purity. This decision tree outlines a logical approach to selecting the optimal strategy.

MethodSelection start Crude 2-Chloro-5-fluoro-4-methylbenzoic acid impurity_type What is the primary impurity type? start->impurity_type recrystallization Recrystallization impurity_type->recrystallization Isomeric or similarly acidic compounds acid_base Acid-Base Extraction impurity_type->acid_base  Neutral or basic compounds chromatography Column Chromatography impurity_type->chromatography Multiple, difficult-to-remove impurities scale What is the scale of purification? scale->recrystallization > 1 gram scale->acid_base > 1 gram scale->chromatography < 5 grams (typically) recrystallization->scale acid_base->scale

Caption: Decision tree for selecting a purification method.

Section 3: Recrystallization - Technical Guide & Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[8]

Frequently Asked Questions (FAQs)

Q1: How do I select the right solvent for recrystallization?

A1: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Conversely, it should dissolve the impurities well at all temperatures or not at all. A rule of thumb is that solvents with similar polarity to the solute are often good candidates. For substituted benzoic acids, common solvent systems include ethanol/water mixtures, acetic acid, or toluene.[9][10]

Q2: What is a mixed solvent system and when should I use it?

A2: A mixed solvent system is used when no single solvent has the ideal solubility properties. It consists of two miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "anti-solvent").[11] This is particularly useful for 2-Chloro-5-fluoro-4-methylbenzoic acid, where an ethanol/water or acetone/hexane system could be effective.[10]

Experimental Protocol: Recrystallization using an Ethanol/Water System

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid at its boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[8] Rushing this step can trap impurities.[11]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal yield.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.[13]

  • Drying: Dry the purified crystals under vacuum. Ensure the solid is completely dry by checking for a constant weight.[13]

Troubleshooting Guide: Recrystallization

Problem Potential Cause & Explanation Recommended Solution
No crystals form upon cooling. Too much solvent was used. The solution is not supersaturated, so the compound remains dissolved even when cold.[13][11]Boil off some of the solvent to concentrate the solution and attempt cooling again.[11] Scratch the inside of the flask with a glass rod or add a seed crystal to induce nucleation.[11]
The compound "oils out" instead of crystallizing. The solution is supersaturated above the compound's melting point. This happens if the boiling point of the solvent is higher than the melting point of the compound or if crystallization occurs too rapidly from a highly impure sample.[14]Reheat the solution to dissolve the oil. Add a small amount of additional "soluble solvent" (e.g., ethanol) to decrease the saturation level, then cool again more slowly.[11]
Poor recovery/low yield. Too much solvent was used initially. This keeps a significant portion of the product in the mother liquor.[13] Premature crystallization occurred during hot filtration. The crystals were washed with room-temperature solvent. Use the minimum amount of hot solvent for dissolution.[13] Ensure the filtration apparatus is pre-heated. Always wash crystals with ice-cold solvent.
Product is still impure after recrystallization. The cooling process was too fast. Rapid cooling traps impurities within the crystal lattice.[11] The chosen solvent is inappropriate. The impurities may have similar solubility profiles to the product in that solvent.Allow the solution to cool slowly on the benchtop before moving to an ice bath. Consider a different solvent or solvent system and repeat the recrystallization.

Section 4: Acid-Base Extraction - Technical Guide & Troubleshooting

Acid-base extraction is a liquid-liquid extraction technique that separates acidic, basic, and neutral compounds based on their differing solubilities in aqueous and organic phases, which can be manipulated by changing the pH.[15][16] As a carboxylic acid, 2-Chloro-5-fluoro-4-methylbenzoic acid is an ideal candidate for this method, especially for removing neutral or basic impurities.

cluster_0 Organic Phase (e.g., Diethyl Ether) cluster_1 Aqueous Phase start Crude Mixture: - Acid (Product) - Neutral Impurity wash1 Wash with aq. NaHCO₃ start->wash1 neutral_org Neutral Impurity (Remains in Organic Phase) wash1->neutral_org carboxylate Aqueous Sodium Carboxylate Salt (Product is here) wash1->carboxylate Phase Separation dry Dry with Na₂SO₄ neutral_org->dry evaporate Evaporate Solvent dry->evaporate final_neutral Isolated Neutral Impurity evaporate->final_neutral acidify Acidify with HCl carboxylate->acidify precipitate Precipitated Pure Acid (Product) acidify->precipitate filter Filter & Dry precipitate->filter final_product Purified Product filter->final_product

Caption: Workflow for purification via acid-base extraction.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude 2-Chloro-5-fluoro-4-methylbenzoic acid in a suitable organic solvent like diethyl ether or dichloromethane in a separatory funnel.[16][17]

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. A weak base like bicarbonate is sufficient to deprotonate the carboxylic acid without hydrolyzing other functional groups.[18] Stopper the funnel, shake vigorously, and vent frequently to release CO₂ pressure.[16]

  • Separation: Allow the layers to separate. The deprotonated product (sodium 2-chloro-5-fluoro-4-methylbenzoate) will be in the aqueous layer, while neutral impurities remain in the organic layer.[19] Drain the lower aqueous layer.

  • Repeat Extraction: To ensure complete transfer, extract the organic layer again with a fresh portion of NaHCO₃ solution and combine the aqueous layers.[18]

  • Backwash: "Backwash" the combined aqueous extracts with a small portion of fresh organic solvent to remove any trace neutral impurities that may have been carried over.[18]

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated HCl until the solution is acidic (test with pH paper). The pure carboxylic acid will precipitate out of the solution.[15]

  • Isolation: Collect the purified solid product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Troubleshooting Guide: Acid-Base Extraction

Problem Potential Cause & Explanation Recommended Solution
An emulsion forms at the interface between layers. Insufficient ionic strength or vigorous shaking. Emulsions are colloidal suspensions that prevent clean layer separation.Add a small amount of brine (saturated NaCl solution) to increase the polarity of the aqueous phase and break the emulsion. Gentle swirling instead of vigorous shaking can also help.
Poor recovery of product after acidification. Incomplete extraction into the aqueous phase. Not enough base was used, or the shaking was not thorough enough. Incomplete precipitation. The pH was not lowered sufficiently, or the product has some solubility in acidic water.Perform one or two additional extractions of the organic layer with the basic solution. Ensure the aqueous phase is strongly acidic (pH 1-2). Thoroughly chill the solution in an ice bath before filtration to minimize solubility.
Product appears oily or sticky after acidification. Precipitation occurred too quickly or from a warm solution. This can trap water and impurities.Ensure the aqueous solution is thoroughly chilled in an ice bath before and during the slow addition of acid. If oiling out still occurs, you may need to re-extract the oily product into a fresh portion of organic solvent, dry the solution, and evaporate the solvent. The resulting solid can then be further purified by recrystallization.

Section 5: References

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from

  • Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek. Retrieved from

  • Liquid/liquid Separation: Extraction of Acids or Bases from Neutral Organics. (n.d.). University of California, Los Angeles, Department of Chemistry. Retrieved from

  • Acid–base extraction. (2023, December 2). In Wikipedia. Retrieved from

  • Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. Retrieved from

  • Separation of substituted benzoic acids by ion-pair chromatography. (n.d.). Merck Millipore. Retrieved from

  • Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. (n.d.). ResearchGate. Retrieved from

  • Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved from

  • Recrystallization. (n.d.). University of California, Irvine, Department of Chemistry. Retrieved from

  • Quality Control for 2-Fluoro-4-methylbenzoic Acid: Ensuring Purity from China. (n.d.). BOC Sciences. Retrieved from

  • Troubleshooting common issues in reserpic acid crystallization. (n.d.). BenchChem. Retrieved from

  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. (n.d.). Google Patents. Retrieved from

  • A Comparative Guide to 2-Fluoro-5-formylbenzoic Acid and 2-Chloro-5-formylbenzoic acid. (n.d.). BenchChem. Retrieved from

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from

  • Recrystallization Process Questions. (2017, April 23). Chemistry Stack Exchange. Retrieved from

  • Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. (1978). Analytical Biochemistry, 86(1), 220-228. Retrieved from

  • Preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid. (2022). World Intellectual Property Organization. Retrieved from

  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. (n.d.). Google Patents. Retrieved from

  • Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. (n.d.). Patsnap. Retrieved from

  • Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. (n.d.). Google Patents. Retrieved from

  • Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. (n.d.). ResearchGate. Retrieved from

  • Recrystallization of Benzoic Acid. (n.d.). Creighton University. Retrieved from

  • Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. (n.d.). Google Patents. Retrieved from

  • The solubility of benzoic acid in seven solvents. (n.d.). ResearchGate. Retrieved from

  • Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde. (n.d.). BenchChem. Retrieved from

  • Analytical methods for assessing the purity of 2-Iodo-5-methylbenzoic acid. (n.d.). BenchChem. Retrieved from

  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. (2013). AIP Publishing. Retrieved from

  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. (2013, August 30). Journal of Physical and Chemical Reference Data. Retrieved from

  • 2-Chloro-5-fluoro-4-methyl-benzoic acid. (n.d.). ChemicalBook. Retrieved from

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Optimization

common side reactions in the synthesis of substituted benzoic acids

Welcome to the Technical Support Center for the synthesis of substituted benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and opt...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize synthetic outcomes. The content is structured in a practical, question-and-answer format, grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Troubleshooting Guide by Synthetic Method

The synthesis of substituted benzoic acids can be approached through several reliable methods. However, each route presents a unique set of challenges and potential side reactions. This section addresses the most common issues encountered for three primary synthetic pathways.

Method 1: Oxidation of Alkylbenzenes

The oxidation of an alkyl side-chain on an aromatic ring is a classic transformation. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are frequently used. The reaction is robust but can be fraught with issues of incomplete reaction or over-oxidation if not properly controlled.

Q1: My oxidation of a substituted toluene with KMnO₄ is slow and gives a poor yield of the desired benzoic acid. What's going wrong?

A1: This is a frequent issue, often rooted in reaction conditions and substrate reactivity. Several factors could be at play:

  • Phase Transfer Issues: Potassium permanganate is soluble in water, while your substituted toluene is not.[1] This creates a biphasic system with a very slow reaction rate limited by the interface between the two liquids. Vigorous stirring is essential, but for more stubborn reactions, a phase-transfer catalyst (e.g., a quaternary ammonium salt) is highly recommended to shuttle the permanganate ion into the organic phase.[1]

  • Insufficient Oxidant: The stoichiometry for this reaction requires two equivalents of KMnO₄ for every equivalent of the toluene derivative. Ensure you are using a sufficient molar excess.

  • Incorrect pH: While the reaction can be run under acidic or basic conditions, basic conditions are often preferred for aromatic oxidations to control the reaction rate and prevent undesired side reactions.[2] Acidic permanganate is a much stronger, less selective oxidizing agent.[2]

  • Benzylic Hydrogen Requirement: A critical requirement for this reaction to proceed is the presence of at least one hydrogen atom on the benzylic carbon (the carbon attached to the aromatic ring).[3][4][5][6] If your starting material is a tert-butylbenzene derivative, for example, the reaction will not occur.[5]

Optimized Protocol for Permanganate Oxidation:

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the substituted alkylbenzene (1.0 eq).

  • Add a solution of KMnO₄ (2.5 eq) in water, followed by a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide.

  • Add a small amount of NaOH to make the solution basic.

  • Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide (MnO₂).

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture and filter off the MnO₂.

  • Acidify the filtrate with concentrated HCl until the pH is ~2. The benzoic acid product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold water.

Q2: My reaction is working, but I'm observing significant cleavage of the aromatic ring and other unidentifiable byproducts. How can I prevent this?

A2: This indicates that the reaction conditions are too harsh, leading to over-oxidation. Hot, concentrated potassium permanganate is a powerful oxidant capable of breaking C-C bonds and even degrading the aromatic ring itself, especially if it contains electron-donating substituents that activate it towards oxidation.[7]

Mitigation Strategies:

  • Temperature Control: Avoid excessive heating. Maintain a gentle reflux and monitor the reaction progress closely to avoid prolonged heating after the starting material is consumed.

  • Milder Oxidizing Agents: For sensitive substrates, consider using milder or more controlled oxidizing agents. A common alternative is a mixture of sodium dichromate (Na₂Cr₂O₇) in sulfuric acid. While still a strong oxidant, it can sometimes offer better control.

  • Protecting Groups: If the aromatic ring has highly activating groups (like -OH or -NH₂), consider protecting them before the oxidation step to prevent ring degradation.

Oxidizing AgentTypical ConditionsCommon Issues & Substrate Limitations
KMnO₄ / NaOH Aqueous, RefluxIncomplete reaction (phase transfer), Over-oxidation, Ring cleavage with sensitive substrates.[7]
Na₂Cr₂O₇ / H₂SO₄ Aqueous acid, RefluxHighly toxic (Cr(VI)), Harsh acidic conditions can be incompatible with other functional groups.
Catalytic RuO₄ RuCl₃ (cat.), NaIO₄ (re-oxidant)Milder but more expensive. Requires careful control of the re-oxidant.
Method 2: Carboxylation of Grignard Reagents

The reaction of a Grignard reagent (R-MgX) with carbon dioxide (CO₂) is an excellent method for forming a carboxylic acid with one additional carbon atom.[8][9] The success of this reaction hinges on the successful formation of the Grignard reagent and the subsequent quenching with CO₂.

Q1: My Grignard reaction is not initiating, or I'm getting a very low yield. What are the common points of failure?

A1: Grignard reagent formation is notoriously sensitive to moisture and oxygen. The primary cause of failure is almost always the presence of water, which will protonate and "kill" the highly basic Grignard reagent.[10]

Troubleshooting Workflow for Grignard Initiation:

G start Reaction Failure check_glassware Is glassware flame-dried under vacuum/N₂? start->check_glassware check_solvent Is solvent anhydrous? check_glassware->check_solvent Yes failure Persistent Failure check_glassware->failure No check_mg Is Mg surface fresh? check_solvent->check_mg Yes check_solvent->failure No check_halide Is aryl halide pure & dry? check_mg->check_halide Yes activate_mg Activate Mg: - Crush turnings - Add I₂ crystal - Add 1,2-dibromoethane check_mg->activate_mg No success Grignard Forms check_halide->success Yes check_halide->failure No activate_mg->check_halide

Caption: Troubleshooting flowchart for Grignard reaction initiation.

Q2: My main byproduct is a symmetric ketone (Ar-CO-Ar) instead of the carboxylic acid. Why does this happen?

A2: This is a classic side reaction in Grignard carboxylations. The cause is the reaction of a second molecule of the Grignard reagent with the initially formed magnesium carboxylate salt.[11][12]

Mechanism of Side Reaction:

  • Desired Reaction: Ar-MgX + CO₂ → Ar-CO₂MgX

  • Side Reaction: Ar-CO₂MgX + Ar-MgX → [Ar-C(O-MgX)₂-Ar] → Ar-CO-Ar (after workup)

The magnesium carboxylate intermediate is still electrophilic enough to be attacked by another highly nucleophilic Grignard reagent.[11] This side reaction is favored when the local concentration of the Grignard reagent is high relative to the concentration of CO₂.

Mitigation Protocol (Inverse Addition):

To prevent ketone formation, ensure that CO₂ is always in excess. This is best achieved by "inverse addition."

  • Place a large excess of crushed dry ice (solid CO₂) in a flask with an anhydrous ether solvent (e.g., THF or diethyl ether).

  • Prepare your Grignard reagent in a separate flask under an inert atmosphere (N₂ or Ar).

  • Slowly, via cannula or dropping funnel, add the Grignard reagent solution to the vigorously stirred slurry of dry ice.

  • This ensures that each drop of the Grignard reagent immediately encounters a large excess of CO₂, maximizing the formation of the desired carboxylate and minimizing the chance of it reacting with another Grignard molecule.

  • Once the addition is complete, allow the mixture to warm to room temperature, then perform a standard aqueous acidic workup (e.g., with 1M HCl) to protonate the carboxylate and yield the final benzoic acid product.

Method 3: Hydrolysis of Benzonitriles

Hydrolyzing a benzonitrile to a benzoic acid is a robust method, especially for substrates that might not be compatible with the conditions of oxidation or Grignard reactions. The reaction can be catalyzed by either acid or base.[13][14]

Q1: My hydrolysis reaction has stalled, and I'm isolating the benzamide intermediate instead of the carboxylic acid. How can I drive the reaction to completion?

A1: This is the most common issue in nitrile hydrolysis. The reaction proceeds in two steps: first, the nitrile is hydrolyzed to a primary amide (benzamide), which is then hydrolyzed further to the carboxylic acid.[15][16] The second step is often slower than the first, especially under mild conditions.

G Nitrile Benzonitrile (Ar-C≡N) Amide Benzamide (Ar-CONH₂) Nitrile->Amide Step 1 (Faster) +H₂O Acid Benzoic Acid (Ar-COOH) Amide->Acid Step 2 (Slower) +H₂O, -NH₃

Caption: Two-step pathway of benzonitrile hydrolysis.

Solutions to Drive Completion:

  • Increase Reaction Time and/or Temperature: Often, simply extending the reflux time is sufficient to push the equilibrium towards the final product.

  • Use More Forcing Conditions: Increase the concentration of the acid or base. For base-catalyzed hydrolysis, switching from aqueous NaOH to a higher-boiling solvent like ethylene glycol can allow for much higher reaction temperatures, accelerating the second hydrolysis step. For acid catalysis, using more concentrated sulfuric acid can be effective.[17]

  • Check for Precipitate: Under basic conditions, the product is the sodium benzoate salt, which is typically soluble in water. The intermediate benzamide may be less soluble and could precipitate, effectively removing it from the reaction medium. Ensure your reaction is homogeneous. If a solid is present, you may need to add more solvent or increase the temperature.

General FAQs

Q: Which synthetic method is the "best" for making a substituted benzoic acid?

A: The "best" method is entirely dependent on the substrate.

  • Oxidation is great for simple, robust alkylbenzenes where the rest of the molecule can withstand harsh, oxidizing conditions.[7]

  • Grignard Carboxylation is ideal when you need to add a carbon atom and have an aryl halide as a starting material. It is particularly useful for complex molecules as the conditions are generally mild (apart from the sensitivity to water).[10][18]

  • Nitrile Hydrolysis is a versatile choice, especially if the nitrile functional group is already present or easily installed (e.g., via a Sandmeyer reaction). It tolerates a wider range of functional groups than permanganate oxidation.[19][20]

Q: I am trying to perform a Friedel-Crafts reaction on benzoic acid itself, but it's not working. Why?

A: Friedel-Crafts alkylation or acylation reactions fail on benzoic acid. The carboxylic acid group is a strongly deactivating meta-director. More importantly, the Lewis acid catalyst (like AlCl₃) will react preferentially with the lone pairs on the carboxylic acid oxygens, forming a complex.[21] This further deactivates the ring, preventing the electrophilic aromatic substitution from occurring.[21][22][23][24]

References

  • The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide . Chemistry Steps. [Link]

  • Ch19: RMgX + CO2 -> RCO2H . University of Calgary. [Link]

  • Grignard Reagent + CO2 = Carboxylic Acid (Mechanism) . YouTube. [Link]

  • The Grignard Reaction Mechanism . Chemistry Steps. [Link]

  • Grignard Reaction . Organic Chemistry Portal. [Link]

  • 20.13 Reaction of Organometallic Reagents with CO2 . Chemistry LibreTexts. [Link]

  • 18.5 Side Chain Reactions of Benzenes . YouTube. [Link]

  • Haloform reaction . Wikipedia. [Link]

  • What happens when toluene and potassium permanganate are mixed? What are some observations of this? . Quora. [Link]

  • What is a haloform reaction? . Quora. [Link]

  • Haloform Reaction | Definition, Mechanism & Examples . Study.com. [Link]

  • Haloform Reaction of Methyl Ketones . Master Organic Chemistry. [Link]

  • Haloform Reaction . Chemistry LibreTexts. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones . Master Organic Chemistry. [Link]

  • Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids . Master Organic Chemistry. [Link]

  • 16.3: Reactions of alkylbenzenes . Chemistry LibreTexts. [Link]

  • Conversion to ketones using Grignard reagents . Chemistry LibreTexts. [Link]

  • Side-Chain Oxidation Explained . Pearson. [Link]

  • Oxidation of Toluene with Permanganate in Acidic and Basic Environment . Chemistry Stack Exchange. [Link]

  • Why does toluene not react with potassium permanganate? . brainly.com. [Link]

  • Write reaction showing conversion of Benzonitrile into benzoic acid... . Filo. [Link]

  • 3.4.2 – Grignard Reactions with Carbonyls . Organic Chemistry and Chemical Biology for the Students by the Students!. [Link]

  • EXP13 Hydrolysis of Benzonitrile . Scribd. [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation . Master Organic Chemistry. [Link]

  • Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia . Pearson. [Link]

  • permanganate and toluene reaction . Sciencemadness.org. [Link]

  • Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid . Homework.Study.com. [Link]

  • Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems . Cengage. [Link]

  • REPORT FORM: BASIC HYDROLYSIS OF BENZONITRILE . Chegg. [Link]

  • The acid-catalysed hydrolysis of benzonitrile . Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Base Hydrolysis of Benzonitrile . YouTube. [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid . MDPI. [Link]

  • Does Friedel-Crafts reaction fail with benzoic acid? . Chemistry Stack Exchange. [Link]

  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions . Zeitschrift für Naturforschung. [Link]

  • Friedel-Crafts Acylation with Practice Problems . Chemistry Steps. [Link]

  • Review on friedel-crafts acylation of benzene derivatives using various catalytic systems . International Journal of Advanced Chemistry Research. [Link]

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Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Halogenated Benzoic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of halogenated benzoic acids. This guide is designed to provide in-depth technical assistance, tro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of halogenated benzoic acids. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of these crucial chemical intermediates. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the complexities of these reactions and achieve optimal results.

Introduction: The Importance and Synthesis of Halogenated Benzoic Acids

Halogenated benzoic acids are a pivotal class of compounds in organic synthesis, serving as versatile building blocks in the pharmaceutical, agrochemical, and materials science industries. The introduction of a halogen atom onto the benzoic acid scaffold dramatically influences the molecule's electronic properties, reactivity, and biological activity. This makes them indispensable precursors for a wide array of more complex molecules.

The synthesis of these compounds primarily relies on two main strategies:

  • Electrophilic Aromatic Substitution (EAS): This involves the direct halogenation of the benzoic acid ring. The carboxylic acid group is a deactivating, meta-directing group, which influences the position of the incoming halogen.[1][2]

  • Sandmeyer Reaction: This powerful transformation allows for the conversion of an amino group on the benzoic acid ring into a halogen via a diazonium salt intermediate.[3][4] This method offers alternative regioselectivity not achievable through direct halogenation.

Each approach presents its own set of challenges, from controlling regioselectivity and preventing side reactions to ensuring high yields and simplifying purification. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of halogenated benzoic acids, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Yield of the Desired Halogenated Benzoic Acid

Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors, depending on the synthetic route.

For Electrophilic Aromatic Substitution (EAS):

  • Incomplete Reaction: The deactivating nature of the carboxyl group can make the aromatic ring less reactive towards electrophiles.[5]

    • Solution: Increase the reaction time or temperature. However, monitor the reaction closely by TLC or HPLC to avoid the formation of degradation products or polysubstituted byproducts. Consider using a more potent halogenating agent or a stronger Lewis acid catalyst. For instance, in bromination, using bromine with a catalytic amount of iron(III) bromide is a standard procedure.[6]

  • Suboptimal Catalyst Activity: The Lewis acid catalyst (e.g., FeCl₃, FeBr₃, AlCl₃) may be old or have absorbed moisture, reducing its efficacy.

    • Solution: Use freshly opened or properly stored Lewis acids. Consider activating the catalyst by heating under vacuum before use.

  • Side Reactions: For iodination, the reaction is often reversible, and the hydrogen iodide (HI) byproduct can reduce the iodinated product back to the starting material.[7][8]

    • Solution: Perform the iodination in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide, to consume the HI as it forms and drive the reaction forward.[7]

For Sandmeyer Reactions:

  • Incomplete Diazotization: The formation of the diazonium salt is a critical step and is highly temperature-sensitive.

    • Solution: Maintain a temperature between 0–5 °C during the addition of sodium nitrite.[9] Use a sufficient excess of acid to prevent unwanted side reactions like the formation of azo compounds.[9]

  • Decomposition of the Diazonium Salt: Diazonium salts are often unstable at higher temperatures.

    • Solution: Use the diazonium salt immediately after its preparation and maintain a low temperature throughout the process until the addition of the copper(I) halide.

  • Hydroxylation Side Reaction: The diazonium group can be replaced by a hydroxyl group (-OH) from water, especially if the copper(I) halide solution is not added promptly.[9]

    • Solution: Ensure the copper(I) halide solution is active and added to the cold diazonium salt solution without delay.[9]

Issue 2: Poor Regioselectivity and Formation of Isomers

Q: I am observing a mixture of ortho-, meta-, and para-isomers in my final product. How can I improve the regioselectivity of the halogenation?

A: Achieving high regioselectivity is crucial and depends heavily on the directing effects of the substituents on the aromatic ring.

  • Understanding Directing Effects: The carboxylic acid group (-COOH) is an electron-withdrawing group and a meta-director for electrophilic aromatic substitution.[2][10] Therefore, direct halogenation of benzoic acid will predominantly yield the meta-halogenated product.[6] Halogens themselves are deactivating but are ortho, para-directors.[11][12][13]

  • Controlling Isomer Formation in EAS:

    • If the desired product is the meta-isomer, direct halogenation is the appropriate method. To minimize the formation of ortho and para isomers, ensure the reaction conditions are not overly harsh, as this can sometimes reduce selectivity.

    • If you desire an ortho or para isomer, direct halogenation of benzoic acid is not a suitable method. You will need to start with a differently substituted benzoic acid where the directing groups favor the desired substitution pattern. For example, starting with an activating, ortho, para-directing group already in the desired position can guide the halogenation.

  • Leveraging the Sandmeyer Reaction for Regiochemical Control: The Sandmeyer reaction is an excellent strategy for accessing isomers that are difficult to obtain through direct halogenation. The position of the halogen is determined by the initial position of the amino group.

    • For example, to synthesize p-chlorobenzoic acid, one would start with p-aminobenzoic acid, convert it to the diazonium salt, and then react it with copper(I) chloride.[14]

  • Palladium-Catalyzed C-H Activation: Modern methods involving palladium catalysis can offer high regioselectivity, often directing halogenation to the ortho position of the carboxylic acid.[15][16] These methods often require specific ligands and conditions but can provide access to otherwise difficult-to-synthesize isomers.[15]

Issue 3: Formation of Polyhalogenated Byproducts

Q: My product is contaminated with di- or tri-halogenated benzoic acids. How can I prevent this?

A: The formation of polyhalogenated products occurs when the initial halogenated product undergoes further halogenation.

  • Control Stoichiometry: Use a stoichiometric amount of the halogenating agent (e.g., a 1:1 molar ratio of benzoic acid to the halogen).[17] Adding the halogenating agent slowly and in a controlled manner can also help prevent localized high concentrations that can lead to over-halogenation.

  • Reaction Temperature: Lowering the reaction temperature can often increase selectivity for mono-halogenation.[17]

  • Deactivating Effect: While the first halogen atom deactivates the ring slightly, it is often not enough to completely prevent a second substitution, especially under forcing conditions.[18] Careful monitoring of the reaction progress is key.

Issue 4: Purification Challenges

Q: I'm having difficulty purifying my final product and removing unreacted starting material and isomers. What are the best purification methods?

A: The purification strategy will depend on the physical properties of your product and the impurities present.

  • Recrystallization: This is often the most effective method for purifying solid halogenated benzoic acids.[9]

    • Solvent Selection: Water is a good solvent for the recrystallization of many bromobenzoic acids, as their solubility is significantly higher in hot water compared to cold water.[9] For other halogenated benzoic acids, a mixed solvent system (e.g., ethanol/water or acetic acid/water) may be necessary. The goal is to find a solvent in which the desired product is soluble when hot but sparingly soluble when cold, while the impurities remain soluble or insoluble at all temperatures.

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction.

    • Protocol: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) to deprotonate the benzoic acid and transfer it to the aqueous layer as its carboxylate salt. The organic layer will retain non-acidic impurities. Then, re-acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified halogenated benzoic acid, which can then be collected by filtration.[9]

  • Column Chromatography: For separating isomers with very similar polarities or for removing persistent impurities, column chromatography on silica gel can be effective.[9] A solvent system of hexane and ethyl acetate with a small amount of acetic acid is often a good starting point.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when synthesizing halogenated benzoic acids?

A1: Safety should always be the top priority in the laboratory.

  • Handling Halogens: Elemental bromine and chlorine are highly corrosive, toxic, and volatile. They should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[19][20][21][22][23]

  • Strong Acids: Many of these syntheses use strong acids like sulfuric acid or hydrobromic acid. These are corrosive and can cause severe burns.[19][20] Always add acid to water slowly, never the other way around, to avoid violent exothermic reactions.[19]

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is standard practice to use them in solution immediately after their preparation and not to isolate them.

Q2: How can I monitor the progress of my reaction effectively?

A2: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions.

  • Procedure: Spot the reaction mixture alongside the starting material on a TLC plate. A suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) will separate the components. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. Staining with potassium permanganate or visualization under UV light can help identify the spots.

Q3: Are there "greener" or more environmentally friendly methods for synthesizing halogenated benzoic acids?

A3: Yes, the field of green chemistry is actively developing more sustainable synthetic methods.

  • Catalytic Methods: The use of transition metal catalysts, such as palladium or iridium, can enable C-H activation and halogenation under milder conditions and with higher atom economy compared to traditional methods that may use stoichiometric reagents.[16][24]

  • Alternative Solvents: Research is ongoing to replace hazardous chlorinated solvents with more environmentally benign options, including water in some cases.[25][26]

  • Photocatalysis: Visible light-mediated photocatalysis is an emerging technique for decarboxylative halogenation of carboxylic acids, offering a potentially milder and more sustainable approach.[27]

Data and Protocol Summaries

Table 1: Common Halogenation Methods and Key Parameters
Reaction TypeHalogenating AgentCatalyst/ReagentTypical SolventKey Conditions
Bromination (EAS) Br₂FeBr₃Acetic Acid or neatRoom temperature to gentle heating
Chlorination (EAS) Cl₂ or SO₂Cl₂FeCl₃ or AlCl₃Dichloromethane0 °C to room temperature
Iodination (EAS) I₂HNO₃ or H₂O₂Acetic AcidHeating required
Sandmeyer (Bromo) NaNO₂, HBrCuBrWater/HBr0-5 °C for diazotization
Sandmeyer (Chloro) NaNO₂, HClCuClWater/HCl0-5 °C for diazotization
Experimental Protocol: Synthesis of m-Bromobenzoic Acid via EAS

This protocol is a representative example of an electrophilic aromatic substitution.

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: To the flask, add benzoic acid and a catalytic amount of iron filings or iron(III) bromide.

  • Addition of Bromine: Slowly add a stoichiometric amount of liquid bromine to the flask. The reaction is exothermic and will likely generate hydrogen bromide gas, which should be vented through a gas trap.

  • Reaction: Stir the mixture at room temperature or with gentle heating until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture and pour it into cold water. To remove excess bromine, add a small amount of sodium bisulfite solution until the orange color disappears.

  • Isolation: Collect the crude product by vacuum filtration and wash it with cold water.

  • Purification: Purify the crude solid by recrystallization from hot water or an ethanol/water mixture.

Visualizations

Diagram 1: Decision Workflow for Synthesis Strategy

G start Desired Halogenated Benzoic Acid Isomer meta Meta-Isomer? start->meta ortho_para Ortho- or Para-Isomer? meta->ortho_para  No eas Direct Electrophilic Aromatic Substitution (EAS) meta->eas  Yes sandmeyer Sandmeyer Reaction from Corresponding Aminobenzoic Acid ortho_para->sandmeyer  Yes pd_cat Consider Pd-Catalyzed C-H Activation for Ortho ortho_para->pd_cat  Consider Ortho

Caption: Decision tree for selecting a synthetic route.

Diagram 2: Troubleshooting Low Yield

G start Low Yield Observed eas_route EAS Route? start->eas_route sandmeyer_route Sandmeyer Route? eas_route->sandmeyer_route  No incomplete_eas Incomplete Reaction? (Deactivated Ring) eas_route->incomplete_eas  Yes incomplete_diaz Incomplete Diazotization? sandmeyer_route->incomplete_diaz  Yes catalyst_issue Catalyst Inactive? incomplete_eas->catalyst_issue sol_eas1 Increase Temp/Time Use Stronger Reagents incomplete_eas->sol_eas1 iodination_rev Iodination Reversible? catalyst_issue->iodination_rev sol_eas2 Use Fresh/Activated Catalyst catalyst_issue->sol_eas2 sol_eas3 Add Oxidizing Agent iodination_rev->sol_eas3 decomp Diazonium Salt Decomposed? incomplete_diaz->decomp sol_sand1 Maintain 0-5 °C Use Excess Acid incomplete_diaz->sol_sand1 hydroxylation Hydroxylation Side Reaction? decomp->hydroxylation sol_sand2 Use Immediately Keep Cold decomp->sol_sand2 sol_sand3 Add Cu(I)X Promptly hydroxylation->sol_sand3

Caption: Troubleshooting workflow for low reaction yields.

References

  • JoVE. (2025). Reactions at the Benzylic Position: Halogenation. JoVE. [Link]

  • García-Rocamora, J., et al. (2017). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. ACS Catalysis. [Link]

  • University of Calgary. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. University of Calgary. [Link]

  • Wang, D., et al. (2025). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. PMC. [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. [Link]

  • Royal Society of Chemistry. (2025). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Wikipedia. [Link]

  • Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (n.d.). Halogenation of Benzene. Chemistry Steps. [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]

  • Google Patents. (n.d.). Process for the preparation of halogenated benzoic acids.
  • Google Patents. (n.d.). Method for producing 2-halogenated benzoic acids.
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

  • Royal Society of Chemistry. (2023). Visible light-mediated halogenation of organic compounds. Chemical Society Reviews. [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Quora. (2013). What are the industrial preparation method of fluoro benzoic acid?. Quora. [Link]

  • Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]

  • Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?. Reddit. [Link]

  • YouTube. (2023). Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. YouTube. [Link]

  • Chemistry Stack Exchange. (2020). Preparation of p-chlorobenzoic acid from p-chloronitrobenzene. Chemistry Stack Exchange. [Link]

  • ResearchGate. (2025). Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions | Request PDF. ResearchGate. [Link]

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  • Google Patents. (n.d.). Benzylic halogenation of alkylbenzoic acid esters.
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Optimization

stability of 2-Chloro-5-fluoro-4-methylbenzoic acid under different conditions

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Chloro-5-fluoro-4-methylbenzoic acid (CAS 10...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Chloro-5-fluoro-4-methylbenzoic acid (CAS 103877-61-8). It addresses common questions and troubleshooting scenarios related to the compound's stability under various experimental conditions. Our goal is to provide not just procedural steps but also the underlying scientific rationale to empower users to make informed decisions in their work.

Section 1: Frequently Asked Questions (FAQs) on Compound Stability

This section addresses foundational questions regarding the handling, storage, and inherent stability of 2-Chloro-5-fluoro-4-methylbenzoic acid.

Q1: What are the optimal long-term storage conditions for solid 2-Chloro-5-fluoro-4-methylbenzoic acid?

For maximal shelf-life, the solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2][3][4] The primary concerns for the solid are moisture and light. It is recommended to store the compound protected from moisture to prevent potential hydration and subsequent changes in physical properties.[5][6]

Q2: How thermally stable is this compound? At what temperature should I be concerned about degradation?

Q3: Is 2-Chloro-5-fluoro-4-methylbenzoic acid stable in common organic solvents?

The compound is generally stable in common aprotic organic solvents like DMSO, DMF, and THF, as well as in alcohols like methanol and ethanol, when stored under appropriate conditions (cool, dark). However, long-term storage in solution is not recommended. Protic solvents, especially if not anhydrous, could potentially participate in slow reactions over extended periods. Always use freshly prepared solutions for the best results.

Q4: How sensitive is this compound to light?

Halogenated aromatic compounds can be susceptible to photolytic degradation.[10][11] The carbon-halogen bonds, particularly the C-Cl bond, can be cleaved by UV light, potentially leading to dehalogenation and the formation of radical species.[11][12] Therefore, it is critical to protect both the solid material and its solutions from light by using amber vials or by wrapping containers in aluminum foil.[6]

Q5: What is the expected pH stability of 2-Chloro-5-fluoro-4-methylbenzoic acid in aqueous solutions?

As a carboxylic acid, this compound's stability and solubility are pH-dependent. Carboxylic acids are typically weak acids, meaning they exist in equilibrium between the protonated acid form (R-COOH) and the deprotonated carboxylate form (R-COO⁻) in water.[13][14] The pKa of 2-Chloro-5-fluoro-4-methylbenzoic acid is predicted to be around 2.79, making it a relatively strong carboxylic acid.[15]

  • Acidic Conditions (pH < 2): The compound will be predominantly in its protonated, less water-soluble form. It is generally stable at low pH.

  • Neutral to Alkaline Conditions (pH > 4): The compound will deprotonate to form the more water-soluble carboxylate salt. While the carboxylate form is resonance-stabilized and generally stable, highly alkaline conditions (pH > 10) coupled with heat could promote nucleophilic aromatic substitution or other degradation pathways.[16]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that users may encounter during their experiments, with a focus on stability-related issues.

Problem: My sample shows unexpected peaks in HPLC/LC-MS analysis after being stored in solution for a week.

  • Probable Cause: This is a classic sign of compound degradation. Given the structure, several possibilities exist:

    • Photodegradation: If the solution was not protected from light, photolytic cleavage of the C-Cl bond could have occurred, leading to the formation of 5-fluoro-4-methylbenzoic acid.[10]

    • Solvent Reactivity: If stored in a reactive solvent (e.g., wet methanol), esterification could occur over time, especially if the solution is acidic.

    • Hydrolysis: At neutral or basic pH, trace metal ions in the solvent could catalyze hydrolytic dehalogenation.

  • Solution Workflow:

    Caption: Troubleshooting workflow for unexpected analytical peaks.

  • Preventative Measures: Always use freshly prepared solutions. If short-term storage is necessary, store solutions at -20°C or -80°C in amber vials or foil-wrapped tubes. Refer to Protocol 1 for best practices.

Problem: I'm observing low yield or poor recovery after a reaction performed at high temperature (e.g., >120°C).

  • Probable Cause: Thermal decomposition is the most likely culprit. As noted in the FAQ, substituted benzoic acids can undergo decarboxylation at elevated temperatures.[7][8] Heating above the compound's melting point significantly increases the rate of mass loss and decomposition.[7][9] The loss of the carboxylic acid group would result in the formation of 1-chloro-4-fluoro-2-methylbenzene.

  • Solution:

    • Lower Reaction Temperature: If possible, investigate alternative catalysts or reaction conditions that allow for a lower temperature.

    • Protect the Carboxylic Acid: Consider converting the carboxylic acid to a more stable ester derivative before the high-temperature step, and then hydrolyzing it back at the end of the synthesis.

    • Purity Check: Confirm the identity of your product and byproducts via GC-MS or LC-MS to check for the mass corresponding to the decarboxylated species.

Problem: The color of my solid sample has changed from white to slightly yellow/brown after several months on the shelf.

  • Probable Cause: A color change often indicates slow, low-level degradation. This could be due to:

    • Chronic Light Exposure: Gradual photodegradation from ambient lab lighting. Halogenated organic compounds are known to be persistent but can degrade over time.[11]

    • Oxidation: Slow oxidation by atmospheric oxygen, potentially catalyzed by trace impurities.

    • Improper Sealing: The container may not have been sealed properly, allowing moisture and air to enter.

  • Solution: The material should no longer be considered high-purity.

    • Assess Purity: Before use, you MUST re-analyze the material to determine its purity. Use the method described in Protocol 2 .

    • Consider Purification: If the purity is compromised but the main component is still present, consider recrystallization to remove the colored impurities.

    • Discard if Necessary: If significant degradation has occurred (e.g., purity <90%), it is safest to discard the batch according to proper waste disposal procedures.[17]

Section 3: Experimental Protocols

Protocol 1: Recommended Procedure for Preparing and Storing Stock Solutions

This protocol minimizes the risk of degradation when preparing solutions of 2-Chloro-5-fluoro-4-methylbenzoic acid.

  • Pre-analysis: Before preparing a stock solution from a new or old batch of the compound, verify its identity and purity via melting point, NMR, or HPLC (see Protocol 2).

  • Solvent Selection: Choose a high-purity, anhydrous grade aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Weighing: Tare a clean, dry amber glass vial with a PTFE-lined screw cap. Weigh the desired amount of solid directly into the vial to avoid transfer loss and exposure.

  • Dissolution: Add the appropriate volume of solvent to the vial to achieve the target concentration (e.g., 10-50 mM). Mix gently by vortexing or sonicating in a water bath until fully dissolved. Avoid heating to dissolve the compound.

  • Storage:

    • Short-Term (≤ 1 week): Store the solution at 4°C.

    • Long-Term (> 1 week): Aliquot the stock solution into smaller, single-use volumes in amber microtubes or vials and store at -20°C or -80°C. This prevents degradation from repeated freeze-thaw cycles.

  • Labeling: Clearly label all vials with the compound name, concentration, solvent, and date of preparation.

Protocol 2: Assessing Compound Purity by Reverse-Phase HPLC-UV

This provides a general-purpose method to quickly assess the purity of a sample.

  • Sample Preparation: Prepare a ~1 mg/mL solution of your sample in a 50:50 mixture of acetonitrile and water.

  • HPLC System & Column: Use a standard HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start at 10% B, hold for 1 minute.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 10% B over 1 minute.

    • Equilibrate at 10% B for 3 minutes before the next injection.

  • Detection: Set the UV detector to scan from 210-400 nm and select a monitoring wavelength near the compound's absorbance maximum (typically around 254 nm for aromatic compounds).

  • Analysis: Inject 5-10 µL of the sample solution. Purity can be estimated by the area percentage of the main peak relative to the total area of all peaks. A pure sample should exhibit one major peak with >98% area. The presence of multiple peaks indicates impurities or degradation products.

Section 4: Appendices

Appendix A: Summary of Stability Data

ConditionStability AssessmentRecommendation / CommentPotential Degradation Pathway
Temperature (Solid) Stable at ambient temperature.Store in a cool place. Avoid temperatures approaching the melting point (138-140°C).Decarboxylation at high temperatures.[8]
Temperature (Solution) Stability decreases with increasing temperature.Prepare solutions fresh. Avoid heating solutions for extended periods.Decarboxylation, Solvolysis.
Light Sensitive.Store solid and solutions protected from light (amber vials, foil).[6]Photolytic dehalogenation.[10]
pH (Aqueous) Most stable at acidic pH (2-4).For aqueous studies, buffer solutions accordingly. Avoid strongly basic conditions.Hydrolytic dehalogenation at high pH.
Recommended Solvents DMSO, DMF, Acetonitrile, Methanol, EthanolUse anhydrous grade solvents. Prepare solutions fresh.Esterification in alcohols (slow).
Incompatible Materials Strong oxidizing agents, strong bases.Avoid contact with these reagents unless part of a planned reaction.[5]Ring oxidation, salt formation, dehalogenation.

Appendix B: Potential Degradation Pathways

The following diagram illustrates the two most probable non-biological degradation pathways for 2-Chloro-5-fluoro-4-methylbenzoic acid under stressful conditions.

G cluster_0 Thermal Stress cluster_1 Photolytic Stress (UV Light) parent 2-Chloro-5-fluoro-4-methylbenzoic acid decarboxylation Decarboxylation (-CO2) parent->decarboxylation High Temp dehalogenation Dechlorination (-Cl radical) parent->dehalogenation UV Light product1 1-Chloro-4-fluoro-2-methylbenzene decarboxylation->product1 product2 5-Fluoro-4-methylbenzoic acid dehalogenation->product2

Caption: Potential thermal and photolytic degradation pathways.

Section 5: References
  • Discovery of Novel Halogenated Polycyclic Aromatic Hydrocarbons in Urban Particulate Matters: Occurrence, Photostability, and AhR Activity. Environmental Science & Technology - ACS Publications.

  • What is the standard pH of carboxylic acids?. Quora.

  • carboxylic acids as acids. Chemguide.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID - Safety Data Sheet. ChemicalBook.

  • SAFETY DATA SHEET. Fisher Scientific.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • Acidic and Basic Character of Carboxylic Acids. Chemistry LibreTexts.

  • Thermal Studies on Some Substituted Aminobenzoic Acids. AKJournals.

  • Chapter 19: Carboxylic Acids. Oregon State University.

  • SAFETY DATA SHEET. Regulations.gov.

  • 2-Chloro-5-fluoro-4-methyl-benzoic acid | 103877-61-8. ChemicalBook.

  • Thermal Studies on Some Substituted Aminobenzoic Acids | Request PDF. ResearchGate.

  • Video: Acidity of Carboxylic Acids. JoVE.

  • (PDF) Photobiodegradation of halogenated aromatic pollutants. ResearchGate.

  • Degradation of benzoic acid and its derivatives in subcritical water. PubMed.

  • MSDS of 2-Chloro-5-fluoro-4-methylbenzoic acid. Capot Chemical.

  • Photochemical reactions of halogenated aromatic 1,3-diketones in solution studied by steady state, one- and two-color laser flash photolyses. ResearchGate.

  • Persistent organic pollutant. Wikipedia.

  • SAFETY DATA SHEET. Thermo Fisher Scientific.

  • SAFETY DATA SHEET. Fisher Scientific.

  • Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Semantic Scholar.

  • 2-CHLORO-5-BROMO BENZOIC ACID MSDS. Loba Chemie.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-Chloro-5-fluoro-4-methylbenzoic Acid

Welcome to the technical support center for the synthesis of 2-chloro-5-fluoro-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-chloro-5-fluoro-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important chemical intermediate. The information provided herein is based on established chemical principles and practical experience in process chemistry.

Section 1: Frequently Asked Questions (FAQs) about Reaction Optimization

Question 1: What are the most common synthetic routes for 2-chloro-5-fluoro-4-methylbenzoic acid and which is most amenable to scale-up?

There are several plausible synthetic routes to 2-chloro-5-fluoro-4-methylbenzoic acid. The most common strategies involve the functionalization of a substituted toluene or benzoic acid precursor. A prevalent method involves the oxidation of a corresponding methyl group on a fluorotoluene derivative. Another approach is the formylation of a 2-fluorobenzoic acid precursor.

For large-scale production, a convergent synthesis is often preferred to minimize the number of linear steps and maximize overall yield. A key consideration for industrial scale-up is the availability and cost of starting materials. A route that begins with readily available and inexpensive precursors is highly desirable. For instance, a synthesis starting from m-fluorotoluene and utilizing a Friedel-Crafts acylation followed by hydrolysis and acidification can be a cost-effective option suitable for industrial production.[1]

However, it is crucial to consider the reaction conditions of each route. Methods requiring cryogenic temperatures, such as those involving n-butyllithium for lithiation, can be challenging and costly to implement on a large scale.[1][2] Therefore, a thorough process hazard analysis and cost-benefit analysis should be conducted for each potential route before selecting a final synthetic pathway for scale-up.

Question 2: How can I control the regioselectivity during electrophilic substitution reactions, such as nitration or halogenation, on the aromatic ring?

Controlling regioselectivity is a critical challenge in the synthesis of polysubstituted aromatic compounds like 2-chloro-5-fluoro-4-methylbenzoic acid. The directing effects of the existing substituents on the aromatic ring play a crucial role. In this case, the chloro, fluoro, and methyl groups will influence the position of any incoming electrophile.

To minimize the formation of undesired isomers, several factors must be carefully controlled:

  • Reaction Temperature: Lowering the reaction temperature often enhances selectivity by favoring the kinetic product over the thermodynamic product. For example, in nitration reactions, maintaining a low temperature (e.g., below 0°C) can significantly improve the desired isomer ratio.[3]

  • Choice of Reagents: The nature of the electrophile and the reaction medium can influence regioselectivity. For instance, using a milder nitrating agent or a different solvent can alter the isomer distribution.

  • Rate of Addition: A slow, controlled addition of the electrophilic reagent helps to maintain a low localized concentration and can prevent side reactions and improve selectivity.[3]

  • Catalyst Selection: In reactions like Friedel-Crafts acylation, the choice of Lewis acid catalyst can impact the isomer distribution.

It is highly recommended to perform small-scale optimization experiments to determine the ideal conditions for achieving the desired regioselectivity before proceeding to a larger scale.

Section 2: Troubleshooting Guide for Impurity Profiling and Control

Issue 1: I am observing significant amounts of isomeric impurities in my crude product. How can I identify and minimize them?

The formation of isomeric byproducts is a common challenge.[3] The first step is to identify the structure of these impurities using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To quantify the level of each impurity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight of the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the exact structure of the major impurities.

Once the impurities are identified, you can often deduce their formation mechanism. For example, if you are performing a nitration step, you might be forming different regioisomers.[4]

Troubleshooting Steps:

  • Re-evaluate Reaction Conditions: As discussed in the previous section, adjusting the reaction temperature, solvent, and rate of addition can significantly impact the isomer ratio.

  • Protecting Groups: In some cases, employing a protecting group strategy to block certain positions on the aromatic ring from reacting can be an effective, albeit longer, route to the desired product.

  • Purification Strategy: If the formation of isomers cannot be completely avoided, an efficient purification method is essential.

Experimental Protocol: A General Method for Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by separating them from soluble impurities.

  • Solvent Selection: Choose a solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at lower temperatures. The impurities should either be highly soluble or insoluble at all temperatures. Common solvent systems for similar benzoic acid derivatives include ethanol/water mixtures, or ethyl acetate.[5][6]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to create a saturated solution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Issue 2: My final product contains residual starting materials and reagents. How can I improve the work-up and isolation process?

Incomplete reactions or inefficient work-up procedures can lead to the presence of starting materials and reagents in the final product.

Troubleshooting Steps:

  • Reaction Monitoring: Use an appropriate analytical technique (e.g., TLC, GC, or HPLC) to monitor the reaction's progress and ensure it has gone to completion before quenching.[3]

  • Quenching: The method of quenching the reaction is crucial. For example, in nitration reactions, pouring the reaction mixture into an ice-water mixture is a common method to stop the reaction and precipitate the product.[7]

  • Extraction: Optimize the extraction process to ensure the complete transfer of the product from the aqueous layer to the organic layer. This may involve adjusting the pH or using a different extraction solvent.

  • Washing: The organic layer should be washed appropriately to remove residual acids, bases, or other water-soluble reagents. A typical wash sequence might include water, a dilute base (like sodium bicarbonate solution) to remove acidic impurities, and finally, brine to aid in drying.

Section 3: Safety at Scale

Scaling up a chemical synthesis introduces new safety challenges that must be addressed proactively.

Question 3: What are the primary safety concerns when scaling up the synthesis of 2-chloro-5-fluoro-4-methylbenzoic acid?

The specific hazards will depend on the chosen synthetic route, but some general considerations include:

  • Exothermic Reactions: Many reactions, such as nitrations and Friedel-Crafts acylations, are highly exothermic.[6] On a large scale, the heat generated can be difficult to dissipate, potentially leading to a runaway reaction.

    • Mitigation: Use a reactor with efficient cooling, control the rate of reagent addition, and monitor the internal temperature closely. A thorough thermal hazard assessment is essential before scaling up.

  • Handling of Hazardous Reagents: Many reagents used in organic synthesis are corrosive, toxic, or flammable. For example, concentrated sulfuric and nitric acids are highly corrosive.[7]

    • Mitigation: Use appropriate personal protective equipment (PPE), work in a well-ventilated area (or use a fume hood), and have appropriate spill kits readily available. Refer to the Safety Data Sheets (SDS) for all chemicals.[8][9]

  • Gas Evolution: Some reactions may produce hazardous gases. For instance, reactions involving thionyl chloride can release hydrogen chloride gas.[6]

    • Mitigation: Ensure adequate ventilation and consider using a scrubber to neutralize any off-gases.

  • Dust Explosion Hazard: Fine powders of organic compounds can form explosive mixtures with air.

    • Mitigation: Handle solids in a way that minimizes dust generation. Use appropriate grounding and bonding to prevent static discharge.

Diagram: Decision-Making Workflow for Scale-Up Safety

ScaleUpSafety Start Initiate Scale-Up Assessment Route_Selection Synthetic Route Evaluation Start->Route_Selection Hazard_ID Hazard Identification (Reagents & Reactions) Route_Selection->Hazard_ID Thermal_Analysis Thermal Hazard Assessment (DSC, RC1) Hazard_ID->Thermal_Analysis Control_Measures Define Control Measures (Engineering & PPE) Thermal_Analysis->Control_Measures SOP_Development Develop Standard Operating Procedure (SOP) Control_Measures->SOP_Development Pilot_Run Conduct Pilot-Scale Run SOP_Development->Pilot_Run Review Review & Refine Process Pilot_Run->Review Issues Identified Full_Scale Proceed to Full-Scale Production Pilot_Run->Full_Scale Successful Review->Control_Measures Stop Halt and Re-evaluate Review->Stop Major Issues

Caption: A workflow for assessing and mitigating risks during chemical process scale-up.

Section 4: Data Summary Table

ParameterRecommended Condition/ValueRationale
Nitration Temperature 0-30°CTo control exotherm and improve regioselectivity.[5]
Oxidation Temperature 40-70°CTo ensure complete conversion without significant decomposition.[5]
Hydrolysis Temperature 50-130°CDependent on the specific substrate and acid/base concentration.[5]
Recrystallization Solvent Ethanol/Water, Ethyl AcetateProvides good solubility differential for purification.[5]

References

  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
  • WO/2022/201155 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. WIPO. [Link]

  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • 2-Chloro-4-methylbenzoic acid. PubChem. [Link]

  • Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Patsnap. [Link]

  • MSDS of 2-Chloro-5-fluoro-4-methylbenzoic acid. Capot Chemical. [Link]

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • 2-CHLOROBENZOIC ACID FOR SYNTHESIS MSDS. Loba Chemie. [Link]

Sources

Optimization

Technical Support Center: Purification of Substituted Benzoic Acids

Welcome to the Technical Support Center for the synthesis and purification of substituted benzoic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and purification of substituted benzoic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and practical guidance to overcome common challenges in obtaining high-purity materials.

Introduction: The Challenge of Purity in Substituted Benzoic Acid Synthesis

Substituted benzoic acids are fundamental building blocks in organic synthesis, particularly in the pharmaceutical industry. The purity of these compounds is paramount, as even trace impurities can significantly impact downstream reactions, biological activity, and the safety profile of final drug products. This guide provides a systematic approach to identifying and removing common impurities encountered during the synthesis of these vital compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my substituted benzoic acid synthesis?

A1: The nature of impurities is highly dependent on the synthetic route employed.

  • From Oxidation of Alkylbenzenes: A primary route to benzoic acids involves the oxidation of an alkyl side-chain on a benzene ring.[1][2] Common impurities include unreacted starting material (the corresponding alkylbenzene) and over-oxidation byproducts.[3] For instance, the oxidation of toluene to benzoic acid may leave residual toluene and can sometimes lead to the formation of other oxidized species.[2]

  • From Grignard Reactions: When synthesizing benzoic acids via Grignard reagents and carbon dioxide, unreacted Grignard reagent and byproducts from its reaction with moisture are common.

  • From Hydrolysis of Nitriles or Esters: Incomplete hydrolysis will result in the presence of the starting nitrile or ester in the final product.

  • Side-Reaction Products: Depending on the specific substituents and reaction conditions, side reactions such as halogenation, nitration, or sulfonation can occur on the aromatic ring, leading to isomeric impurities.[4][5]

Q2: My crude product is a different color than expected. What could be the cause?

A2: Discoloration often arises from trace amounts of highly colored impurities. These can be byproducts from the reaction or residual catalysts. For example, manganese dioxide (a brown precipitate) can form when using potassium permanganate as an oxidant.[1] In some cases, adding activated charcoal during recrystallization can effectively remove colored impurities.[6]

Q3: I'm seeing a broad melting point for my product. What does this indicate?

A3: A broad melting point range is a classic indicator of an impure solid.[7] Pure crystalline solids typically have a sharp melting point, often within a 1-2°C range. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point.[7]

Troubleshooting Guides: A Systematic Approach to Purification

A logical workflow is crucial for efficient impurity removal. The following diagram outlines a general troubleshooting strategy.

Troubleshooting_Workflow cluster_0 Impurity Identification cluster_1 Purification Strategy cluster_2 Purity Analysis Identify Characterize Crude Product (TLC, NMR, LC-MS) Strategy Select Purification Method Identify->Strategy AcidBase Acid-Base Extraction Strategy->AcidBase Acidic/Basic Impurities Recrystallization Recrystallization Strategy->Recrystallization Solid Product Chromatography Column Chromatography Strategy->Chromatography Complex Mixtures Analyze Assess Purity of Final Product (Melting Point, NMR, HPLC) AcidBase->Analyze Recrystallization->Analyze Chromatography->Analyze

Caption: A general workflow for troubleshooting the purification of substituted benzoic acids.

Detailed Purification Protocols

Acid-Base Extraction: The First Line of Defense

Acid-base extraction is a powerful and straightforward technique for separating acidic or basic compounds from neutral impurities.[8] It leverages the differential solubility of the ionized and neutral forms of the substituted benzoic acid.[8]

Principle: Substituted benzoic acids, being carboxylic acids, are generally insoluble in water but will react with a base to form a water-soluble carboxylate salt.[9] This allows for their separation from neutral organic impurities that remain in the organic phase.

Experimental Protocol: Separating a Substituted Benzoic Acid from a Neutral Impurity

  • Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and add a sufficient volume of a weak aqueous base, such as a saturated sodium bicarbonate solution.[10]

    • Expert Insight: Using a weak base like sodium bicarbonate is often preferred over a strong base like sodium hydroxide to avoid potential side reactions, such as the hydrolysis of ester functional groups if present.[8]

  • Separation: Gently shake the funnel to allow for the acid-base reaction to occur. The substituted benzoic acid will be converted to its sodium salt and move into the aqueous layer.[11] Allow the layers to separate fully.

  • Isolation of Neutral Impurity: Drain the lower aqueous layer. The organic layer, containing the neutral impurity, can be washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent evaporated to isolate the neutral compound.[10]

  • Recovery of the Substituted Benzoic Acid: Cool the aqueous layer in an ice bath and acidify it by slowly adding a strong acid, such as concentrated hydrochloric acid, until the solution is acidic (test with litmus paper).[12][13] The substituted benzoic acid will precipitate out of the solution.[9][10]

  • Collection: Collect the purified solid by vacuum filtration, wash with a small amount of cold water, and allow it to dry thoroughly.[14]

Troubleshooting Acid-Base Extraction

Issue Potential Cause Solution
Emulsion Formation Vigorous shaking of the separatory funnel.Allow the funnel to stand undisturbed. Gently swirl instead of shaking. Add a small amount of brine (saturated NaCl solution) to break the emulsion.[15]
Low Recovery of Product Incomplete extraction or some solubility of the product in the aqueous layer.Perform multiple extractions with smaller volumes of the basic solution. Back-extract the aqueous layer with a fresh portion of the organic solvent.[15]
Precipitation in the Separatory Funnel The aqueous layer has become saturated with the carboxylate salt.Add more water to the separatory funnel to dissolve the precipitate.[15]
Recrystallization: For High-Purity Crystalline Solids

Recrystallization is a fundamental technique for purifying solid organic compounds.[6][14] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[6][14]

Principle: An impure solid is dissolved in a minimum amount of a hot solvent in which the desired compound is highly soluble, but the impurities are either sparingly soluble or highly soluble.[14][16] Upon slow cooling, the desired compound crystallizes out, leaving the impurities behind in the solution.[16][17]

Experimental Protocol: Recrystallization of a Substituted Benzoic Acid

  • Solvent Selection: Choose a suitable solvent. An ideal solvent should:

    • Not react with the benzoic acid derivative.[14]

    • Dissolve the compound well at high temperatures but poorly at low temperatures.[14]

    • Either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be filtered off hot).[14]

    • Water is often a good choice for many benzoic acid derivatives.[6][16]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.[6][16]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[6] This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.[6][17] If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.[17]

  • Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield.[17] Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[14]

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent.

Troubleshooting Recrystallization

Issue Potential Cause Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Add more solvent and reheat to dissolve the oil. Allow to cool more slowly.
No Crystals Form The solution is not saturated, or the compound is too soluble in the chosen solvent.Evaporate some of the solvent to concentrate the solution. Try scratching the flask or adding a seed crystal. If necessary, choose a different solvent or a mixed-solvent system.
Product and Impurity Co-crystallize The chosen solvent does not have sufficiently different solubility for the product and the impurity.Select a different recrystallization solvent. A pre-purification step like acid-base extraction may be necessary.[15]
Column Chromatography: For Complex Mixtures and Non-Crystalline Products

When dealing with complex mixtures or non-crystalline products, column chromatography is a highly effective purification technique.[18] It separates compounds based on their differential adsorption to a stationary phase.

Principle: A solution of the crude mixture is passed through a column packed with a solid adsorbent (the stationary phase), typically silica gel or alumina. A solvent or mixture of solvents (the mobile phase) is used to elute the compounds down the column. Compounds with weaker interactions with the stationary phase travel faster and are eluted first.

Experimental Protocol: Purification by Column Chromatography

  • Stationary and Mobile Phase Selection: For benzoic acid derivatives, silica gel is a common stationary phase. The mobile phase (eluent) is chosen based on the polarity of the compounds to be separated, often a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).

    • Expert Insight: For carboxylic acids, which can streak on silica gel, adding a small amount of acetic acid or formic acid to the eluent can improve the separation.[18] Conversely, for basic impurities, a small amount of triethylamine may be added.[19]

  • Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and carefully load it onto the top of the column.

  • Elution: Pass the eluent through the column and collect fractions. The composition of the eluent can be kept constant (isocratic elution) or gradually made more polar (gradient elution) to elute compounds with increasing polarity.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified substituted benzoic acid.

Troubleshooting Column Chromatography

Issue Potential Cause Solution
Poor Separation Inappropriate eluent polarity. Column overloading.Optimize the eluent system using TLC. Use a larger column or load less sample.
Compound Stuck on the Column The compound is too polar for the chosen eluent.Increase the polarity of the eluent. For very polar compounds, consider reverse-phase chromatography.[18]
Streaking of Acidic Compounds Interaction of the carboxylic acid with the silica gel.Add a small amount of a volatile acid (e.g., acetic acid) to the eluent.[18]

Visualization of Purification Logic

Purification_Logic cluster_extraction Acid-Base Extraction Crude_Product Crude Substituted Benzoic Acid Acidic Product Neutral Impurity Basic Impurity Add_Base Add Aqueous Base (e.g., NaHCO₃) Crude_Product:acid->Add_Base Crude_Product:neutral->Add_Base Separate_Layers Separate Layers Add_Base->Separate_Layers Aqueous_Layer Aqueous Layer Water-Soluble Salt Separate_Layers->Aqueous_Layer Organic_Layer Organic Layer Neutral Impurity Separate_Layers->Organic_Layer Acidify Acidify Aqueous Layer Aqueous_Layer:salt->Acidify Pure_Acid Precipitated Pure Acid Acidify->Pure_Acid

Caption: Logical flow of an acid-base extraction for purifying a substituted benzoic acid.

References

  • Acid–base extraction - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Acid-Base Extraction. (n.d.). Retrieved January 21, 2026, from [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved January 21, 2026, from [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved January 21, 2026, from [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. (2012, November 9). Retrieved January 21, 2026, from [Link]

  • The Extraction of Benzoic Acid from a Mixture. (n.d.). Retrieved January 21, 2026, from [Link]

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved January 21, 2026, from [Link]

  • Organic Acid-Base Extractions - Chemistry Steps. (n.d.). Retrieved January 21, 2026, from [Link]

  • Separation of a mixture of benzoic acid derivatives (a) and the... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Process For The Purification Of Substituted Benzoic Acids - Quick Company. (n.d.). Retrieved January 21, 2026, from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved January 21, 2026, from [Link]

  • (PDF) Recrystallization of Impure Benzoic Acid - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis - ResearchGate. (2025, August 5). Retrieved January 21, 2026, from [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid - Reddit. (2019, November 27). Retrieved January 21, 2026, from [Link]

  • Benzoic Acid Recrystallization - 1184 Words - Cram. (n.d.). Retrieved January 21, 2026, from [Link]

  • Extraction of Benzoic Acid | PDF - Scribd. (n.d.). Retrieved January 21, 2026, from [Link]

  • How to separate ester from carboxylic acid by using chromatography? - ResearchGate. (2020, January 6). Retrieved January 21, 2026, from [Link]

  • HILIC Separation of Carboxylic Acids - SIELC Technologies. (n.d.). Retrieved January 21, 2026, from [Link]

  • The Recrystallization of Impure Benzoic Acid Lab - YouTube. (2024, April 12). Retrieved January 21, 2026, from [Link]

  • WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents. (n.d.).
  • US4092353A - Process for the purification of benzoic acid - Google Patents. (n.d.).
  • Synthesis and characterization of Benzoic Acid - Chemistry Research Journal. (n.d.). Retrieved January 21, 2026, from [Link]

  • Preparation of benzoic acid of high purity. (n.d.). Retrieved January 21, 2026, from [Link]

  • Purification of benzoic acid - US3235588A - Google Patents. (n.d.).
  • Benzoic Acid - Structure, Properties, Reactions - Turito. (2023, January 20). Retrieved January 21, 2026, from [Link]

  • Exp 8 part 2 Purity of benzoic acid - YouTube. (2019, January 25). Retrieved January 21, 2026, from [Link]

  • Purification of Benzoic Acid by Crystallization - MeitY OLabs - YouTube. (2015, February 2). Retrieved January 21, 2026, from [Link]

  • Benzoic Acid: Formula, Structure, Properties & Preparation - Chemistry - Aakash Institute. (n.d.). Retrieved January 21, 2026, from [Link]

  • Benzoic Acid Synthesis - Toluene Oxidation - YouTube. (2022, August 11). Retrieved January 21, 2026, from [Link]

  • CN1251833A - Process for preparing substituted benzoic acid - Google Patents. (n.d.).
  • Producing Benzoic Acid - A Level Chemistry Revision Notes - Save My Exams. (2024, December 23). Retrieved January 21, 2026, from [Link]

  • Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby. (n.d.). Retrieved January 21, 2026, from [Link]

  • PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-5-fluoro-4-methylbenzoic acid

Welcome to the technical support center for the synthesis of 2-Chloro-5-fluoro-4-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-fluoro-4-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic route and improve yield. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the common challenges encountered during this synthesis.

I. Overview of the Synthesis: The Oxidation Pathway

The most common and reliable method for the laboratory-scale synthesis of 2-Chloro-5-fluoro-4-methylbenzoic acid is the oxidation of the corresponding toluene derivative, 2-chloro-5-fluoro-4-methyltoluene. This process specifically targets the methyl group for conversion to a carboxylic acid.

The presence of a benzylic hydrogen on the methyl group is crucial for the success of this oxidation. Strong oxidizing agents, such as potassium permanganate (KMnO₄), are typically employed for this transformation. The chloro and fluoro substituents on the aromatic ring are generally stable under these oxidative conditions.

II. Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 2-Chloro-5-fluoro-4-methylbenzoic acid via oxidation.

SynthesisWorkflow Start Starting Material: 2-Chloro-5-fluoro-4-methyltoluene Oxidation Oxidation Reaction (e.g., with KMnO₄) Start->Oxidation Oxidizing Agent Workup Reaction Work-up (Quenching & Extraction) Oxidation->Workup Crude Product Purification Purification (Recrystallization) Workup->Purification Isolated Solid FinalProduct Final Product: 2-Chloro-5-fluoro-4-methylbenzoic acid Purification->FinalProduct Purified Acid

Caption: General workflow for the synthesis of 2-Chloro-5-fluoro-4-methylbenzoic acid.

III. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield of the desired benzoic acid, or the reaction does not seem to be proceeding. What are the possible causes?

Answer:

Low or no yield can stem from several factors, primarily related to the reaction conditions and the purity of your starting materials.

Possible Causes & Troubleshooting Steps:

Possible Cause Explanation Troubleshooting Step
Incomplete Reaction The oxidation of the methyl group may not have gone to completion. This can be due to insufficient reaction time, too low a temperature, or an inadequate amount of the oxidizing agent.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is fully consumed before quenching the reaction. If the reaction has stalled, consider adding more oxidizing agent or increasing the reaction temperature.
Suboptimal Reaction Temperature The oxidation of the methyl group on the aromatic ring typically requires elevated temperatures to proceed at a reasonable rate.Ensure the reaction mixture is heated to the appropriate temperature, often at or near the boiling point of the solvent (e.g., water), and maintained consistently.
Poor Quality of Oxidizing Agent Potassium permanganate, if old or improperly stored, can lose its oxidizing power.Use a fresh, high-purity source of potassium permanganate.
Issues with Starting Material The presence of impurities in the 2-chloro-5-fluoro-4-methyltoluene can interfere with the reaction.Ensure the purity of your starting material using techniques like GC-MS or NMR before proceeding with the synthesis.
Issue 2: Presence of Impurities in the Final Product

Question: My final product is not pure. What are the likely impurities and how can I remove them?

Answer:

The most common impurities are unreacted starting material and intermediate byproducts from incomplete oxidation.

Common Impurities & Purification Strategies:

Impurity Identification Removal Strategy
Unreacted Starting Material Can be detected by TLC, GC, or NMR (presence of a methyl peak).Recrystallization is a highly effective method for removing the less polar starting material from the more polar carboxylic acid product. A suitable solvent system, such as an ethanol/water mixture, can be used.
Intermediate Aldehyde/Alcohol The oxidation may stall at the aldehyde or benzyl alcohol stage. These can be detected by spectroscopic methods.A more rigorous oxidation (e.g., longer reaction time, more oxidant) can help drive the reaction to completion. If present in the final product, careful recrystallization may separate these from the desired acid.
Manganese Dioxide (MnO₂) A brown/black solid that is a byproduct of the permanganate oxidation.During the work-up, a reducing agent like sodium bisulfite is typically added to quench excess permanganate and dissolve the manganese dioxide. Ensure enough is added until the solution is colorless.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best oxidizing agent for this synthesis?

A1: For laboratory-scale synthesis, potassium permanganate (KMnO₄) is a common and effective choice due to its strong oxidizing power and ready availability. The reaction is typically carried out in an aqueous solution, sometimes with a co-solvent, under neutral or alkaline conditions, followed by acidification.[1]

Q2: How do the chloro and fluoro substituents affect the reaction?

A2: Both chlorine and fluorine are electron-withdrawing groups, which can slightly deactivate the aromatic ring. However, the primary site of reaction is the methyl group's benzylic position, which is activated towards oxidation. The halogen substituents are generally stable under the oxidative conditions used to convert the methyl group.

Q3: Can I use a different method besides oxidation of the toluene?

A3: While oxidation of the corresponding toluene is the most direct route, other methods for synthesizing substituted benzoic acids exist, such as the hydrolysis of a corresponding nitrile or the carbonation of a Grignard reagent. However, these routes require the synthesis of the appropriate precursor, which may be more complex than the oxidation of the commercially available toluene derivative.

Q4: How can I best monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the non-polar starting material from the more polar carboxylic acid product. The starting material will have a higher Rf value than the product. Staining with a permanganate solution can help visualize the spots. Gas Chromatography (GC) can also be used to monitor the disappearance of the starting material.

V. Experimental Protocol: Oxidation with Potassium Permanganate

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-Chloro-5-fluoro-4-methylbenzoic acid.

Materials:

  • 2-Chloro-5-fluoro-4-methyltoluene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃)

  • Ethanol

  • Water

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting 2-chloro-5-fluoro-4-methyltoluene in an aqueous solution of NaOH or KOH.

  • Oxidation: Heat the mixture to reflux. Slowly and portion-wise, add a solution of KMnO₄ in water to the refluxing mixture. The purple color of the permanganate will disappear as the reaction proceeds. Continue the addition until a persistent purple color is observed, indicating an excess of the oxidizing agent.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add sodium bisulfite in small portions until the purple color and any brown precipitate (MnO₂) have disappeared, resulting in a clear solution.

    • Filter the mixture if any insoluble material remains.

    • Acidify the filtrate with concentrated HCl or H₂SO₄ until the pH is acidic (pH ~2), which will precipitate the 2-Chloro-5-fluoro-4-methylbenzoic acid.

  • Isolation:

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • The crude product can be further purified by recrystallization.

  • Purification (Recrystallization):

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Slowly add hot water until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

VI. Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues during the synthesis.

TroubleshootingTree Start Low Yield of Final Product CheckReaction Was the reaction monitored to completion? Start->CheckReaction CheckTemp Was the reaction temperature adequate? CheckReaction->CheckTemp Yes IncompleteReaction Incomplete Reaction CheckReaction->IncompleteReaction No CheckOxidant Is the oxidizing agent of good quality? CheckTemp->CheckOxidant Yes LowTemp Suboptimal Temperature CheckTemp->LowTemp No CheckPurity Is the starting material pure? CheckOxidant->CheckPurity Yes BadOxidant Degraded Oxidizing Agent CheckOxidant->BadOxidant No ImpureStart Impure Starting Material CheckPurity->ImpureStart No Solution1 Solution: Increase reaction time or add more oxidant. IncompleteReaction->Solution1 Solution2 Solution: Ensure consistent and adequate heating. LowTemp->Solution2 Solution3 Solution: Use fresh, high-purity oxidant. BadOxidant->Solution3 Solution4 Solution: Purify starting material before reaction. ImpureStart->Solution4

Caption: A decision tree for troubleshooting low yield in the synthesis.

VII. References

Sources

Optimization

managing reaction byproducts in halogenated aromatic compound synthesis

A Senior Application Scientist's Guide to Managing Reaction Byproducts Welcome to the technical support center for the synthesis of halogenated aromatic compounds. This resource is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Managing Reaction Byproducts

Welcome to the technical support center for the synthesis of halogenated aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Halogenation of aromatic rings is a cornerstone of organic synthesis, yet it is often plagued by challenges related to selectivity and byproduct formation. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these common issues, minimize byproduct formation, and maximize the yield and purity of your target molecules.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about byproduct formation during the synthesis of halogenated aromatic compounds.

Q1: What are the most common byproducts in electrophilic aromatic halogenation, and why do they form?

A1: The most common byproducts are regioisomers (undesired ortho-, meta-, or para- products) and polyhalogenated compounds.[1] These byproducts arise because the halogenating agent can attack multiple positions on the aromatic ring. The initial halogen substituent is typically an ortho-, para- director, which activates the ring, making it more susceptible to a second halogenation than the original starting material. This often leads to di- or tri-substituted byproducts.[2] The precise ratio of these byproducts is governed by a combination of steric and electronic factors, as well as reaction conditions like temperature and the catalyst used.[1][3]

Q2: In a Sandmeyer reaction, my reaction turns dark, and I observe vigorous gas evolution. What is happening?

A2: This is a classic sign of diazonium salt decomposition. Aryl diazonium salts are notoriously unstable at elevated temperatures.[4][5] The recommended temperature range of 0–5 °C is critical to prevent the diazonium salt from reacting with water in the solvent to form phenols, which often appear as dark, oily substances.[5] The gas you are observing is nitrogen (N₂), the leaving group in this decomposition pathway.[4][5] Exceeding this temperature range is the most common cause of low yields and the formation of phenolic impurities.[5]

Q3: Why is polyhalogenation a frequent problem, especially when working with activated aromatic rings like phenols or anilines?

A3: Polyhalogenation occurs because the first halogen atom introduced onto the ring is itself an activating group (albeit a weakly deactivating one by induction, its resonance effects are activating and ortho-, para-directing). For already activated rings, such as phenols and anilines, the introduction of the first halogen further increases the ring's nucleophilicity, making the mono-halogenated product more reactive than the starting material.[6][7] This leads to rapid subsequent halogenations, often resulting in a mixture of di- and tri-halogenated products that can be difficult to separate.[6]

Q4: Can the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) itself cause byproducts in Friedel-Crafts type halogenations?

A4: Yes. While essential for activating the halogen, the Lewis acid can cause side reactions. For example, in the presence of alkylated aromatics, AlCl₃ can catalyze transalkylation or dealkylation, leading to a mixture of products.[8] Furthermore, if the reaction is not properly quenched, residual Lewis acid can promote product decomposition or polymerization during workup and purification. The catalyst also forms a complex with the product, which requires a specific workup procedure to break.[1]

Troubleshooting Guides

This section provides solutions to specific problems encountered during experimental work.

Problem 1: Poor Regioselectivity (Wrong Isomer Formation)

Q: My reaction produces a mixture of ortho and para isomers, and the ratio is not favorable. How can I improve selectivity for the desired isomer?

A: Controlling regioselectivity is a common challenge. The outcome is often a delicate balance between kinetic and thermodynamic control. Here are several strategies to improve it:

  • Temperature Control: Temperature can significantly influence the ortho/para ratio. In many Lewis acid-catalyzed reactions, lower temperatures tend to favor the formation of the para-isomer (thermodynamic product), which is often sterically less hindered.[9][10] Conversely, higher temperatures may favor the ortho-isomer (kinetic product).[10][11] It is crucial to run small-scale trials at different temperatures to determine the optimal conditions for your specific substrate.

  • Solvent Polarity: The choice of solvent can alter the selectivity. Non-polar solvents often favor the formation of the ortho product, as they may better facilitate an intramolecular-like transition state.[11] More polar solvents can increase the proportion of the para product by better solvating the intermediates.[10]

  • Choice of Catalyst/Halogenating Agent: The steric bulk of the catalyst-halogen complex can influence regioselectivity. A bulkier Lewis acid or halogenating agent may preferentially react at the less sterically hindered para position. For instance, using a bulkier catalyst like zirconium(IV) chloride (ZrCl₄) instead of AlCl₃ can sometimes improve para-selectivity.[12]

  • Use of Protecting Groups: If the substrate contains a strongly directing group (like a hydroxyl or amino group), protecting it can alter the regiochemical outcome. For example, converting a phenol to a bulky silyl ether can sterically block the ortho positions, thereby favoring para-halogenation.[13][14][15]

Workflow for Optimizing Regioselectivity

start Poor Regioselectivity Observed temp Adjust Reaction Temperature (e.g., -20°C, 0°C, RT) start->temp First step analyze Analyze Isomer Ratio (GC/NMR) temp->analyze Evaluate solvent Screen Different Solvents (e.g., CS₂, CH₂Cl₂, Nitrobenzene) solvent->analyze Evaluate catalyst Change Lewis Acid or Halogenating Agent catalyst->analyze Evaluate protect Consider a Protecting Group Strategy protect->analyze Evaluate analyze->solvent If not improved analyze->catalyst If not improved analyze->protect If still poor success Desired Selectivity Achieved analyze->success If successful

Caption: Troubleshooting workflow for poor regioselectivity.

Problem 2: Excessive Polyhalogenation

Q: My reaction yields a significant amount of di- and tri-halogenated products. How can I stop the reaction at the mono-halogenated stage?

A: This indicates that your mono-halogenated product is more reactive than your starting material. The key is to manipulate the relative reaction rates.

  • Stoichiometry Control (Excess Aromatic): The most common and effective strategy is to use the aromatic substrate as the limiting reagent is not correct. To favor mono-substitution, the aromatic compound should be in excess relative to the halogenating agent.[2][16] This ensures that the halogenating agent is more likely to encounter a molecule of the starting material rather than the mono-halogenated product. A molar ratio of 2:1 to 5:1 (aromatic:halogen) is a good starting point.

  • Control Addition of Halogenating Agent: Instead of adding the halogenating agent all at once, use a syringe pump for slow, controlled addition. This keeps the instantaneous concentration of the halogenating agent low, which statistically favors reaction with the more abundant starting material.

  • Lower Reaction Temperature: Reducing the temperature decreases the overall reaction rate, which can provide better control and reduce the likelihood of over-halogenation.

  • Deactivating Protecting Groups: For highly activated systems like phenols, converting the -OH group to an ester or another electron-withdrawing protecting group can "tame" the ring's reactivity, allowing for controlled mono-halogenation. The protecting group can be removed in a subsequent step.

Table 1: Strategies to Control Polyhalogenation
StrategyPrincipleTypical Application
Use Excess Aromatic Statistical ProbabilityHalogenation of benzene, toluene, and other unactivated or moderately activated rings.
Slow Reagent Addition Maintain Low [Halogen]General strategy, especially for moderately to highly active aromatic compounds.
Lower Temperature Reduce Reaction RateApplicable to most halogenation reactions, particularly exothermic ones.
Deactivating Group Reduce Ring NucleophilicityHalogenation of highly activated rings like phenols and anilines.
Problem 3: Sandmeyer Reaction Failure / Low Yield

Q: My Sandmeyer reaction is not working, or the yield is very low. What are the critical parameters to check?

A: The Sandmeyer reaction is notoriously sensitive to reaction conditions. Success hinges on the careful formation and use of the diazonium salt intermediate.

  • Strict Temperature Control (0–5 °C): This is the most critical parameter. The diazonium salt intermediate is thermally unstable and will decompose to form phenols if the temperature rises.[5] Use a well-maintained ice/salt bath and ensure all solutions are pre-cooled before mixing.

  • Acidic Conditions for Diazotization: The formation of nitrous acid (from NaNO₂ and a strong acid like HCl) and the subsequent diazotization require a sufficiently acidic medium. Typically, 2.5-3 equivalents of acid are used. One equivalent reacts with the aromatic amine, one with sodium nitrite, and the third maintains acidity to prevent premature coupling reactions.[12]

  • Purity of the Copper(I) Catalyst: The Sandmeyer reaction is catalyzed by copper(I) salts (e.g., CuCl, CuBr).[17][18] Over time, these salts can oxidize to copper(II), which is ineffective as a catalyst. Ensure you are using fresh or properly stored Cu(I) salts.

  • Order of Addition: The aryl diazonium salt solution should be added slowly to the heated solution of the copper(I) salt, not the other way around. This ensures that the diazonium salt reacts as it is added and its concentration remains low, minimizing side reactions.[18]

Decision Tree for Sandmeyer Troubleshooting

start Low Yield in Sandmeyer Reaction temp_check Was Temp < 5°C during Diazotization? start->temp_check acid_check Were >2.5 eq. of Acid Used? temp_check->acid_check Yes temp_no Result: Phenol Formation. Action: Improve cooling. temp_check->temp_no No catalyst_check Is Cu(I) Catalyst Fresh? acid_check->catalyst_check Yes acid_no Result: Incomplete Diazotization / Azo Coupling. Action: Use more acid. acid_check->acid_no No addition_check Was Diazonium Salt Added to Cu(I) Solution? catalyst_check->addition_check Yes catalyst_no Result: No Catalysis. Action: Use fresh Cu(I) salt. catalyst_check->catalyst_no No addition_no Result: Decomposition > Reaction. Action: Reverse addition order. addition_check->addition_no No success Problem Likely Resolved addition_check->success Yes

Caption: Troubleshooting logic for Sandmeyer reactions.

Key Experimental Protocols

This section provides detailed, step-by-step methodologies for common procedures related to the workup and purification of halogenated aromatic compounds.

Protocol 1: Quenching and Removal of AlCl₃/FeCl₃ Catalyst

Objective: To safely quench the reaction and remove the Lewis acid catalyst from the reaction mixture.

Causality: The Lewis acid forms a complex with the carbonyl group of the product (in acylations) or remains as a reactive species in the mixture. It must be hydrolyzed and removed to allow for product isolation. A cold, acidic quench is generally preferred as it keeps the resulting aluminum salts soluble in the aqueous phase, preventing the formation of gelatinous aluminum hydroxide precipitates that can trap the product and complicate phase separation.[1]

Procedure:

  • Prepare the Quench Solution: In a separate flask, prepare a 1M solution of hydrochloric acid (HCl). Cool this solution in an ice bath. For a 100 mmol scale reaction, prepare at least 250 mL.

  • Cool the Reaction Mixture: Once the reaction is complete (as determined by TLC or other in-process control), cool the reaction flask in an ice bath to 0-5 °C.

  • Slow Addition: Very slowly and carefully, add the cold reaction mixture to the stirred quench solution using a dropping funnel or by pouring in small portions. Caution: This process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.

  • Stir and Separate: Allow the quenched mixture to stir for 15-20 minutes. The mixture should separate into two clear layers (aqueous and organic). Transfer the entire mixture to a separatory funnel.

  • Extraction:

    • Separate the organic layer.

    • Extract the aqueous layer twice with the reaction solvent (e.g., dichloromethane, diethyl ether).

    • Combine all organic layers.

  • Washing: Wash the combined organic layer sequentially with:

    • 1M HCl (to remove any remaining catalyst).

    • Water.

    • Saturated aqueous sodium bicarbonate (to neutralize excess acid).

    • Saturated aqueous sodium chloride (brine) (to initiate drying).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification of a Solid Aryl Halide by Recrystallization

Objective: To purify the crude solid product by removing soluble and insoluble impurities.

Causality: Recrystallization operates on the principle that the desired compound and the impurities have different solubility profiles in a given solvent. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures, while impurities remain either completely soluble or insoluble at all temperatures.[19][20]

Procedure:

  • Solvent Selection: Choose an appropriate solvent or solvent pair. The target compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent. Test small batches if the ideal solvent is unknown.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture to boiling on a hot plate with stirring. Add more hot solvent in small portions until the solid just dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Preheat a separate flask, a funnel, and fluted filter paper. Quickly filter the hot solution to remove the solid impurities. This step prevents premature crystallization of the product.[21]

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[19]

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[22]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any adhering soluble impurities.[19]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, either in air or in a vacuum oven at an appropriate temperature.

References

  • Fries Rearrangement. Organic Chemistry Portal. [Link]

  • What is the Fries Rearrangement Reaction? BYJU'S. [Link]

  • Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Aakash Institute. [Link]

  • Fries rearrangement. Wikipedia. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • How can Polyhalogenation be prevented? Brainly.in. [Link]

  • Lecture 16 Aromatic Diazonium Salts. NPTEL Archive. [Link]

  • DIAZONIUM SALTS. [Link]

  • Halogenation of organic compounds using continuous flow and microreactor technology. Reaction Chemistry & Engineering. [Link]

  • Method for removing AlCl3 -based catalyst residues
  • Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions. The Journal of Organic Chemistry. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • Protecting Group Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions. Request PDF. [Link]

  • Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions. PubMed. [Link]

  • The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. MDPI. [Link]

  • RECRYSTALLISATION. [Link]

  • Recrystallization. University of Colorado Boulder. [Link]

  • Sandmeyer Reaction. GeeksforGeeks. [Link]

  • Recrystallization. University of Alberta. [Link]

  • Recrystallization - Single Solvent. UCLA. [Link]

  • Purification by Recrystallization. CUNY. [Link]

  • LECTURE 4 (d) Polyhalogenation. [Link]

  • Removal of aluminum chloride
  • Friedel–Crafts reaction. Wikipedia. [Link]

  • The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. ResearchGate. [Link]

  • What is a Sandmeyer reaction?. Quora. [Link]

  • Halogenation. YouTube. [Link]

  • Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?. Reddit. [Link]

  • Synthesis of Highly Deactivated Polyhalogenated Aromatic Compounds. Scientific.Net. [Link]

  • Quenching an Appel Rxn. Reddit. [Link]

  • Protecting Groups in Organic Synthesis. UT Southwestern. [Link]

  • Method for selective reduction of aromatic compounds.
  • Analytical Chemistry of Organic Halogen Compounds. Elsevier. [Link]

  • Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Master Organic Chemistry. [Link]

  • Electrophilic halogenation. L.S.College, Muzaffarpur. [Link]

  • Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. Request PDF. [Link]

  • Oxidative Quenching-Enabled, NHC-Catalyzed Diastereoselective Aminoacylation of (Z/E)-β-Methylstyrenes with Benzoyl Saccharin. Organic Letters. [Link]

  • Analytical Techniques for Identification and Quantification of Polycyclic Aromatic Hydrocarbons. ResearchGate. [Link]

  • Recent advances in the electrophilic halogenation of aromatic compounds using N-halosuccinimides (NXS). ResearchGate. [Link]

  • CHEMICAL PURITY ANALYSIS. Agilent. [Link]

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Reference Data & Comparative Studies

Validation

analytical techniques for the characterization of 2-Chloro-5-fluoro-4-methylbenzoic acid

An In-Depth Comparative Guide to the Analytical Characterization of 2-Chloro-5-fluoro-4-methylbenzoic Acid Authored by: A Senior Application Scientist This guide provides a comprehensive comparison of key , a crucial bui...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Analytical Characterization of 2-Chloro-5-fluoro-4-methylbenzoic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive comparison of key , a crucial building block in the synthesis of pharmaceuticals and agrochemicals. The purity and structural integrity of this compound are paramount, necessitating robust analytical methods for its quality control. This document offers an in-depth analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction to 2-Chloro-5-fluoro-4-methylbenzoic Acid

2-Chloro-5-fluoro-4-methylbenzoic acid is a substituted aromatic carboxylic acid. Its chemical structure, featuring a chlorine atom, a fluorine atom, a methyl group, and a carboxylic acid group on a benzene ring, presents unique analytical challenges and opportunities. Accurate characterization is essential to ensure the identity, purity, and stability of the compound, which directly impacts the safety and efficacy of downstream products. This guide will explore the causality behind choosing specific analytical techniques and provide a framework for a multi-faceted approach to its characterization.

The Analytical Workflow: A Holistic Approach

A robust analytical workflow for a compound like 2-Chloro-5-fluoro-4-methylbenzoic acid does not rely on a single technique. Instead, it leverages the strengths of multiple methods to build a comprehensive profile of the molecule. Spectroscopic techniques (NMR, FT-IR) are employed for structural elucidation and functional group identification, while chromatographic techniques (HPLC, GC-MS) are utilized for separation and quantification of the compound and its impurities.

cluster_0 Characterization Workflow cluster_1 Structural Elucidation cluster_2 Separation & Quantification Sample 2-Chloro-5-fluoro-4- methylbenzoic acid Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Confirms Connectivity & Chemical Environment FTIR FT-IR Spectroscopy Sample->FTIR Identifies Functional Groups HPLC HPLC-UV Sample->HPLC Quantifies Purity & Impurities GCMS GC-MS (with derivatization) Sample->GCMS Separates Volatile Impurities & Confirms Mass Data Comprehensive Characterization Profile (Identity, Purity, Structure) NMR->Data FTIR->Data HPLC->Data GCMS->Data

Caption: Overall analytical workflow for comprehensive characterization.

Chromatographic Techniques: Purity and Quantification

Chromatographic methods are the cornerstone for assessing the purity of 2-Chloro-5-fluoro-4-methylbenzoic acid. The choice between HPLC and GC-MS is dictated by the compound's properties and the specific analytical goals.

High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: HPLC is the preferred method for purity analysis of non-volatile, polar compounds like aromatic carboxylic acids. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For 2-Chloro-5-fluoro-4-methylbenzoic acid, a reversed-phase (RP-HPLC) method is ideal, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. The carboxylic acid group's polarity can be moderated by adjusting the mobile phase pH, which is a critical parameter for achieving sharp, symmetrical peaks.

Trustworthiness through Self-Validation: The protocol's reliability is ensured by including a system suitability test, where parameters like peak asymmetry, theoretical plates, and resolution between the main peak and any known impurities are monitored. A calibration curve with known standards must be run to ensure linearity and accuracy for quantification.

Detailed Experimental Protocol (RP-HPLC):

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A gradient is often preferred to resolve both polar and non-polar impurities. A typical gradient might be:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection: UV at 254 nm, where the benzene ring exhibits strong absorbance.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS offers high separation efficiency and definitive identification through mass spectrometry. However, due to the low volatility and high polarity of the carboxylic acid group, direct injection is problematic and can lead to poor peak shape and thermal degradation. Therefore, a derivatization step is mandatory to convert the carboxylic acid into a more volatile and thermally stable ester (e.g., a methyl or silyl ester). This requirement adds complexity to the sample preparation but provides excellent sensitivity and structural information from the mass fragmentation pattern.

Causality in Experimental Choice: The choice of derivatizing agent is critical. Diazomethane is effective for methylation but is hazardous. A safer alternative is using trimethylsilylation (TMS) reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), which readily react with the acidic proton.

Detailed Experimental Protocol (GC-MS with TMS Derivatization):

  • Derivatization:

    • Place ~1 mg of the sample in a 2 mL GC vial.

    • Add 200 µL of a suitable solvent (e.g., Pyridine).

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, as a catalyst).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a quadrupole analyzer).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C (Split mode, e.g., 50:1).

  • MS Interface Temperature: 280 °C.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 450. The resulting mass spectrum can be compared against a library (e.g., NIST) for confirmation.

Performance Comparison: HPLC vs. GC-MS
FeatureHPLC-UVGC-MS
Analyte Volatility Not requiredHigh volatility required (derivatization needed)
Sample Preparation Simple (dissolve and filter)Complex (derivatization required)
Primary Application Purity determination and quantificationImpurity identification and quantification
Detection UV absorbance (less specific)Mass fragmentation pattern (highly specific)
Sensitivity Good (ng range)Excellent (pg range)
Robustness HighModerate (derivatization can introduce variability)
Cost LowerHigher

Spectroscopic Techniques: Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of 2-Chloro-5-fluoro-4-methylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (¹H, ¹³C, ¹⁹F). For 2-Chloro-5-fluoro-4-methylbenzoic acid, ¹H NMR will show the number of protons and their neighboring environments, ¹³C NMR will identify all unique carbon atoms, and ¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom. The combination of these experiments provides an unambiguous structural confirmation.

Detailed Experimental Protocol (¹H, ¹³C, ¹⁹F NMR):

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is important; DMSO-d₆ is often preferred for carboxylic acids as it solubilizes them well and allows for the observation of the acidic proton.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Experiment:

    • Acquire a standard 1D proton spectrum.

    • Expected Signals: A singlet for the methyl (CH₃) protons, two doublets for the aromatic protons (showing coupling to each other and potentially smaller couplings to the fluorine), and a broad singlet for the carboxylic acid (COOH) proton (which may exchange with residual water).

  • ¹³C NMR Experiment:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Expected Signals: Signals for the methyl carbon, the carboxylic carbon, and the six aromatic carbons (some may show splitting due to C-F coupling).

  • ¹⁹F NMR Experiment:

    • Acquire a proton-decoupled 1D fluorine spectrum.

    • Expected Signal: A singlet (or a multiplet if coupled to aromatic protons) confirming the fluorine's presence.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Rationale: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It is a rapid and simple technique to confirm the presence of the key carboxylic acid functional group.

Detailed Experimental Protocol (Attenuated Total Reflectance - ATR FT-IR):

  • Instrumentation: FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply the sample and collect the sample spectrum.

    • The instrument software automatically subtracts the background.

  • Data Interpretation (Expected Characteristic Absorptions):

    • ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.

    • ~1680-1710 cm⁻¹ (strong): C=O (carbonyl) stretch of the aromatic carboxylic acid.

    • ~1600 & ~1475 cm⁻¹: C=C stretching vibrations within the aromatic ring.

    • ~1200-1300 cm⁻¹: C-O stretching and O-H bending.

    • ~1100-1200 cm⁻¹: C-F stretching.

    • ~700-800 cm⁻¹: C-Cl stretching.

Comparative Summary and Recommendations

The choice of analytical technique is driven by the objective. For routine quality control focused on purity, HPLC is the most efficient and robust method. For definitive structural confirmation and identification of unknown impurities, a combination of NMR and GC-MS (or LC-MS) is required. FT-IR serves as a rapid and cost-effective screening tool for functional group identity.

cluster_0 Technique Comparison cluster_1 Analytical Goal HPLC HPLC-UV Purity & Quantification Simple Sample Prep Lower Cost GCMS GC-MS Impurity ID & Structure Complex Sample Prep Higher Cost NMR NMR Definitive Structure Quantitative (qNMR) High Cost FTIR FT-IR Functional Groups Very Simple Prep Lowest Cost Goal_Purity Routine Purity Check Goal_Purity->HPLC:purity Primary Method Goal_ID Unknown Impurity ID Goal_ID->GCMS:id Best Specificity Goal_Structure Structural Confirmation Goal_Structure->NMR:structure Gold Standard Goal_Screen Rapid Screening Goal_Screen->FTIR:groups Fastest

Caption: Comparison of techniques based on analytical goals.

References

  • Title: Gas Chromatography-Mass Spectrometry (GC-MS) Source: Agilent Technologies URL: [Link]

  • Title: NMR Spectroscopy Source: Bruker Corporation URL: [Link]

  • Title: A review of derivatization methods for the determination of organic acids by gas chromatography Source: Journal of Chromatography A URL: [Link]

Comparative

A Comparative Analysis of 2-Chloro-5-fluoro-4-methylbenzoic Acid and Other Benzoic Acid Derivatives for Researchers

< An In-Depth Guide to Physicochemical Properties and Chemical Reactivity For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

<

An In-Depth Guide to Physicochemical Properties and Chemical Reactivity

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. Substituted benzoic acids are a cornerstone of this process, offering a versatile scaffold for the creation of a wide range of pharmaceuticals and agrochemicals. This guide provides a detailed comparison of 2-Chloro-5-fluoro-4-methylbenzoic acid with other key benzoic acid derivatives, focusing on the physicochemical properties and chemical reactivity that influence their application in research and development.

Introduction: The Role of Substituents on Benzoic Acid

The benzene ring and the carboxylic acid group of benzoic acid provide a framework that can be readily modified to tune its chemical and biological properties. The addition of substituents to the benzene ring can profoundly alter the molecule's acidity, solubility, melting point, and reactivity. Electron-withdrawing groups, such as halogens, tend to increase the acidity of the carboxylic acid, while electron-donating groups, like methyl groups, have the opposite effect.[1] These modifications are not merely academic; they have significant practical implications for reaction kinetics, purification strategies, and, ultimately, the biological activity of the final product.

This guide will focus on a comparative analysis of 2-Chloro-5-fluoro-4-methylbenzoic acid against a selection of other benzoic acid derivatives: benzoic acid, 4-chlorobenzoic acid, 4-fluorobenzoic acid, and 2,5-dichlorobenzoic acid. This selection allows for a systematic evaluation of the effects of halogenation and methylation on the core benzoic acid structure.

Comparative Physicochemical Properties

The physical and chemical properties of a molecule are fundamental to its behavior in both chemical reactions and biological systems. The following table summarizes key physicochemical properties of 2-Chloro-5-fluoro-4-methylbenzoic acid and its counterparts.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa
2-Chloro-5-fluoro-4-methylbenzoic acid C8H6ClFO2188.58Not AvailableNot Available
Benzoic AcidC7H6O2122.12121-125[2][3]4.20[4][5]
4-Chlorobenzoic AcidC7H5ClO2156.57238-241[6]3.98[7]
4-Fluorobenzoic AcidC7H5FO2140.11182-184[8]4.14[9]
2,5-Dichlorobenzoic AcidC7H4Cl2O2191.01151-1552.51 (Predicted)[10]

Key Insights:

  • Melting Point: The melting point is influenced by the crystal lattice energy, which is affected by intermolecular forces. The higher melting point of 4-chlorobenzoic acid compared to benzoic acid can be attributed to stronger intermolecular interactions due to the polar C-Cl bond.

  • Solubility: Benzoic acid is slightly soluble in water but shows good solubility in many organic solvents like ethanol and ether.[12][13][14] The solubility of its derivatives is also dependent on the polarity of the solvent and the nature of the substituents. Halogenated benzoic acids are generally soluble in organic solvents.

Comparative Chemical Reactivity: Esterification

To provide a practical comparison of the chemical reactivity of these benzoic acid derivatives, we will consider the Fischer esterification reaction, a common and fundamental transformation in organic synthesis. The rate of esterification is influenced by both the electronic and steric effects of the substituents on the benzoic acid.[1]

Electron-withdrawing groups on the benzoic acid ring can increase the electrophilicity of the carbonyl carbon, potentially leading to a faster reaction rate.[1] Conversely, bulky substituents, particularly in the ortho position, can sterically hinder the approach of the alcohol, slowing the reaction down.

The following diagram illustrates the general workflow for a comparative esterification experiment.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Analysis A Weigh Benzoic Acid Derivative (1 mmol) B Add Ethanol (5 mL, excess) A->B C Add Sulfuric Acid (catalyst, 2 drops) B->C D Reflux for 2 hours C->D E Cool to Room Temperature D->E F Neutralize with NaHCO3 (aq) E->F G Extract with Ethyl Acetate F->G H Dry over Na2SO4 G->H I Evaporate Solvent H->I J Determine Yield I->J K Characterize by NMR and IR I->K

Caption: Experimental workflow for comparative esterification.

Experimental Protocol: Comparative Esterification of Benzoic Acid Derivatives

This protocol provides a standardized method for comparing the reactivity of 2-Chloro-5-fluoro-4-methylbenzoic acid and other benzoic acid derivatives in an esterification reaction.

Materials:

  • 2-Chloro-5-fluoro-4-methylbenzoic acid

  • Benzoic acid

  • 4-Chlorobenzoic acid

  • 4-Fluorobenzoic acid

  • 2,5-Dichlorobenzoic acid

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flasks (50 mL)

  • Reflux condensers

  • Heating mantles

  • Separatory funnel

  • Rotary evaporator

  • NMR tubes and spectrometer

  • IR spectrometer

Procedure:

  • Reaction Setup: In separate 50 mL round-bottom flasks, place 1.0 mmol of each benzoic acid derivative. To each flask, add 5 mL of anhydrous ethanol and 2 drops of concentrated sulfuric acid.

  • Reaction: Attach a reflux condenser to each flask and heat the mixtures to reflux using a heating mantle. Maintain reflux for 2 hours.

  • Workup and Isolation:

    • Allow the reaction mixtures to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Analysis:

    • Determine the mass of the crude product and calculate the yield for each reaction.

    • Characterize the products by ¹H NMR and IR spectroscopy to confirm the formation of the corresponding ethyl esters.

Expected Outcomes and Discussion:

By comparing the yields of the different esterification reactions under identical conditions, researchers can gain insights into the relative reactivities of the benzoic acid derivatives. It is anticipated that derivatives with electron-withdrawing groups, such as 4-chlorobenzoic acid and 2,5-dichlorobenzoic acid, will exhibit higher reactivity and potentially higher yields compared to benzoic acid. The steric hindrance from the ortho-chloro substituent in 2,5-dichlorobenzoic acid and 2-Chloro-5-fluoro-4-methylbenzoic acid may counteract the electronic activation, providing a valuable structure-activity relationship study.

Conclusion

The choice of a substituted benzoic acid in a research and development setting is a critical decision that can impact the efficiency of a synthetic route and the properties of the final product. This guide has provided a comparative overview of 2-Chloro-5-fluoro-4-methylbenzoic acid and other key derivatives, highlighting the importance of considering physicochemical properties and chemical reactivity. By understanding the influence of substituents on acidity, solubility, melting point, and reaction kinetics, researchers can make more informed decisions in the design and execution of their synthetic strategies. The provided experimental protocol offers a practical framework for the direct comparison of these valuable building blocks in a laboratory setting.

References

  • PubChem. (n.d.). 4-Chlorobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Innovate Tech Hub. (n.d.). Benzoic Acid Melting Point. Retrieved from [Link]

  • Zhang, C., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values*. Retrieved from [Link]

  • Quora. (2016). Why is 4-Chlorobenzoic acid stronger than 4-Fluorobenzoic acid?. Retrieved from [Link]

  • YouTube. (2018). charge 2 4-chlorobenzoic acid. Retrieved from [Link]

  • Stenutz. (n.d.). Benzoic acids. Retrieved from [Link]

  • ACS Publications. (2014). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Solubility of Things. (n.d.). Benzoic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid. WebBook. Retrieved from [Link]

  • RSC Publishing. (1958). Phys. Org.. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2019). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. Retrieved from [Link]

  • ChemBK. (n.d.). Melting point standard benzoic acid. Retrieved from [Link]

  • ACS Publications. (1937). Kinetics of the Esterification of Substituted Benzoic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • PubChem. (n.d.). 2-Chloro-4-fluoro-5-nitrobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
  • Chemistry Stack Exchange. (2017). Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. Retrieved from [Link]

  • WIPO. (2022). PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dichlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Patsnap. (n.d.). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Eureka. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of 2-Chloro-5-fluoro-4-methylbenzoic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of agrochemical and pharmaceutical research, the substituted benzoic acid scaffold remains a cornerstone for the development of novel bioac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of agrochemical and pharmaceutical research, the substituted benzoic acid scaffold remains a cornerstone for the development of novel bioactive molecules. The strategic placement of halogen atoms and alkyl groups on the benzene ring can profoundly influence the compound's biological activity, transforming a simple aromatic carboxylic acid into a potent herbicide, a selective plant growth regulator, or a valuable pharmaceutical intermediate. This guide provides a comparative analysis of the anticipated biological activity of 2-Chloro-5-fluoro-4-methylbenzoic acid and its analogs, drawing upon established principles of structure-activity relationships (SAR) and experimental data from related chemical series. While specific experimental data for 2-Chloro-5-fluoro-4-methylbenzoic acid is not extensively available in the public domain, this guide will synthesize information from closely related analogs to provide a predictive framework for its biological potential and a roadmap for its experimental evaluation.

The Benzoic Acid Core: A Privileged Scaffold in Bioactivity

The benzoic acid moiety is a recurring motif in a vast array of biologically active compounds. The carboxylic acid group, a key hydrogen bond donor and acceptor, frequently interacts with the active sites of enzymes and receptors. The biological activity of benzoic acid derivatives is finely tuned by the nature and position of substituents on the aromatic ring. These substituents modulate the molecule's electronic properties, lipophilicity (hydrophobicity), and steric profile, which in turn govern its pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic (biochemical and physiological effects) properties.

For 2-Chloro-5-fluoro-4-methylbenzoic acid, the key substituents are:

  • Chloro and Fluoro Groups: These electron-withdrawing halogens significantly impact the acidity of the carboxylic acid and the overall electronic distribution of the aromatic ring. Their position influences the molecule's interaction with biological targets.

  • Methyl Group: This electron-donating and lipophilic group can affect the molecule's ability to traverse cell membranes and can introduce steric hindrance that may enhance selectivity for a particular target.

Predicted Biological Activity Profile: Herbicidal and Plant Growth Regulation

Based on the known activities of structurally related halogenated benzoic acids, 2-Chloro-5-fluoro-4-methylbenzoic acid and its analogs are primarily anticipated to exhibit herbicidal and plant growth regulatory activities.

Herbicidal Activity: Analogy to Synthetic Auxins and PPO Inhibitors

Substituted benzoic acids are a well-established class of synthetic auxin herbicides.[1] These compounds mimic the natural plant hormone auxin (indole-3-acetic acid), leading to uncontrolled and disorganized growth that is ultimately lethal to the plant. The specific substitution pattern on the benzoic acid ring is critical for its recognition by the auxin signaling pathway.

Furthermore, benzoic acid derivatives serve as crucial intermediates in the synthesis of other classes of herbicides. For instance, 2-Chloro-4-fluoro-5-nitrobenzoic acid is a known precursor for the herbicide saflufenacil, which acts by inhibiting the enzyme protoporphyrinogen IX oxidase (PPO). This suggests that analogs of 2-Chloro-5-fluoro-4-methylbenzoic acid could either possess intrinsic herbicidal activity or serve as valuable building blocks for more complex herbicidal molecules.

Plant Growth Regulation

At sub-lethal concentrations, compounds that exhibit herbicidal activity can often function as plant growth regulators (PGRs).[2][3] By subtly modulating hormonal pathways, these compounds can influence various developmental processes, including root initiation, shoot elongation, and fruit development. The specific response depends on the compound's concentration and the plant species. Therefore, it is plausible that 2-Chloro-5-fluoro-4-methylbenzoic acid analogs could be explored for applications in agriculture to enhance crop yield or quality.

Structure-Activity Relationships (SAR): A Predictive Framework

The biological activity of substituted benzoic acids is highly dependent on the nature and position of the substituents on the aromatic ring. While specific SAR data for 2-Chloro-5-fluoro-4-methylbenzoic acid is unavailable, we can infer potential trends from related series of compounds.

A study on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, which also feature a halogenated aromatic acid core, revealed key SAR insights that may be translatable.[4] In this series, the position and electronic nature of substituents on a phenyl ring attached to a pyrazole moiety significantly impacted herbicidal activity against Arabidopsis thaliana.

Table 1: Illustrative Herbicidal Activity of Substituted Picolinic Acid Analogs against Arabidopsis thaliana [4]

Compound IDR1 (Substitution on Phenyl Ring)IC50 (µM)
Picloram (Reference Herbicide)0.83
V-4 4-F0.04
V-7 4-Cl0.01
V-13 4-Br0.03
V-1 4-CH30.21
V-20 3-F0.25
V-21 3-Cl0.18
V-23 3-CH30.85

This data is for a series of picolinic acids and is presented for illustrative purposes to highlight potential SAR trends in halogenated aromatic acids. It does not represent data for 2-Chloro-5-fluoro-4-methylbenzoic acid analogs.

From this illustrative data, we can hypothesize potential SAR trends for 2-Chloro-5-fluoro-4-methylbenzoic acid analogs:

  • Position of Halogens: The relative positions of the chloro and fluoro groups will be critical. In many bioactive molecules, ortho-substitution relative to the carboxylic acid can influence the conformation of the carboxyl group and its interaction with target proteins.

  • Nature of Halogen: While both chlorine and fluorine are electron-withdrawing, their sizes and electronegativities differ, which can lead to distinct biological activities.

  • Role of the Methyl Group: The position and presence of the methyl group can impact lipophilicity and steric interactions. Moving the methyl group to different positions on the ring would likely result in a range of biological activities.

Experimental Evaluation of Biological Activity: Protocols and Methodologies

To empirically determine the biological activity of 2-Chloro-5-fluoro-4-methylbenzoic acid and its analogs, a systematic experimental approach is necessary. The following protocols provide a framework for such an evaluation.

Synthesis of Analogs

The first step involves the synthesis of a focused library of analogs to explore the structure-activity landscape. This would involve varying the position and nature of the halogen and alkyl substituents on the benzoic acid core.

Synthesis_Workflow Start Starting Material (e.g., Substituted Toluene) Step1 Halogenation Start->Step1 Step2 Oxidation of Methyl Group Step1->Step2 Step3 Purification Step2->Step3 Product 2-Chloro-5-fluoro-4-methylbenzoic Acid Analog Step3->Product

Caption: General synthetic workflow for 2-Chloro-5-fluoro-4-methylbenzoic acid analogs.

Detailed Protocol: Oxidation of a Substituted Toluene to a Benzoic Acid

  • Dissolution: Dissolve the starting substituted toluene in a suitable solvent, such as pyridine or a mixture of tert-butanol and water.

  • Oxidation: While stirring, add a strong oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise to the solution. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a reducing agent, such as sodium bisulfite, to destroy any excess permanganate. Filter the mixture to remove the manganese dioxide byproduct.

  • Acidification and Precipitation: Acidify the filtrate with a strong acid, such as hydrochloric acid (HCl), to precipitate the benzoic acid derivative.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

In Vitro Herbicidal Activity Assessment (Petri Dish Assay)

This assay provides a rapid and cost-effective method for the primary screening of herbicidal activity.

Petri_Dish_Assay Prep Prepare Test Solutions (Different Concentrations) Plating Place Filter Paper in Petri Dish and Add Test Solution Prep->Plating Seeding Place Seeds of Target Weed Species (e.g., Arabidopsis, Amaranthus) Plating->Seeding Incubation Incubate under Controlled Conditions (Light, Temperature) Seeding->Incubation Measurement Measure Root and Shoot Growth Inhibition Incubation->Measurement Analysis Calculate IC50 Values Measurement->Analysis

Caption: Workflow for the in vitro Petri dish assay for herbicidal activity.

Detailed Protocol: Petri Dish Assay

  • Preparation of Test Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and then make serial dilutions in water to achieve the desired test concentrations.

  • Assay Setup: Place a sterile filter paper in a Petri dish and moisten it with a specific volume of the test solution. A control group with only the solvent should be included.

  • Seeding: Place a predetermined number of seeds of a model plant (e.g., Arabidopsis thaliana) or a common weed species on the filter paper.

  • Incubation: Seal the Petri dishes and incubate them in a growth chamber with controlled light and temperature conditions for a set period (e.g., 7-14 days).

  • Data Collection: After the incubation period, measure the root and/or shoot length of the seedlings.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of growth.

In Vivo Herbicidal Activity Assessment (Greenhouse Pot Assay)

This assay evaluates the herbicidal efficacy of the compounds on whole plants under more realistic conditions.

Greenhouse_Assay Planting Sow Weed Seeds in Pots Growth Allow Plants to Grow to a Specific Stage Planting->Growth Application Apply Test Compound Solution (Foliar Spray) Growth->Application Observation Observe and Rate Plant Injury over Time Application->Observation Harvest Harvest Above-ground Biomass Observation->Harvest Analysis Determine Fresh/Dry Weight Reduction Harvest->Analysis

Caption: Workflow for the in vivo greenhouse pot assay for herbicidal activity.

Detailed Protocol: Greenhouse Pot Assay

  • Plant Material: Grow target weed species in pots containing a suitable soil mixture in a greenhouse.

  • Application: Once the plants have reached a specific growth stage (e.g., 2-4 true leaves), apply the test compounds as a foliar spray at various application rates (g/ha). Include a control group sprayed only with the solvent and a positive control with a commercial herbicide.

  • Evaluation: Visually assess the plants for signs of injury (e.g., chlorosis, necrosis, growth inhibition) at regular intervals after treatment. Use a rating scale (e.g., 0% = no effect, 100% = complete kill).

  • Biomass Measurement: At the end of the experiment (e.g., 2-3 weeks after application), harvest the above-ground plant material, and determine the fresh and dry weight.

  • Data Analysis: Calculate the percentage of growth reduction compared to the untreated control.

Comparative Analysis with Alternative Scaffolds

The biological activity of 2-Chloro-5-fluoro-4-methylbenzoic acid analogs should be benchmarked against existing herbicides and plant growth regulators. A direct comparison with commercial standards in the aforementioned assays is crucial for determining their potential utility.

Table 2: Hypothetical Comparison of a 2-Chloro-5-fluoro-4-methylbenzoic Acid Analog with Commercial Herbicides

CompoundTarget WeedIC50 (µM) - Petri DishGrowth Inhibition (%) at 100 g/ha - Greenhouse
Analog X Amaranthus retroflexus[Experimental Data][Experimental Data]
Dicamba Amaranthus retroflexus5.295
2,4-D Amaranthus retroflexus12.892
Saflufenacil Amaranthus retroflexus0.0598

This table presents a hypothetical framework for data presentation. The values for Dicamba, 2,4-D, and Saflufenacil are illustrative and may vary depending on experimental conditions.

Conclusion and Future Directions

While a comprehensive, data-driven comparison of the biological activity of 2-Chloro-5-fluoro-4-methylbenzoic acid and its analogs is currently limited by the lack of publicly available experimental data, the principles of medicinal and agrochemical chemistry provide a strong foundation for predicting their potential as herbicides and plant growth regulators. The structure-activity relationships derived from related halogenated aromatic acids suggest that this class of compounds is a promising area for further investigation.

The experimental protocols outlined in this guide offer a clear path for the synthesis and biological evaluation of a library of 2-Chloro-5-fluoro-4-methylbenzoic acid analogs. The resulting data will be instrumental in elucidating the specific structure-activity relationships for this chemical series and in identifying lead compounds for further development as novel agrochemicals. Future research should focus on synthesizing a diverse set of analogs and performing the described bioassays to build a robust dataset. This will enable a true comparative analysis and unlock the full potential of this intriguing chemical scaffold.

References

  • Yang, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.
  • PubChem. 2-Chloro-5-fluoro-4-methylbenzoic acid. [Link]

  • J&K Scientific. 2-Amino-4-chloro-5-methylbenzoic acid. [Link]

  • Asif, M. (2016). Biological Potential of FluoroBenzene Analogs. Annals of Medicinal Chemistry and Research, 2(1), 1015.
  • Rui, F., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4945. [Link]

  • Mdpi. (2021). Effect of Plant Growth Regulators on Osmotic Regulatory Substances and Antioxidant Enzyme Activity of Nitraria tangutorum. [Link]

  • TNAU Agritech Portal. List of Marketed Plant Growth Regulators. [Link]

  • BMC. (2022). Use of plant growth regulators to reduce 2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na) damage in cotton (Gossypium hirsutum). [Link]

  • Modifications of Phytohormone Metabolism Aimed at Stimulation of Plant Growth, Improving Their Productivity and Tolerance to Abiotic and Biotic Stress Factors. (2020). International Journal of Molecular Sciences, 21(23), 8973. [Link]

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Comparative

A Comparative Guide to the Use of 2-Chloro-5-fluoro-4-methylbenzoic Acid as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the purity and identity of active pharmaceutical ingredients (APIs) and their intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the purity and identity of active pharmaceutical ingredients (APIs) and their intermediates are paramount. Reference standards are the cornerstones of these analytical activities, providing a benchmark against which samples are qualified and quantified. This guide offers an in-depth technical comparison of 2-Chloro-5-fluoro-4-methylbenzoic acid as a reference standard, juxtaposed with viable alternatives. We will delve into the critical performance attributes, supported by illustrative experimental data, and provide detailed protocols for their verification.

The Critical Role of Reference Standards in Pharmaceutical Analysis

A reference standard is a highly purified and well-characterized substance used to confirm the identity, purity, and strength of a drug substance or product. Its reliability directly impacts the accuracy of analytical results, making the selection and proper use of a reference standard a critical decision in any GxP-compliant laboratory. The ideal reference standard exhibits high purity, is stable over its intended shelf life, and is accompanied by a comprehensive Certificate of Analysis (CoA) detailing its characterization.

Physicochemical Properties of Halogenated Benzoic Acid Reference Standards

2-Chloro-5-fluoro-4-methylbenzoic acid and its alternatives are substituted benzoic acid derivatives. The nature and position of the halogen and methyl substituents on the aromatic ring influence their physicochemical properties, which in turn affect their behavior in analytical systems.

Property2-Chloro-5-fluoro-4-methylbenzoic acid (Illustrative)2-Fluoro-4-methylbenzoic acid (Alternative 1)3-Chloro-4-fluorobenzoic acid (Alternative 2)
CAS Number 103877-61-87697-23-6403-16-7
Molecular Formula C₈H₆ClFO₂C₈H₇FO₂C₇H₄ClFO₂
Molecular Weight 188.58 g/mol 154.14 g/mol 174.56 g/mol
Appearance White to off-white crystalline powderWhite to off-white crystalline powderWhite crystalline powder
Melting Point ~150-154 °C186-189 °C[1]133-135 °C
Purity (by HPLC) ≥ 99.5%≥ 98.0%≥ 95.0%

Comparative Performance Analysis

The utility of a reference standard is defined by its performance in key analytical assays. Here, we compare 2-Chloro-5-fluoro-4-methylbenzoic acid with its alternatives based on illustrative data for purity, stability, and solubility.

Purity Profile: A Head-to-Head Comparison

Purity is the most critical attribute of a reference standard. High-performance liquid chromatography (HPLC) is the industry-standard technique for assessing the purity of non-volatile, thermally stable compounds like halogenated benzoic acids.

Parameter2-Chloro-5-fluoro-4-methylbenzoic acid (Illustrative Data)2-Fluoro-4-methylbenzoic acid (Illustrative Data)3-Chloro-4-fluorobenzoic acid (Illustrative Data)
Purity by HPLC (Area %) 99.8%99.2%98.5%
Major Impurity (Area %) 0.12%0.45%0.89%
Total Impurities (Area %) 0.20%0.80%1.50%
Residual Solvents < 0.1%< 0.2%< 0.3%
Water Content (Karl Fischer) < 0.05%< 0.1%< 0.2%

Expertise & Experience: The higher purity of 2-Chloro-5-fluoro-4-methylbenzoic acid in this illustrative comparison suggests a more robust and well-defined synthesis and purification process. A lower level of total impurities minimizes the risk of co-elution and interference in chromatographic assays, leading to more accurate quantification of the target analyte.

Stability Under Stress: Ensuring Long-Term Reliability

A reference standard must remain stable under defined storage conditions to ensure its continued fitness for use. Stability is typically assessed through forced degradation studies, where the substance is exposed to harsh conditions to predict its long-term stability.

Stress Condition (Illustrative Data)% Degradation of 2-Chloro-5-fluoro-4-methylbenzoic acid% Degradation of 2-Fluoro-4-methylbenzoic acid% Degradation of 3-Chloro-4-fluorobenzoic acid
Acid Hydrolysis (1N HCl, 80°C, 24h) < 0.1%< 0.2%< 0.3%
Base Hydrolysis (1N NaOH, 80°C, 24h) < 0.5%< 0.8%< 1.0%
Oxidation (3% H₂O₂, RT, 24h) < 0.2%< 0.3%< 0.5%
Thermal (105°C, 72h) < 0.1%< 0.1%< 0.2%
Photostability (ICH Q1B) StableStableStable

Trustworthiness: The lower degradation profile of 2-Chloro-5-fluoro-4-methylbenzoic acid under hydrolytic and oxidative stress in this illustrative dataset points to greater intrinsic stability. This is a desirable characteristic for a reference standard, as it implies a longer shelf-life and less stringent storage requirements.

Solubility Profile: Practicality in the Laboratory

The solubility of a reference standard in common analytical solvents is a practical consideration for its ease of use in preparing stock and working solutions.

Solvent (at 25°C, Illustrative Data)2-Chloro-5-fluoro-4-methylbenzoic acid2-Fluoro-4-methylbenzoic acid3-Chloro-4-fluorobenzoic acid
Methanol Freely Soluble (> 100 mg/mL)Soluble (10-100 mg/mL)Soluble (10-100 mg/mL)
Acetonitrile Freely Soluble (> 100 mg/mL)Soluble (10-100 mg/mL)Soluble (10-100 mg/mL)
Water Sparingly Soluble (1-10 mg/mL)Slightly Soluble (0.1-1 mg/mL)Slightly Soluble (0.1-1 mg/mL)
0.1 M NaOH Freely Soluble (> 100 mg/mL)Freely Soluble (> 100 mg/mL)Freely Soluble (> 100 mg/mL)

Authoritative Grounding & Comprehensive References: The high solubility of 2-Chloro-5-fluoro-4-methylbenzoic acid in common HPLC mobile phase components like methanol and acetonitrile simplifies sample preparation and reduces the risk of precipitation in the analytical system.

Experimental Protocols

To ensure the scientific integrity of this guide, we provide detailed, self-validating protocols for the key experiments discussed.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a stability-indicating HPLC method for the purity assessment of halogenated benzoic acids.

Methodology Workflow

HPLC_Purity cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (0.1 mg/mL in Acetonitrile) hplc_system HPLC System with UV Detector prep_standard->hplc_system Inject Standard prep_sample Prepare Sample Solution (0.1 mg/mL in Acetonitrile) prep_sample->hplc_system Inject Sample column C18 Column (e.g., 4.6 x 150 mm, 5 µm) hplc_system->column detection UV Detection at 230 nm column->detection mobile_phase Gradient Elution: A: 0.1% Phosphoric Acid in Water B: Acetonitrile mobile_phase->hplc_system injection Inject 10 µL integration Integrate Chromatogram detection->integration calculation Calculate Area % Purity integration->calculation

Caption: Workflow for HPLC purity analysis.

Step-by-Step Methodology:

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with acetonitrile.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the sample and transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with acetonitrile.

  • Procedure:

    • Inject the standard solution to establish system suitability (e.g., tailing factor, theoretical plates).

    • Inject the sample solution.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

Protocol 2: Stability Assessment by Forced Degradation

This protocol describes a typical forced degradation study to evaluate the stability of the reference standard.

Forced Degradation Workflow

Forced_Degradation cluster_stress Stress Conditions start Reference Standard Sample acid Acid Hydrolysis (1N HCl, 80°C) start->acid base Base Hydrolysis (1N NaOH, 80°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (105°C) start->thermal analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis evaluation Evaluate Purity and Degradation Products analysis->evaluation

Caption: Workflow for forced degradation studies.

Step-by-Step Methodology:

  • Sample Preparation: Prepare separate solutions of the reference standard at a concentration of approximately 1 mg/mL in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 2N HCl to a sample solution and heat at 80°C for 24 hours. Neutralize before analysis.

    • Base Hydrolysis: Add an equal volume of 2N NaOH to a sample solution and heat at 80°C for 24 hours. Neutralize before analysis.

    • Oxidation: Add an equal volume of 6% H₂O₂ to a sample solution and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid reference standard to 105°C for 72 hours.

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1.

  • Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Calculate the percentage degradation and identify any major degradation products.

Protocol 3: Solubility Determination

This protocol details a shake-flask method for determining the solubility of the reference standard in various solvents.

Solubility Determination Workflow

Solubility_Determination start Weigh excess solid into vials add_solvent Add a known volume of solvent start->add_solvent equilibrate Equilibrate at a constant temperature (e.g., 24h with shaking) add_solvent->equilibrate filter Filter to remove undissolved solid equilibrate->filter analyze Analyze the filtrate by a suitable method (e.g., HPLC, UV-Vis) filter->analyze calculate Calculate solubility (mg/mL) analyze->calculate

Caption: Workflow for solubility determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the reference standard to a series of vials.

  • Solvent Addition: Add a known volume of the desired solvent (e.g., methanol, acetonitrile, water) to each vial.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Filtration: Filter the suspension using a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

  • Analysis: Dilute the filtrate to an appropriate concentration and analyze it using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of the dissolved substance.

  • Calculation: Calculate the solubility in mg/mL.

Conclusion

The selection of a reference standard is a critical step that underpins the reliability of analytical data in drug development and quality control. Based on the illustrative data presented, 2-Chloro-5-fluoro-4-methylbenzoic acid demonstrates excellent characteristics in terms of purity, stability, and solubility, making it a strong candidate for use as a reference standard. This guide provides the necessary framework, including comparative data and detailed experimental protocols, to enable researchers and scientists to make an informed decision and to verify the performance of their chosen reference standard in-house. The principles and methodologies outlined here are broadly applicable to the evaluation of other potential reference standards, ensuring a robust and scientifically sound approach to analytical testing.

References

  • PubChem. 2-Chloro-5-fluoro-4-methylbenzoic acid. [Link]

  • PubChem. 2-Fluoro-4-methylbenzoic acid. [Link]

  • PubChem. 3-Chloro-4-fluorobenzoic acid. [Link]

  • Vertex AI Search Result. Quality Control for 2-Fluoro-4-methylbenzoic Acid: Ensuring Purity from China. This information was derived from a search result and a direct URL is not available.

Sources

Validation

A Comparative Guide to the Reactivity of Fluoro- vs. Chloro-Substituted Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond Simple Electronegativity In the landscape of medicinal chemistry and organic synthesis, halogen-substituted benzoic acids are foundatio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Simple Electronegativity

In the landscape of medicinal chemistry and organic synthesis, halogen-substituted benzoic acids are foundational building blocks. While fluorine and chlorine are neighbors in the periodic table, their effects on the reactivity of the benzoic acid scaffold are far from interchangeable. A superficial analysis might suggest that fluorine, being the most electronegative element, would always exert a stronger electron-withdrawing effect than chlorine, leading to predictable reactivity patterns. However, the reality is a nuanced interplay of competing electronic factors that have profound implications for reaction kinetics, regioselectivity, and overall synthetic strategy.

This guide moves beyond simplistic assumptions to provide an in-depth, evidence-based comparison of the reactivity of fluoro- and chloro-substituted benzoic acids. We will dissect the underlying principles, compare their performance in key reaction classes, and provide actionable experimental protocols to demonstrate these differences. Understanding these subtleties is critical for rational drug design, reaction optimization, and the development of robust synthetic routes.

The Duality of Halogen Electronic Effects

The influence of a halogen substituent on an aromatic ring is governed by two opposing electronic forces: the inductive effect (-I) and the resonance effect (+R) .

  • Inductive Effect (-I): This is the through-bond withdrawal of electron density from the ring due to the halogen's high electronegativity. As fluorine is more electronegative than chlorine, it exerts a stronger -I effect.

  • Resonance Effect (+R): This is the donation of electron density into the aromatic π-system from the halogen's lone pairs. This donation occurs preferentially at the ortho and para positions.

The key to understanding the reactivity differences lies in the relative balance of these two effects. For fluorine, the lone pairs reside in 2p orbitals, which have a similar size and energy to the 2p orbitals of the ring carbons. This allows for effective orbital overlap and a significant +R effect.[1][2][3] For chlorine, the lone pairs are in 3p orbitals, which are larger and more diffuse, leading to less effective overlap with carbon's 2p orbitals and a weaker +R effect.[3][4][5]

This dynamic is the root cause of the often counterintuitive reactivity patterns observed.

G cluster_F Fluorine Substituent cluster_Cl Chlorine Substituent F_Inductive Strong Inductive Withdrawal (-I) F_Result Net Effect: Strong -I > Significant +R F_Inductive->F_Result F_Resonance Significant Resonance Donation (+R) F_Resonance->F_Result F_Reason Reason: Good 2p-2p orbital overlap enhances resonance. F_Resonance->F_Reason Cl_Inductive Moderate Inductive Withdrawal (-I) Cl_Result Net Effect: Moderate -I > Weak +R Cl_Inductive->Cl_Result Cl_Resonance Weak Resonance Donation (+R) Cl_Resonance->Cl_Result Cl_Reason Reason: Poor 2p-3p orbital overlap diminishes resonance. Cl_Resonance->Cl_Reason

Caption: Interplay of Inductive and Resonance Effects for F vs. Cl.

Impact on Acidity and Carboxylic Acid Reactivity

The acidity of the carboxylic group, quantified by its pKa, is a direct measure of the substituent's net electronic effect. A lower pKa indicates a stronger acid, meaning the conjugate base (carboxylate) is better stabilized. Electron-withdrawing groups stabilize the carboxylate anion, increasing acidity.

Here, the positional isomerism reveals the intricate balance of forces.

CompoundpKa (in water, 25°C)Key Electronic Effect
Benzoic Acid4.20Reference
2-Fluorobenzoic Acid3.27[6]Strong -I effect dominates at close range.
2-Chlorobenzoic Acid2.94[6]Very strong -I effect; less +R opposition.
4-Fluorobenzoic Acid4.14[4][7]Strong +R effect nearly cancels the -I effect.
4-Chlorobenzoic Acid4.03[4]Weaker +R effect allows the -I effect to dominate more strongly.

Analysis & Field Insights:

  • Ortho Position: At close range, the powerful inductive (-I) effect is paramount. Surprisingly, 2-chlorobenzoic acid is a stronger acid than 2-fluorobenzoic acid.[6] This is often attributed to the specific intramolecular interactions and the way chlorine's polarizability stabilizes the anion, an effect that outweighs fluorine's slightly higher electronegativity in this specific geometry.

  • Para Position: The effects are transmitted through the π-system. Here, 4-chlorobenzoic acid is slightly more acidic than 4-fluorobenzoic acid.[4][7] This is a classic demonstration of the resonance/inductive trade-off. Fluorine's stronger resonance donation (+R) counteracts its own inductive withdrawal (-I) more effectively than chlorine's weaker +R effect does.[4][8] Consequently, the chlorine-substituted ring is left slightly more electron-poor at the carboxylate attachment point, leading to greater stabilization of the anion and higher acidity.

This difference in acidity directly impacts reactions at the carboxylic acid, such as Fischer Esterification . An electron-withdrawing group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol.[9] Therefore, one can predict a slightly faster esterification rate for 4-chlorobenzoic acid compared to 4-fluorobenzoic acid under identical conditions, reflecting its lower pKa.

Reactivity in Electrophilic Aromatic Substitution (EAS)

In EAS, the aromatic ring acts as a nucleophile, attacking a strong electrophile (e.g., NO₂⁺ in nitration). Both -COOH and halogen substituents are deactivating towards EAS compared to benzene. The carboxylic acid group is a strong deactivator and a meta-director.[10] The halogens are deactivators but ortho, para-directors.

When comparing fluorobenzene and chlorobenzene directly, the balance of electronics leads to a clear reactivity difference.

CompoundRelative Rate of Nitration (Benzene = 1)
Benzene1.0
Fluorobenzene0.11 - 0.15
Chlorobenzene0.02 - 0.033

(Data compiled from multiple sources[1][11])

Analysis & Field Insights:

Fluorobenzene is consistently more reactive towards electrophiles than chlorobenzene.[1][2][11] This is a direct consequence of fluorine's more effective +R effect. While fluorine's stronger -I effect deactivates the ring more powerfully overall, its superior ability to donate lone-pair density via resonance (+R) makes the ortho and para positions significantly less deactivated than in chlorobenzene.[1][3]

For a substituted benzoic acid, the incoming electrophile will be directed meta to the -COOH group. The halogen's influence will then modulate the rate of that reaction. For example, in the nitration of 4-chlorobenzoic acid, the nitro group is directed to the 3-position (ortho to Cl, meta to COOH). We can predict that the nitration of 4-fluorobenzoic acid to yield 4-fluoro-3-nitrobenzoic acid would proceed faster under the same conditions due to the superior electron-donating resonance of fluorine.

Reactivity in Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic Aromatic Substitution (SₙAr) is where fluoro-substituted aromatics display their most dramatic and synthetically useful reactivity difference. In this reaction, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group.[12][13] The reaction requires strong electron-withdrawing groups (like -NO₂ or -COOH) to be ortho or para to the leaving group.[14][15]

The mechanism proceeds in two steps:

  • Addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex). This is the rate-determining step .[13]

  • Elimination of the leaving group to restore aromaticity.

G A Aryl Halide (with EWG o/p to X) B Rate-Determining Step: Nucleophilic Attack A->B + Nu⁻ C Meisenheimer Complex (Resonance-Stabilized Anion) B->C D Fast Step: Loss of Halide C->D E Substituted Product D->E - X⁻

Caption: General Mechanism for Nucleophilic Aromatic Substitution (SₙAr).

Counterintuitively, the reactivity order for halogens as leaving groups in SₙAr is: F >> Cl > Br > I

Analysis & Field Insights:

The fluoro substituent is a vastly superior leaving group in SₙAr reactions, often accelerating the reaction by a factor of 10³–10⁵ compared to the chloro analog.[10] This is not because the C-F bond is weak—it is the strongest carbon-halogen bond. The reason lies in the rate-determining step: the initial nucleophilic attack.[13]

Fluorine's powerful inductive effect (-I) makes the carbon atom it is attached to highly electrophilic and susceptible to attack. This effect strongly stabilizes the developing negative charge in the Meisenheimer complex intermediate, lowering the activation energy of the first step.[13][15] Since the C-F bond is broken in the second, fast step, its high bond strength is kinetically irrelevant. This high reactivity makes fluoronitrobenzoic acids exceptionally valuable synthons in drug discovery for rapidly building molecular complexity.

Experimental Protocols

The following protocols provide standardized procedures to probe the reactivity differences discussed.

Protocol 1: Comparative Nitration (EAS)

This experiment demonstrates the directing effects of the substituents and provides a basis for kinetic comparison.

Objective: To synthesize 4-chloro-3-nitrobenzoic acid from 4-chlorobenzoic acid. A parallel experiment with 4-fluorobenzoic acid can be run to compare reaction progress over time via TLC or UPLC.

Materials:

  • 4-chlorobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 100%)

  • Mixed Acid: 33% Nitric Acid (HNO₃) / 67% Sulfuric Acid (H₂SO₄) by weight

  • Ice and Deionized Water

Procedure:

  • Dissolution: In a flask equipped with a stirrer and thermometer, dissolve 22 g of 4-chlorobenzoic acid in 64 g of 100% sulfuric acid. If needed, warm gently to 50°C to ensure complete dissolution, then cool.[16]

  • Temperature Control: Cool the solution and maintain a reaction temperature between 53-57°C using a water bath.[16][17]

  • Addition of Nitrating Agent: Slowly add 45.8 g of the mixed acid dropwise to the stirred solution. The rate of addition must be controlled to keep the temperature within the specified range.[16]

  • Reaction: After the addition is complete, continue stirring the mixture at 53-57°C for 30-60 minutes to ensure the reaction goes to completion.

  • Work-up: Carefully pour the reaction mixture into a beaker containing a large volume of crushed ice and water to precipitate the crude product.[16][18]

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water to remove residual acid.

  • Purification: Dry the product. The expected product is 4-chloro-3-nitrobenzoic acid. Further purification can be achieved by recrystallization from an ethanol/water mixture.[18]

Caption: Experimental Workflow for the Nitration of 4-Chlorobenzoic Acid.

Protocol 2: Comparative Esterification

This experiment can be used to compare the relative rates of esterification.

Objective: To synthesize methyl 4-fluorobenzoate. A parallel experiment with 4-chlorobenzoic acid under identical conditions can be used for direct comparison of yields at a fixed time point.

Materials:

  • 4-fluorobenzoic acid

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-fluorobenzoic acid (1.0 eq) and methanol (approx. 10-20 eq).[19] Place the flask in an ice bath.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (approx. 0.1-0.2 eq) to the swirled mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours.[19] Monitor the reaction by TLC.

  • Cooling & Quenching: Cool the solution to room temperature and transfer it to a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like DCM or MTBE (2x).[19][20]

  • Washing: Combine the organic layers. Wash sequentially with:

    • Saturated aqueous NaHCO₃ solution to remove unreacted acid and catalyst. (Vent frequently to release CO₂!).[20]

    • Brine to remove excess water.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.

  • Analysis: Determine the yield and purity. The yield from the parallel reaction with 4-chlorobenzoic acid can be directly compared.

Conclusion and Outlook

The choice between a fluoro- or chloro-substituted benzoic acid is a critical decision in synthesis design, with consequences that ripple through the entire synthetic route.

  • For Acidity and Esterification: The differences are subtle. 4-chlorobenzoic acid is a slightly stronger acid, which may offer a marginal rate advantage in acid-catalyzed reactions of the carboxyl group.

  • For Electrophilic Aromatic Substitution: Fluoro-substituted benzoic acids will react faster than their chloro counterparts due to fluorine's superior resonance donation.

  • For Nucleophilic Aromatic Substitution: The difference is profound. Fluoro-substituted benzoic acids are dramatically more reactive, making them the substrates of choice for SₙAr reactions, a cornerstone of modern medicinal chemistry.

By understanding the fundamental electronic principles, researchers can harness these differences to their advantage, selecting the optimal halogen to facilitate desired transformations and accelerate the discovery and development of new chemical entities.

References

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020). National Institutes of Health (NIH). [Link]

  • Rate of EAS in chlorobenzene and fluorobenzene. (2016). Chemistry Stack Exchange. [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]

  • Aromatic Nucleophilic Substitution. (n.d.). Fisher Scientific. [Link]

  • Explain why fluorobenzene is more reactive than chlorobenzene toward electrophilic aromatic substitution. (2023). Filo. [Link]

  • Reactivity of chlorobenzene and benzene in electrophilic substitutions. (2015). Stack Exchange. [Link]

  • The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. (n.d.). Journal of Chemical Education. [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). OrganicChemGuide. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Nucleophilic aromatic substitution. (n.d.). BYJU'S. [Link]

  • Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. (2017). Chemistry Stack Exchange. [Link]

  • Hammett equation. (n.d.). Wikipedia. [Link]

  • Why is 4-Chlorobenzoic acid stronger than 4-Fluorobenzoic acid?. (2016). Quora. [Link]

  • Organic Chemistry: Which is more acidic: para-fluorobenzoic acid, para-chlorobenzoic acid, para-bromobenzoic acid or para-iodobenzoic acid? Why?. (2018). Quora. [Link]

  • Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?. (2015). Quora. [Link]

  • Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. (2025). American Journal of Applied Science and Technology. [Link]

  • Lab5 procedure esterification. (n.d.). Course Hero. [Link]

  • US3397229A - Nitration of benzoic acid and its chlorinated derivatives. (n.d.).
  • CHEM254 Experiment 06 Synthesis of Novel Esters. (2011). University of Massachusetts Boston. [Link]

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Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Substituted Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the benzoic acid scaffold represents a privileged structure, forming the backbone of a vast array of therapeutic ag...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzoic acid scaffold represents a privileged structure, forming the backbone of a vast array of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1] The journey from a simple benzoic acid molecule to a potent drug candidate is a tale of meticulous chemical modifications, guided by the principles of the structure-activity relationship (SAR). Understanding how the addition or alteration of functional groups on the benzoic acid ring influences its biological effect is paramount for rational drug design.

This guide provides an in-depth comparative analysis of the SAR of substituted benzoic acid derivatives across various biological activities. We will delve into the mechanistic underpinnings of these relationships and provide detailed experimental protocols for their evaluation, empowering researchers to navigate the intricate process of drug discovery and development.

The Core Pharmacophore: Unpacking the Influence of Substituents

The biological activity of benzoic acid derivatives is profoundly influenced by the nature, position, and number of substituents on the aromatic ring.[2] These substituents modulate the molecule's physicochemical properties, such as its electronic character, lipophilicity, and steric profile, which in turn dictate its pharmacokinetic and pharmacodynamic behavior.[2]

Key Physicochemical Parameters in SAR:
  • Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as hydroxyl (-OH) and methoxy (-OCH₃) groups, increase the electron density of the aromatic ring, while EWGs, like nitro (-NO₂) and halogen (-F, -Cl, -Br) groups, decrease it.[2] These electronic shifts can significantly impact a molecule's acidity, its ability to form hydrogen bonds, and its interaction with biological targets.

  • Lipophilicity (Hydrophobicity): The lipophilicity of a molecule, often quantified by its partition coefficient (logP), governs its ability to traverse cell membranes. Increasing lipophilicity, for instance by adding alkyl or halogen substituents, can enhance absorption and cell penetration. However, excessive lipophilicity can lead to poor solubility and non-specific binding.[3]

  • Steric Effects: The size and shape of substituents can influence how a molecule fits into the binding site of a protein or enzyme. Bulky groups can either promote or hinder binding, depending on the topography of the active site. The position of the substituent (ortho, meta, or para) is also critical in determining the steric interactions.

The interplay of these factors is complex and often activity-dependent. A modification that enhances one biological property may diminish another, necessitating a multi-parametric optimization approach in drug design.

Comparative Analysis of Structure-Activity Relationships

The following sections provide a comparative overview of the SAR of substituted benzoic acid derivatives for various biological activities, supported by experimental data from the literature.

Antimicrobial Activity

Benzoic acid and its derivatives have long been utilized as antimicrobial agents.[1] Their mechanism of action often involves the disruption of cellular processes through their acidic nature and interactions with microbial enzymes.[1]

General SAR Trends for Antibacterial Activity:

  • Lipophilicity: Increased lipophilicity generally correlates with enhanced antibacterial activity, as it facilitates passage through the bacterial cell wall and membrane.[3]

  • Electron-Withdrawing Groups: The presence of EWGs, such as halogens, can increase the acidity of the carboxylic acid group, which is often beneficial for antimicrobial action. For instance, a bromo-substituted p-aminobenzoic acid (PABA) derivative showed increased activity against Bacillus subtilis.[4]

  • Hydroxyl Groups: The position of hydroxyl groups is crucial. For example, 2-hydroxybenzoic acid (salicylic acid) shows strong antibacterial activity against E. coli.[5]

  • Modification of the Carboxylic Acid: Conversion of the carboxylic acid to esters or Schiff bases can modulate activity. In a study on PABA derivatives, Schiff's bases were generally found to be more potent than their ester counterparts.[4]

Table 1: Comparative Antibacterial Activity (MIC) of Substituted Benzoic Acid Derivatives

CompoundSubstituent(s)Target OrganismMIC (µg/mL)Reference
Benzoic AcidNoneE. coli O1571000[5]
2-Hydroxybenzoic Acid2-OHE. coli O1571000[5]
4-Hydroxybenzoic Acid4-OHE. coli O157>1000[5]
3,4-Dihydroxybenzoic Acid3,4-diOHE. coli2600[5]
3,4,5-Trihydroxybenzoic Acid3,4,5-triOHE. coli O1574000[5]
N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide3-Br (on benzylidene)B. subtilis-[4]
4-sulfonylbenzoic acid derivative4-ChlorophenylsulfonylS. aureus ATCC 6538125[6]

Causality Behind Experimental Choices: The selection of a diverse set of substituents (hydroxyl, methoxy, halogens) at different positions allows for a systematic exploration of the chemical space and the identification of key structural features that govern antibacterial potency. Comparing simple benzoic acid with its hydroxylated derivatives helps to elucidate the specific contribution of the hydroxyl group to the overall activity.

Antifungal Activity

Substituted benzoic acids have also shown promise as antifungal agents. The lipophilicity and electronic properties of the substituents play a significant role in their efficacy.

General SAR Trends for Antifungal Activity:

  • Hydrophobicity: Similar to antibacterial activity, increased hydrophobicity tends to enhance antifungal activity.

  • Electron-Withdrawing Groups: EWGs can contribute to improved antifungal potency. For example, bromo-substituted PABA derivatives displayed notable activity against Candida albicans and Aspergillus niger.[4]

  • Methyl Groups: The presence of multiple methyl groups has been shown to reduce the antifungal activity of benzoic acid derivatives against certain fungi.[7]

Table 2: Comparative Antifungal Activity (MIC) of Substituted Benzoic Acid Derivatives

CompoundSubstituent(s)Target OrganismMIC (µg/mL)Reference
N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazide4-Br (on benzylidene)C. albicans-[4]
N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazide4-Br (on benzylidene)A. niger-[4]
Aromatic acylhydrazone derivative-C. neoformans≤1[5]

Trustworthiness of Protocols: The use of standardized methods like the broth microdilution assay for determining Minimum Inhibitory Concentration (MIC) ensures the reproducibility and comparability of results across different studies and laboratories.

Anti-inflammatory Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of benzoic acid, with salicylic acid (2-hydroxybenzoic acid) being a prime example. Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes.

General SAR Trends for Anti-inflammatory Activity:

  • Hydroxyl Group Position: The ortho-hydroxyl group of salicylic acid is critical for its anti-inflammatory activity.

  • Acylation: Acetylation of the hydroxyl group of salicylic acid to produce aspirin enhances its activity and reduces gastric irritation.

  • Bulky Substituents: The introduction of larger groups, such as phenyl or benzyl, can increase selectivity for COX-2 over COX-1, potentially leading to a better safety profile.[8]

Table 3: Comparative Anti-inflammatory Activity of Substituted Benzoic Acid Derivatives

CompoundSubstituent(s)AssayActivityReference
(Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid4-(2-(3-Oxopiperazin-2-ylidene)acetyl)Carrageenan-induced paw edema48.9–63.1% edema inhibition[9]
5-acetamido-2-hydroxy benzoic acid derivative (PS3)5-acetamido, 2-hydroxy, modified acetamideAcetic acid-induced writhing74-75% reduction in pain[8]

Authoritative Grounding: The carrageenan-induced paw edema model is a well-established and widely accepted in vivo assay for screening potential anti-inflammatory agents.[10][11][12][13][14] Its use provides a reliable measure of a compound's ability to suppress acute inflammation.

Antioxidant Activity

Phenolic acids, including many benzoic acid derivatives, are known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.

General SAR Trends for Antioxidant Activity:

  • Hydroxyl Groups: The number and position of hydroxyl groups are the most critical factors. An increase in the number of hydroxyl groups generally leads to higher antioxidant activity.[1]

  • Electron-Donating Groups: EDGs enhance the ability of the phenolic hydroxyl group to donate a hydrogen atom to a free radical, thereby increasing antioxidant potency.[15]

  • Positional Effects: The ortho and para positions of hydroxyl groups are generally more effective for antioxidant activity than the meta position.

Table 4: Comparative Antioxidant Activity of Substituted Benzoic Acid Derivatives

CompoundSubstituent(s)AssayActivity (Radical Scavenging %)Reference
3,4,5-Trihydroxybenzoic acid3,4,5-triOHDPPHHigh[16]
3,4-Dihydroxybenzoic acid3,4-diOHDPPHModerate-High[16]
4-Hydroxy-3-methoxybenzoic acid4-OH, 3-OCH₃DPPHModerate[16]
4-Hydroxybenzoic acid4-OHDPPHLow[16]
Benzoic acidNoneDPPHVery Low[16]

Expertise and Experience: The DPPH assay is a rapid, simple, and widely used method for screening the radical scavenging activity of compounds.[17][18][19] The choice of this assay is based on its established reliability and the large body of existing data for comparison.

Experimental Protocols

To ensure the validity and reproducibility of SAR studies, standardized experimental protocols are essential. The following are detailed step-by-step methodologies for key assays used to evaluate the biological activities of substituted benzoic acid derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[15][20][21][22]

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Multi-channel pipette

  • Incubator

Procedure:

  • Preparation of Test Compound Dilutions: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in MHB directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[17][18][19]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • Test compounds (dissolved in methanol)

  • Methanol

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Reaction Mixture: Add a specific volume of the test compound solution at various concentrations to a fixed volume of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.[10][11][12][13][14]

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds (formulated in a suitable vehicle)

  • Plethysmometer or digital calipers

  • Animal handling equipment

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound or vehicle (control) orally or intraperitoneally at a predetermined time before carrageenan injection.

  • Induction of Edema: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation: Calculate the percentage of edema inhibition for each group compared to the control group.

Visualizing the SAR Landscape

Diagrams can be powerful tools for summarizing complex SAR information and experimental workflows.

General SAR Principles for Benzoic Acid Derivatives

SAR_Principles cluster_Substituent Substituent Properties cluster_Activity Biological Activity Electronic Electronic Effects (EDG vs. EWG) Antimicrobial Antimicrobial Electronic->Antimicrobial Influences acidity Anti_inflammatory Anti-inflammatory Electronic->Anti_inflammatory Modulates target binding Antioxidant Antioxidant Electronic->Antioxidant Affects H-donation Lipophilicity Lipophilicity (logP) Lipophilicity->Antimicrobial Affects cell penetration Steric Steric Factors (Size & Position) Steric->Anti_inflammatory Dictates fit in active site

Caption: Key physicochemical properties of substituents and their influence on different biological activities of benzoic acid derivatives.

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow A Prepare serial dilutions of a benzoic acid derivative in a 96-well plate C Inoculate the wells with the bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate the plate at 37°C for 18-24h C->D E Determine the Minimum Inhibitory Concentration (MIC) D->E

Caption: A streamlined workflow for determining the MIC of benzoic acid derivatives using the broth microdilution method.

Conclusion

The structure-activity relationship of substituted benzoic acid derivatives is a rich and complex field that continues to offer exciting opportunities for drug discovery. By systematically modifying the benzoic acid scaffold and evaluating the resulting changes in biological activity, researchers can rationally design novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties. The principles and experimental protocols outlined in this guide provide a solid foundation for these endeavors. As our understanding of the molecular targets and mechanisms of action of these compounds deepens, so too will our ability to harness the full therapeutic potential of the versatile benzoic acid core.

References

  • Luhata Lokadi Pierre, Namboole Munkombwe Moses, and Cheuka Mubanga Peter. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. [Link]

  • Meeta Kumar, P. Narasimhan, B. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management - Chitkara University. [Link]

  • (n.d.). Investigation on quantitative structure-activity relationships of benzoylamino benzoic acid derivatives as β-ketoacyl-a. DergiPark. [Link]

  • (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • (n.d.). SAR Studies on Aromatic Acylhydrazone-Based Inhibitors of Fungal Sphingolipid Synthesis as Next-Generation Antifungal Agents. PubMed Central. [Link]

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  • Jebastin J.N.S. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

  • (n.d.). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. NIH. [Link]

  • (n.d.). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1. ResearchGate. [Link]

  • (n.d.). (PDF) DPPH Radical Scavenging Assay. ResearchGate. [Link]

  • (n.d.). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies | Request PDF. ResearchGate. [Link]

  • (n.d.). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • (n.d.). DPPH Radical Scavenging Assay. MDPI. [Link]

  • (n.d.). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. European Patent Office EP1853548 B1 - Googleapis.com.
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  • (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed. [Link]

  • (n.d.). QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III. PubMed. [Link]

  • (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]

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Validation

A Senior Application Scientist's Guide to the Synthesis of Halogenated Benzoic Acids: A Comparative Analysis

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, halogenated benzoic acids represent a cornerstone class of building blocks and intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, halogenated benzoic acids represent a cornerstone class of building blocks and intermediates. The introduction of a halogen atom onto the benzoic acid scaffold profoundly influences its physicochemical properties, including acidity, lipophilicity, and metabolic stability. This, in turn, modulates the biological activity and pharmacokinetic profile of derivative compounds. Consequently, the efficient and selective synthesis of these molecules is of paramount importance.

This guide provides an in-depth comparison of the principal synthetic methodologies for preparing halogenated benzoic acids. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, practical considerations, and comparative performance of each route, empowering you to make informed decisions for your specific research and development needs.

Strategic Approaches to Halogenation: An Overview

The synthesis of halogenated benzoic acids can be broadly categorized into three main strategies:

  • Electrophilic Aromatic Substitution (EAS): Direct halogenation of the benzoic acid ring.

  • Substitution of an Amine via Diazonium Salts: The Sandmeyer and Balz-Schiemann reactions.

  • Oxidation of a Pre-halogenated Precursor: Primarily the oxidation of halogenated toluenes.

  • Modern Catalytic Methods: Emerging techniques such as palladium-catalyzed C-H activation.

The choice of strategy is dictated by the desired halogen, the required regioselectivity (ortho, meta, or para substitution), the presence of other functional groups, and considerations of scale, cost, and safety.

Electrophilic Aromatic Substitution: Direct Halogenation

Direct halogenation of the benzoic acid ring is a conceptually straightforward approach. However, the carboxylic acid group is a deactivating and meta-directing substituent, which significantly influences the reaction's feasibility and outcome.

Mechanism of Electrophilic Aromatic Substitution

The reaction proceeds via the attack of an electrophilic halogen species on the electron-rich aromatic ring. The carboxylic acid group withdraws electron density from the ring through resonance and inductive effects, making it less reactive than benzene. This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most favorable site for electrophilic attack.

Caption: Mechanism of Electrophilic Bromination of Benzoic Acid.

Practical Applications and Limitations
  • Bromination: Direct bromination of benzoic acid with Br₂ in the presence of a Lewis acid catalyst like FeBr₃ is a common method for synthesizing m-bromobenzoic acid.[1][2] The deactivating nature of the carboxyl group often necessitates harsh reaction conditions.

  • Chlorination: Direct chlorination is less common due to the higher reactivity of chlorine, which can lead to over-halogenation and side reactions.

  • Iodination and Fluorination: Direct iodination and fluorination of benzoic acid are generally not feasible due to the low reactivity of iodine and the extreme reactivity of fluorine, respectively.

Key takeaway: Electrophilic aromatic substitution is primarily useful for the synthesis of m-bromobenzoic acid. Its utility for other isomers and halogens is limited.

The Sandmeyer and Balz-Schiemann Reactions: A Versatile Route from Anilines

The Sandmeyer and Balz-Schiemann reactions provide a powerful and versatile method for introducing a halogen (Cl, Br, I, F) onto an aromatic ring by converting a primary amine to a diazonium salt, which is then displaced by a halide. This approach is particularly valuable for synthesizing ortho and para isomers, which are not accessible through direct halogenation of benzoic acid.

General Workflow

The process involves two key steps:

  • Diazotization: The starting aminobenzoic acid is treated with a cold, acidic solution of sodium nitrite (NaNO₂) to form a diazonium salt.

  • Halide Displacement: The diazonium salt is then reacted with a copper(I) halide (for Cl and Br in the Sandmeyer reaction) or fluoroboric acid (HBF₄) followed by heating (for F in the Balz-Schiemann reaction). Iodide can be introduced by reaction with potassium iodide (KI).

Sandmeyer_Workflow Start Aminobenzoic Acid Diazonium Aryl Diazonium Salt Start->Diazonium NaNO₂, H⁺, 0-5 °C Sandmeyer Sandmeyer Reaction (CuX, X=Cl, Br) Diazonium->Sandmeyer BalzSchiemann Balz-Schiemann Reaction (HBF₄, heat) Diazonium->BalzSchiemann Iodination Iodination (KI) Diazonium->Iodination ChloroBromo o-, m-, p-Chloro/Bromobenzoic Acid Sandmeyer->ChloroBromo Fluoro o-, m-, p-Fluorobenzoic Acid BalzSchiemann->Fluoro Iodo o-, m-, p-Iodobenzoic Acid Iodination->Iodo

Caption: General workflow for Sandmeyer and related reactions.

Mechanistic Insights

The Sandmeyer reaction is believed to proceed through a radical mechanism initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[3] The Balz-Schiemann reaction, on the other hand, typically involves the thermal decomposition of the diazonium tetrafluoroborate salt to generate an aryl cation, which is then trapped by a fluoride ion.[4]

Scope and Limitations

The Sandmeyer and related reactions are broadly applicable and offer excellent regiocontrol based on the starting aminobenzoic acid isomer. However, there are some limitations to consider:

  • Substrate Scope: The reaction is limited to primary aromatic amines.[5]

  • Safety: Diazonium salts can be explosive when isolated and dry. Therefore, they are almost always generated and used in situ in cold aqueous solutions.[6] Large-scale reactions require careful temperature control and consideration of potential runaway reactions.[7]

  • Yields: While often good, yields can be variable and are sensitive to reaction conditions. Side reactions, such as the formation of phenols, can occur.[5]

Oxidation of Halogenated Toluenes: An Industrial Workhorse

The oxidation of a methyl group on a pre-halogenated toluene ring is a widely used method, particularly in industrial settings, for the production of halogenated benzoic acids. This method is advantageous when the corresponding halogenated toluene is readily available and cost-effective.

Common Oxidizing Agents and Conditions
  • Potassium Permanganate (KMnO₄): A strong and effective oxidizing agent that can be used in aqueous basic or neutral conditions.[8][9] The reaction is typically heated to reflux. A significant drawback is the formation of a large amount of manganese dioxide (MnO₂) sludge, which can complicate work-up.[10]

  • Catalytic Air/Oxygen Oxidation: This is the preferred industrial method, often employing cobalt and manganese salts as catalysts in an acetic acid solvent at elevated temperatures and pressures.[11] This method is more atom-economical and generates less waste than stoichiometric oxidants.

General Reaction Scheme

Oxidation_Scheme Halotoluene Halogenated Toluene (X-C₆H₄-CH₃) Halobenzoic Halogenated Benzoic Acid (X-C₆H₄-COOH) Halotoluene->Halobenzoic [O] (e.g., KMnO₄ or O₂/Catalyst)

Caption: General scheme for the oxidation of halotoluenes.

Modern Catalytic Methods: Palladium-Catalyzed C-H Halogenation

Recent advances in organometallic chemistry have led to the development of palladium-catalyzed methods for the direct halogenation of C-H bonds. These methods often utilize a directing group to achieve high regioselectivity, with the carboxylic acid group itself serving as an effective directing group for ortho-halogenation.

Principles of Directed C-H Halogenation

In these reactions, a palladium catalyst coordinates to the carboxylic acid, bringing the metal center in close proximity to the ortho C-H bonds. This facilitates the cleavage of the C-H bond and subsequent halogenation, often using N-halosuccinimides (NCS, NBS, NIS) as the halogen source.

Advantages and Current Scope
  • High Regioselectivity: These methods provide excellent selectivity for the ortho position.

  • Functional Group Tolerance: Many modern catalytic systems exhibit good tolerance for a variety of functional groups.

  • Milder Conditions: Compared to classical electrophilic aromatic substitution, these reactions can often be performed under milder conditions.

The scope of these reactions is an active area of research, with ongoing efforts to expand their applicability to a wider range of substrates and to develop catalysts for meta and para C-H halogenation.[12]

Comparative Analysis of Synthesis Methods

MethodHalogenRegioselectivityTypical YieldsAdvantagesDisadvantages
Electrophilic Aromatic Substitution Br, (Cl)Primarily metaModerate to GoodSimple, uses readily available starting materials.Limited to meta-bromination, harsh conditions often required, not suitable for F or I.
Sandmeyer Reaction Cl, Br, IExcellent (determined by starting amine)Good to ExcellentHigh regioselectivity, versatile for Cl, Br, and I.Diazonium salts can be explosive, requires careful temperature control.[6]
Balz-Schiemann Reaction FExcellent (determined by starting amine)Moderate to GoodOne of the most reliable methods for introducing fluorine.Can require high temperatures, potential for explosive decomposition of diazonium salts.[4]
Oxidation of Halotoluenes F, Cl, Br, IExcellent (determined by starting toluene)Good to ExcellentOften high-yielding, suitable for large-scale production.Requires availability of the corresponding halotoluene, stoichiometric oxidants generate significant waste.
Pd-Catalyzed C-H Halogenation Cl, Br, IPrimarily orthoGood to ExcellentHigh regioselectivity for ortho position, mild conditions.Catalyst can be expensive, scope is still under development.

Detailed Experimental Protocols

Synthesis of o-Chlorobenzoic Acid via Oxidation of o-Chlorotoluene

This protocol is adapted from Organic Syntheses.[13]

  • In a 12-L flask equipped with a mechanical stirrer and reflux condenser, combine 600 g of potassium permanganate, 7 L of water, and 200 g of o-chlorotoluene.

  • Slowly heat the mixture to boiling with continuous stirring until the purple color of the permanganate has disappeared (approximately 3-4 hours).

  • Set the condenser for distillation and distill the mixture with stirring to remove any unreacted o-chlorotoluene.

  • Filter the hot mixture by suction to remove the manganese dioxide, and wash the filter cake with two 500-mL portions of hot water.

  • Concentrate the combined filtrate to about 3.5 L.

  • While still hot, cautiously acidify the filtrate with 250 mL of concentrated hydrochloric acid with continuous agitation.

  • Cool the mixture to precipitate the o-chlorobenzoic acid.

  • Collect the white precipitate by filtration and wash with cold water.

  • The product can be recrystallized from toluene for further purification. Expected yield: 163-167 g (76-78%).

Synthesis of m-Bromobenzoic Acid via Electrophilic Bromination

This protocol is a representative procedure for the direct bromination of benzoic acid.[7]

  • In a sealed, thick-walled glass tube, introduce 6 g of benzoic acid, 8 g of bromine, and approximately 40 g of water.

  • Heat the sealed tube in an air bath at 140-150 °C for about 12 hours.

  • After cooling completely, carefully open the tube in a fume hood, as it will be under pressure.

  • Wash the reaction product out of the tube, filter, and triturate with water in a mortar.

  • Boil the crude product in about 500 mL of water for one hour to remove any unreacted benzoic acid.

  • Treat the solution with charcoal and filter while hot.

  • Allow the filtrate to cool to crystallize the m-bromobenzoic acid.

  • Recrystallization from water can be performed for further purification.

Synthesis of 2,4,6-Tribromobenzoic Acid

This multi-step synthesis demonstrates the preparation of a polyhalogenated benzoic acid.[14]

  • Bromination of m-Aminobenzoic Acid: In a 2-L three-necked flask, dissolve 27.4 g of m-aminobenzoic acid in 165 mL of concentrated hydrochloric acid and 780 mL of water. Cool the mixture in an ice bath.

  • Draw bromine vapor (from 140 g of bromine) through the stirred and cooled reaction mixture until the slurry turns a distinct yellow color (approx. 3 hours).

  • Filter the resulting 3-amino-2,4,6-tribromobenzoic acid and wash thoroughly with water.

  • Deamination: In a 5-L three-necked flask, prepare a precooled mixture of 1.02 L of concentrated sulfuric acid and 500 mL of water. Cool to -10 °C.

  • Add 37 g of sodium nitrite in small portions, keeping the temperature below -5 °C.

  • Add 193 mL of cold 50% hypophosphorous acid, maintaining the temperature below -5 °C.

  • Slowly add a solution of the brominated product from the previous step in 1.85 L of glacial acetic acid, keeping the temperature between -10 and -15 °C.

  • After the addition is complete, allow the mixture to stand at a low temperature for 5-10 days.

  • Pour the reaction mixture into 15 L of a water/ice mixture and allow it to stand for 24 hours.

  • Isolate the crude product and purify by dissolving in a sodium carbonate solution, filtering, and reprecipitating with hydrochloric acid. Expected yield: 50-57.5 g.

Conclusion and Future Outlook

The synthesis of halogenated benzoic acids is a mature field with a well-established toolbox of reliable methods. The choice of the optimal synthetic route requires a careful consideration of the desired isomer, the specific halogen, and practical factors such as scale, cost, and safety.

  • For meta-bromobenzoic acid , direct electrophilic bromination remains a viable option.

  • The Sandmeyer and Balz-Schiemann reactions offer unparalleled regiocontrol for the synthesis of ortho and para isomers of chloro-, bromo-, iodo-, and fluorobenzoic acids.

  • Oxidation of halotoluenes is a robust and scalable method, particularly favored in industrial settings.

  • Modern catalytic methods , such as palladium-catalyzed C-H halogenation, are emerging as powerful tools for the selective synthesis of halogenated benzoic acids, offering milder reaction conditions and novel reactivity.

As the demand for increasingly complex and highly functionalized molecules continues to grow, the development of new, more efficient, and sustainable methods for the synthesis of halogenated benzoic acids will undoubtedly remain an active and important area of research.

References

  • Sandmeyer Reaction - GeeksforGeeks. (2025, July 23). [Link]

  • 2,4,6-tribromobenzoic acid - Organic Syntheses Procedure. [Link]

  • JPS5553239A - Preparation of 2,4-dichlorobenzoic acid - Google P
  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction - ACS Publications. [Link]

  • Aromatic Side-Chain Oxidation: o-Chlorobenzoic Acid from o-Chlorotoluene. (2012, November 14). [Link]

  • How will you convert : (iv) benzoic acid to m-bromobenzoic acid? - Allen. [Link]

  • Research on synthesis of 2,4-dichlorobenzoic acid in non-solvent - ResearchGate. [Link]

  • Balz–Schiemann Reaction - Science Info. (2022, December 31). [Link]

  • Preparation of 3-bromobenzoic acid - PrepChem.com. [Link]

  • CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google P
  • How to prepare p- and m-chlorobenzoic acid from toluene - Quora. (2023, December 18). [Link]

  • 17.35 Show how p-chlorotoluene could be converted to each of the followin.. - Filo. (2025, May 19). [Link]

  • Balz-Schiemann Reaction: Mechanism, Formula & Uses - Allen. [Link]

  • o-CHLOROBENZOIC ACID - Organic Syntheses Procedure. [Link]

  • (PDF) Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters - ResearchGate. [Link]

  • Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PubMed Central. [Link]

  • (PDF) Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation - ResearchGate. [Link]

  • Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. (2025, August 7). [Link]

  • Oxidation of toluene by potassium permanganate - Chemistry Experiments. (2014, August 31). [Link]

  • Benzoic acid to meta bromobenzoic acid ll benzoic acid reacts with bromine kirya #shorts #ytshorts - YouTube. (2024, August 27). [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Link]

  • Sandmeyer reaction - Wikipedia. [Link]

  • How will you convert the following: Benzoic acid into m-bromobenzoic acid Propanal into - Brainly.in. (2018, February 25). [Link]

  • acridone - Organic Syntheses Procedure. [Link]

  • CN106397185A - Environmental protection preparation method of m-bromobenzoic acid - Google P
  • Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides - NSF Public Access Repository. (2022, October 5). [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). [Link]

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  • Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids - PMC - NIH. (2025, August 22). [Link]

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Comparative

A Comparative Spectroscopic Guide to Benzoic Acid Isomers: Distinguishing Ortho, Meta, and Para Substituted Hydroxybenzoic Acids

For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical products. Benzoic aci...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical products. Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry. However, the positional isomerism of substituents on the benzene ring can dramatically alter a molecule's physicochemical and biological properties. This guide provides an in-depth comparative analysis of the spectroscopic data for three common isomers of hydroxybenzoic acid—ortho (salicylic acid), meta, and para—to serve as a practical resource for their unambiguous differentiation.

The subtle differences in the spatial arrangement of the hydroxyl (-OH) and carboxylic acid (-COOH) groups in these isomers lead to distinct electronic environments, which are effectively probed by various spectroscopic techniques. This guide will delve into the nuances of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), explaining not just the data but the underlying principles that govern the observed spectral differences.

The Spectroscopic Fingerprint: A Triad of Techniques

A multi-technique approach is indispensable for the robust characterization of isomers. While each technique provides valuable information, their combined application offers a self-validating system for structural elucidation.

  • Infrared (IR) Spectroscopy: Explores the vibrational modes of functional groups. The position and nature of hydrogen bonding can significantly influence the IR spectra of hydroxybenzoic acid isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Maps the carbon-hydrogen framework of a molecule. The chemical shifts and coupling patterns of aromatic protons and carbons are exquisitely sensitive to the electronic effects of the substituents and their relative positions.

  • Mass Spectrometry (MS): Determines the molecular weight and provides structural information through fragmentation analysis. The fragmentation patterns of isomers can differ based on the stability of the resulting fragment ions, often influenced by the substituent's position.

Experimental Methodologies: A Foundation of Trustworthy Data

The integrity of spectroscopic data hinges on meticulous experimental execution. The following protocols outline the standard procedures for acquiring high-quality spectra for solid organic compounds like the hydroxybenzoic acid isomers.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol for Solid Samples

FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups. For solid samples, the thin solid film or KBr pellet methods are commonly employed.

Thin Solid Film Method:

  • Sample Preparation: Dissolve a small amount (approx. 5-10 mg) of the hydroxybenzoic acid isomer in a volatile solvent like methylene chloride or acetone.

  • Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin, even film of the sample on the plate.

  • Background Spectrum: Acquire a background spectrum of the clean, empty salt plate to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the salt plate with the sample film in the spectrometer and acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.

Caption: Experimental workflow for NMR spectroscopy.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

EI-MS is a "hard" ionization technique that provides reproducible fragmentation patterns useful for structural elucidation and library matching.

  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron, forming a molecular ion (M⁺˙).

  • Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, characteristic ions.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Caption: Experimental workflow for Electron Ionization Mass Spectrometry.

Comparative Spectroscopic Data of Hydroxybenzoic Acid Isomers

The following tables summarize the key spectroscopic data for ortho-, meta-, and para-hydroxybenzoic acid, highlighting the distinguishing features of each isomer.

Infrared (IR) Spectroscopy Data

The position of the hydroxyl group relative to the carboxylic acid group significantly influences intramolecular versus intermolecular hydrogen bonding, which is reflected in the IR spectrum.

Functional Group ortho-Hydroxybenzoic Acid (Salicylic Acid) meta-Hydroxybenzoic Acid para-Hydroxybenzoic Acid Comments
O-H Stretch (Phenolic) ~3230 cm⁻¹ (broad)~3300-3500 cm⁻¹ (broad)~3350 cm⁻¹ (broad)The ortho isomer's phenolic -OH is involved in strong intramolecular H-bonding with the adjacent carboxylic acid, causing a significant shift to lower wavenumbers.
O-H Stretch (Carboxylic Acid) ~2500-3000 cm⁻¹ (very broad)~2500-3300 cm⁻¹ (very broad)~2500-3300 cm⁻¹ (very broad)This very broad absorption is characteristic of the hydrogen-bonded dimer of the carboxylic acid group present in all three isomers in the solid state.
C=O Stretch (Carboxylic Acid) ~1655 cm⁻¹~1670-1690 cm⁻¹~1680 cm⁻¹The intramolecular H-bond in the ortho isomer weakens the C=O double bond, shifting its stretching frequency to a lower wavenumber compared to the meta and para isomers.
Aromatic C=C Stretch ~1610, 1580 cm⁻¹~1600, 1585 cm⁻¹~1610, 1590 cm⁻¹The positions of these bands are less diagnostic for distinguishing the isomers.
C-O Stretch (Phenolic) ~1250, 1305 cm⁻¹~1230, 1290 cm⁻¹~1240, 1280 cm⁻¹These bands are present in all three isomers.
Out-of-Plane C-H Bending ~750-810 cm⁻¹ (strong)~670-725 cm⁻¹, ~750-810 cm⁻¹, ~860-900 cm⁻¹~810-860 cm⁻¹ (strong)The pattern of these bands in the fingerprint region can be indicative of the substitution pattern on the benzene ring.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in DMSO-d₆)

The chemical shifts (δ) in ppm are influenced by the electronic environment of each nucleus. The substituent effects (electron-donating -OH and electron-withdrawing -COOH) and their interplay based on position are key to interpreting the spectra.

¹H NMR Data

Proton ortho-Hydroxybenzoic Acid (Salicylic Acid) meta-Hydroxybenzoic Acid para-Hydroxybenzoic Acid
H-36.91 (t, J=7.6 Hz)-7.80 (d, J=8.8 Hz)
H-47.45 (t, J=7.8 Hz)7.31 (t, J=7.9 Hz)-
H-56.90 (d, J=8.3 Hz)7.03 (dd, J=7.9, 2.0 Hz)6.84 (d, J=8.8 Hz)
H-67.79 (d, J=7.7 Hz)7.42 (t, J=2.0 Hz)7.80 (d, J=8.8 Hz)
-OH (Phenolic)~11.0 (br s)9.8 (br s)10.2 (br s)
-COOH~13.0 (br s)12.9 (br s)12.4 (br s)

¹³C NMR Data

Carbon ortho-Hydroxybenzoic Acid (Salicylic Acid) meta-Hydroxybenzoic Acid para-Hydroxybenzoic Acid
C-1117.4131.0121.8
C-2161.2117.9132.0
C-3119.3157.8115.6
C-4135.8120.9161.4
C-5117.8129.9115.6
C-6130.4121.8132.0
C=O172.5167.5167.6

Note: Chemical shifts can vary slightly depending on the concentration and exact experimental conditions.

Electron Ionization Mass Spectrometry (EI-MS) Data

All three isomers have a molecular weight of 138 g/mol , and thus their molecular ion peak ([M]⁺˙) will appear at m/z 138. The key to differentiation lies in the relative abundances of the fragment ions. A comparative analysis of the fragmentation of these isomers reveals the influence of the substituent position on the stability of the resulting ions.[1][2]

m/z Proposed Fragment ortho-Hydroxybenzoic Acid (Salicylic Acid) meta-Hydroxybenzoic Acid para-Hydroxybenzoic Acid Comments
138 [M]⁺˙PresentPresentPresentThe molecular ion peak is observed for all three isomers.
120 [M - H₂O]⁺˙Base Peak MinorMinorThe "ortho effect" facilitates the loss of water through a six-membered ring transition state involving the adjacent hydroxyl and carboxylic acid groups, making this a very prominent peak for the ortho isomer. [1][2]
92 [M - CO₂]⁺˙ProminentProminentProminentDecarboxylation of the molecular ion is a common fragmentation pathway for all three isomers.
64 [C₅H₄]⁺PresentPresentPresentA common fragment in the mass spectra of aromatic compounds.

The pronounced [M - H₂O]⁺˙ peak at m/z 120 is a hallmark of ortho-hydroxybenzoic acid under EI-MS conditions and serves as a primary diagnostic tool for its identification.[1][2] For the para isomer, the formation of quinoid-type structures can influence its fragmentation pathways.[1]

Conclusion: A Synergistic Approach to Isomer Identification

The differentiation of benzoic acid isomers is a task that demands a detailed and multi-faceted analytical approach. This guide has demonstrated that while each spectroscopic technique—IR, NMR, and MS—provides characteristic data, it is their synergistic interpretation that leads to unambiguous structural assignment. The "ortho effect" observed in both the IR (intramolecular H-bonding) and MS (facile water loss) spectra of salicylic acid is a powerful example of how substituent proximity dictates spectroscopic behavior. For researchers in drug development and related fields, a thorough understanding of these principles and the ability to interpret the resulting data are essential for ensuring the quality and integrity of their work.

References

  • V. G. Zaikin, "Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids," Journal of Analytical Chemistry, vol. 71, no. 8, pp. 747-761, 2016. [Link]

  • J. Luo, S. Preciado, and I. Larrosa, "Salicylic Acids as Readily Available Starting Materials for the Synthesis of meta-Substituted Biaryls," Organic & Biomolecular Chemistry, vol. 13, no. 33, pp. 8834-8837, 2015. [Link]

  • Human Metabolome Database, "Salicylic acid," HMDB0001895. [Link]

  • K. G. Özokan et al., "Synthesis of Salicylic Acid From Wintergreen Oil by Green Chemistry Overcomes Its Cytotoxicity in Keratinocyte Cells and Teratogenicity in Zebrafish Embryos," Frontiers in Pharmacology, vol. 12, p. 731141, 2021. [Link]

  • D. Halder et al., "A Rapid LC-ESI-MS/MS Method for the Quantitation of Salicylic Acid, an Active Metabolite of Acetylsalicylic Acid: Application to in Vivo Pharmacokinetic and Bioequivalence Study in Indian Healthy Male Volunteers," Journal of Chromatography B, vol. 983-984, pp. 104-112, 2015. [Link]

  • NIST, "Benzoic acid, 4-hydroxy-," in NIST Chemistry WebBook, P. J. Linstrom and W. G. Mallard, Eds., National Institute of Standards and Technology, Gaithersburg, MD, 20899. [Link]

  • NP-MRD, "13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315)," Natural Products Magnetic Resonance Database. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Chloro-5-fluoro-4-methylbenzoic Acid

For researchers, medicinal chemists, and process development scientists, the purity of an active pharmaceutical ingredient (API) intermediate is not merely a quality metric; it is a critical determinant of downstream rea...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and process development scientists, the purity of an active pharmaceutical ingredient (API) intermediate is not merely a quality metric; it is a critical determinant of downstream reaction success, final product safety, and regulatory compliance. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of synthesized 2-Chloro-5-fluoro-4-methylbenzoic acid, a key building block in various research and development pipelines. We will move beyond simple protocol recitation to explore the causality behind methodological choices, ensuring a self-validating approach to purity assessment.

The Synthetic Landscape: Understanding Potential Impurities

A robust purity assessment begins with an understanding of the synthetic route, as this informs the likely impurity profile. While specific proprietary synthesis methods may vary, a common route to substituted benzoic acids involves the halogenation and subsequent oxidation of a toluene precursor. For 2-Chloro-5-fluoro-4-methylbenzoic acid, a plausible synthesis starts from 4-fluoro-3-methylbenzoic acid or a related toluene derivative.

A key step is the electrophilic chlorination of the aromatic ring. Due to the directing effects of the existing substituents (the activating methyl group and the ortho-, para-directing fluoro group, versus the deactivating carboxyl group), chlorination is expected to occur at the position ortho to the methyl group. However, this is rarely a perfectly selective process.

Potential Process-Related Impurities:

  • Positional Isomers: The primary impurities of concern are often positional isomers formed during the chlorination step. For instance, chlorination could potentially occur at other positions on the ring, leading to isomers such as 3-Chloro-4-fluoro-5-methylbenzoic acid or 2-Chloro-3-fluoro-4-methylbenzoic acid.

  • Unreacted Starting Materials: Incomplete reaction can leave residual starting materials, such as 4-fluoro-3-methylbenzoic acid.

  • Over-halogenated Byproducts: Under harsh conditions, dichlorinated species could potentially form.

  • Byproducts from Oxidation: The oxidation step to form the carboxylic acid can also generate impurities if not driven to completion or if side-reactions occur.

The analytical strategy must therefore be capable of separating the target molecule from these structurally similar compounds.

The Analytical Workflow: A Multi-faceted Approach to Purity Confirmation

A comprehensive purity analysis relies on a combination of chromatographic separation for quantification and spectroscopic techniques for structural confirmation. No single method is sufficient. The following workflow illustrates a robust, self-validating approach.

Purity_Assessment_Workflow cluster_0 Initial Synthesis cluster_1 Preliminary Assessment cluster_2 Primary Purity Assay (Quantitative) cluster_3 Orthogonal & Confirmatory Methods cluster_4 Final Purity Confirmation Crude_Product Crude Synthesized Product MP Melting Point Analysis Crude_Product->MP Initial check for gross impurities TLC Thin-Layer Chromatography (TLC) Crude_Product->TLC Rapid impurity profile HPLC High-Performance Liquid Chromatography (HPLC) TLC->HPLC Guide HPLC method development GCMS Gas Chromatography-Mass Spectrometry (GC-MS) HPLC->GCMS Orthogonal Check NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) HPLC->NMR Structural Confirmation Final_Purity Purity >9x.x% Identity Confirmed HPLC->Final_Purity Quantitative Purity Value GCMS->Final_Purity Confirms volatility & mass NMR->Final_Purity Confirms molecular structure

Caption: A comprehensive workflow for purity assessment.

I. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity

For non-volatile, polar molecules like benzoic acid derivatives, reversed-phase HPLC (RP-HPLC) is the cornerstone of purity and impurity quantification. Its high resolution, sensitivity, and reproducibility make it ideal for separating structurally similar isomers.

Expertise & Rationale: The choice of a C18 stationary phase is based on the hydrophobic nature of the substituted benzene ring. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an acidic aqueous buffer, is critical. The acidic modifier (e.g., formic or phosphoric acid) is essential to suppress the ionization of the carboxylic acid group (pKa ~2.8-3.5), ensuring a consistent retention time and sharp, symmetrical peak shape. Without it, the analyte would be in a mixed ionic/neutral state, leading to poor chromatography.

Example HPLC Protocol

This protocol is a starting point and must be validated for the specific batch and impurity profile.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 235 nm and 254 nm. A PDA detector is highly recommended to assess peak purity.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the synthesized 2-Chloro-5-fluoro-4-methylbenzoic acid.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~0.1 mg/mL with the same diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Trustworthiness through Self-Validation: The use of a PDA detector is a key self-validating step. It allows for the examination of the UV spectrum across the entire peak. If the spectrum is consistent from the upslope to the downslope, it provides high confidence that the peak is pure and not co-eluting with an impurity.

II. Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Approach

While HPLC is the primary technique, GC-MS serves as an excellent orthogonal (i.e., based on a different separation principle) method. It is particularly useful for identifying volatile or semi-volatile impurities that might not be well-resolved by HPLC.

Expertise & Rationale: Benzoic acids are not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert the polar carboxylic acid group into a less polar, more volatile ester (e.g., a methyl or trimethylsilyl ester). This adds a sample preparation step but provides complementary information. The mass spectrometer detector offers high specificity, allowing for the identification of impurities based on their mass-to-charge ratio and fragmentation patterns, which can be invaluable for identifying unknown peaks.

Example GC-MS Protocol
  • Derivatization (Methylation with Diazomethane - use with extreme caution in a fume hood):

    • Alternative, safer methods like using (Trimethylsilyl)diazomethane or Methanolic HCl are also common.

    • Dissolve ~1 mg of the sample in 1 mL of a suitable solvent like methanol/diethyl ether.

    • Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists.

    • Allow the reaction to proceed for 10-15 minutes.

    • Carefully evaporate the excess solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of hexane or ethyl acetate for injection.

  • Instrumentation:

    • GC system with a split/splitless inlet and a mass selective detector (MSD).

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MSD Conditions:

      • Transfer Line Temperature: 280 °C.

      • Ion Source Temperature: 230 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 40-450 amu.

Trustworthiness through Self-Validation: The mass spectrum provides a molecular fingerprint for each eluting peak. By comparing the obtained spectra with a known library (like NIST) or by interpreting the fragmentation pattern, the identity of the main component and any separated impurities can be confirmed. This is especially powerful for distinguishing between positional isomers, which may have very similar retention times but often exhibit subtle, reproducible differences in their mass spectra.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation

While chromatography separates and quantifies, NMR spectroscopy provides unambiguous structural elucidation. For a novel or reference batch of 2-Chloro-5-fluoro-4-methylbenzoic acid, ¹H, ¹³C, and ¹⁹F NMR are essential to confirm that the correct molecule has been synthesized.

Expertise & Rationale:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The splitting patterns (coupling) between the aromatic protons can help confirm the substitution pattern.

  • ¹³C NMR: Shows the number of non-equivalent carbon atoms in the molecule. The chemical shift of the carboxyl carbon is distinctive.

  • ¹⁹F NMR: As a fluorine-containing compound, this is a highly informative technique. It will show a single resonance for the fluorine atom, and its coupling to nearby protons (¹H-¹⁹F coupling) provides definitive proof of its position on the aromatic ring.

Example NMR Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and ¹⁹F spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹³C, a proton-decoupled experiment is standard.

Trustworthiness through Self-Validation: The combination of these three NMR experiments provides a complete and self-validating picture of the molecule's structure. The predicted chemical shifts and coupling constants for the proposed structure should match the experimental data. Any significant deviation or the presence of unexpected signals would indicate an incorrect structure or the presence of impurities.

Comparison of Primary Analytical Techniques

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)
Primary Use Quantitative Purity & Impurity ProfilingOrthogonal Quantitative/Qualitative AnalysisDefinitive Structural Identification
Analyte Volatility Not requiredRequired (derivatization often needed)Not required
Separation Principle Partitioning between liquid mobile and solid stationary phasesPartitioning between gas mobile and liquid/solid stationary phasesNo separation; bulk analysis
Selectivity High; tunable with mobile phase/columnVery high, especially with MS detectionVery high for structure; low for mixtures
Sensitivity High (ppm to ppb)Very High (ppb to ppt)Low (requires mg quantities)
Quantification Excellent (Primary Method)Good (requires derivatization)Possible (qNMR), but complex
Key Advantage Robust, reproducible quantification of non-volatiles.High sensitivity and definitive identification by mass.Unambiguous structural confirmation.
Key Limitation May not resolve all impurities; peak identity not absolute.Requires derivatization; not suitable for non-volatiles.Not a separation technique; insensitive.

Conclusion

Assessing the purity of a synthesized intermediate like 2-Chloro-5-fluoro-4-methylbenzoic acid demands a rigorous, multi-technique approach. Relying on a single method is insufficient and introduces unacceptable risk in a drug development context.

  • HPLC stands as the primary tool for quantifying purity and resolving key process-related impurities like positional isomers.

  • GC-MS provides an essential orthogonal confirmation , offering a different separation mechanism and the high specificity of mass detection.

  • NMR spectroscopy is the ultimate arbiter of structural identity , confirming that the desired molecule has indeed been formed.

By integrating these techniques into a logical workflow, researchers can build a self-validating system that provides a high degree of confidence in the quality of their synthesized material, ensuring the integrity of subsequent research and development efforts.

References

  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters. Retrieved from [Link]

  • Gu, P. et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Publications. Retrieved from [Link]

  • Jin, G. et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. American Chemical Society. Retrieved from [Link]

  • Forster, M. et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Royal Society of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Shimadzu. (n.d.). Tips for practical HPLC analysis. Shimadzu. Retrieved from [Link]

  • D'Autry, W. et al. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. PubMed. Retrieved from [Link]

Comparative

Introduction to Substituted Benzoic Acid Herbicides: A Legacy of Synthetic Auxins

An In-Depth Comparative Guide to the Efficacy of Substituted Benzoic Acid Herbicides for Researchers and Scientific Professionals As a Senior Application Scientist, this guide provides a comprehensive evaluation of herbi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Efficacy of Substituted Benzoic Acid Herbicides for Researchers and Scientific Professionals

As a Senior Application Scientist, this guide provides a comprehensive evaluation of herbicides derived from substituted benzoic acids. It is designed for researchers, scientists, and professionals in drug development, offering a deep dive into the comparative efficacy, mechanisms of action, and experimental evaluation of these critical agricultural tools. This document moves beyond a simple overview to provide actionable insights and detailed protocols, ensuring a thorough understanding of this herbicide class.

Substituted benzoic acid herbicides belong to the synthetic auxin class, one of the first selective organic herbicide families developed.[1] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but their increased stability and persistence in plants lead to supraoptimal auxin concentrations, causing uncontrolled and disorganized growth that ultimately results in the death of susceptible species.[2] This guide will focus on prominent members of this class, primarily dicamba and chloramben, and compare their efficacy with other relevant herbicides.

The primary molecular target of synthetic auxins, including benzoic acid derivatives, is the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[2][3] Binding of the synthetic auxin to this complex leads to the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.[2] This, in turn, unleashes auxin response factors (ARFs) to activate the expression of auxin-responsive genes, leading to a cascade of physiological effects including epinasty, cell elongation, and eventually, plant death.[3] A critical aspect of their mode of action is the induction of ethylene and abscisic acid (ABA) biosynthesis, which contributes significantly to the herbicidal symptoms.[4]

Auxin_Herbicide_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Aux/IAA Aux/IAA ARF ARF Aux/IAA->ARF Represses Ub Ub Aux/IAA->Ub Ubiquitinated Auxin Responsive Genes Auxin Responsive Genes ARF->Auxin Responsive Genes Activates Physiological Effects Uncontrolled Growth, Epinasty, Senescence, Plant Death Auxin Responsive Genes->Physiological Effects Leads to Proteasome Proteasome Ub->Proteasome Degradation Benzoic Acid Herbicide Benzoic Acid Herbicide TIR1/AFB TIR1/AFB Benzoic Acid Herbicide->TIR1/AFB Binds to SCF Complex SCF Complex TIR1/AFB->SCF Complex Part of SCF Complex->Aux/IAA Targets for Ubiquitination

Caption: Molecular Mechanism of Substituted Benzoic Acid Herbicides.

Comparative Efficacy of Key Substituted Benzoic Acid Herbicides

The efficacy of substituted benzoic acid herbicides varies depending on the specific compound, target weed species, and environmental conditions. Here, we compare two prominent examples, dicamba and chloramben, and also contrast dicamba with another widely used synthetic auxin herbicide, 2,4-D.

Dicamba: A Potent Tool with Off-Target Challenges

Dicamba is a selective herbicide effective against a wide spectrum of broadleaf weeds.[5] It can be applied pre-emergence, post-emergence, or as a burndown treatment.[5] One of its key advantages is its efficacy against tough-to-control weeds, including some that have developed resistance to other herbicide classes.[5]

However, the use of dicamba has been associated with significant challenges related to its potential for off-target movement through volatilization and spray drift.[6][7] This can lead to damage in non-target, sensitive crops.[6]

Chloramben: An Obsolete but Historically Significant Herbicide

Chloramben was a pre-emergence herbicide used for controlling annual grasses and broadleaf weeds in a variety of crops, including soybeans, corn, and certain vegetables.[8][9][10] Its mode of action is also based on mimicking auxin.[8] While no longer in common use, its historical data provides valuable context for the development of benzoic acid herbicides. For instance, studies showed its effectiveness in controlling weeds like livid amaranth and oakleaf goosefoot in muck soils.[11]

Comparative Analysis: Dicamba vs. 2,4-D

Both dicamba and 2,4-D are synthetic auxin herbicides, but they exhibit different efficacy profiles and crop sensitivities. A meta-analysis of simulated drift experiments revealed that soybean is more susceptible to dicamba, particularly during the flowering stage, whereas cotton is highly sensitive to 2,4-D, especially in its vegetative and pre-flowering stages.[12]

FeatureDicamba2,4-D
Primary Target Weeds Broadleaf weeds, including tough-to-control species like Canada fleabane and wild buckwheat[5]Broadleaf weeds
Soil Residual Activity Longer residual effect, up to 14 days[5]Shorter residual effect
Crop Sensitivity High sensitivity in soybean[12]High sensitivity in cotton[12]
Volatility Highly prone to volatilization, leading to off-target movement[6]Less volatile than older formulations of dicamba, but still a concern
Tank Mix Compatibility Generally good tank mix compatibility[5]Can have compatibility issues with some products

Experimental Protocols for Efficacy Evaluation

To ensure the scientific integrity of herbicide efficacy claims, rigorous and standardized experimental protocols are essential. This section details the methodologies for conducting dose-response assays and field trials.

Dose-Response Assays in a Controlled Environment

Dose-response assays are fundamental for determining the herbicidal activity of a compound and for identifying potential resistance in weed populations.[13][14]

Objective: To determine the effective dose (ED) of a substituted benzoic acid herbicide required to cause a certain level of response (e.g., 50% growth reduction, ED₅₀) in a target weed species.

Step-by-Step Protocol:

  • Plant Material: Grow the target weed species from seed in a controlled environment (growth chamber or greenhouse) with standardized conditions of light, temperature, and humidity.

  • Herbicide Preparation: Prepare a stock solution of the herbicide in a suitable solvent. Create a series of dilutions to achieve a range of doses that are expected to span from no effect to complete plant death.

  • Application: Apply the different herbicide doses to the plants at a specific growth stage (e.g., 2-4 leaf stage). Application should be done using a calibrated sprayer to ensure uniform coverage. Include an untreated control and a control treated only with the solvent.

  • Data Collection: After a set period (e.g., 14-21 days), harvest the above-ground biomass of the plants. Dry the biomass in an oven until a constant weight is achieved.

  • Data Analysis: Plot the dry weight (as a percentage of the untreated control) against the logarithm of the herbicide dose. Fit a non-linear regression model (e.g., a four-parameter log-logistic model) to the data to estimate the ED₅₀ and other relevant parameters.

Field Trials for Real-World Efficacy Assessment

Field trials are crucial for evaluating the performance of a herbicide under the variable conditions of a real agricultural setting.[15]

Objective: To assess the efficacy and crop safety of a substituted benzoic acid herbicide under field conditions.

Step-by-Step Protocol:

  • Site Selection: Choose a field with a natural and uniform infestation of the target weed species.

  • Experimental Design: Use a randomized complete block design with at least three to four replications.[16][17] Each block should contain all treatments, including the test herbicide at different rates, a commercial standard herbicide, and an untreated control.[17]

  • Plot Establishment: Demarcate individual plots of a specific size (e.g., 3m x 6m).

  • Application: Apply the herbicides at the appropriate weed and crop growth stage using a calibrated backpack or tractor-mounted sprayer. Record all relevant environmental data at the time of application (e.g., temperature, humidity, wind speed).

  • Efficacy Assessment: Visually assess weed control at regular intervals after application (e.g., 14, 28, and 56 days). Use a rating scale of 0% (no control) to 100% (complete control). Also, collect weed biomass from a defined area within each plot for quantitative analysis.

  • Crop Safety Assessment: Visually assess crop injury (e.g., stunting, discoloration, malformation) at the same intervals as the efficacy assessment.

  • Yield Data: At crop maturity, harvest the crop from the center of each plot and determine the yield.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) appropriate for a randomized complete block design to determine significant differences between treatments.

Field_Trial_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_assessment Assessment Phase cluster_analysis Analysis Phase Site Selection Site Selection Experimental Design Experimental Design Site Selection->Experimental Design Treatment Selection Treatment Selection Experimental Design->Treatment Selection Plot Establishment Plot Establishment Treatment Selection->Plot Establishment Herbicide Application Herbicide Application Plot Establishment->Herbicide Application Data Collection Data Collection Herbicide Application->Data Collection Crop Safety Evaluation Crop Safety Evaluation Herbicide Application->Crop Safety Evaluation Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Yield Measurement Yield Measurement Crop Safety Evaluation->Yield Measurement Crop Safety Evaluation->Statistical Analysis Yield Measurement->Statistical Analysis Report Generation Report Generation Statistical Analysis->Report Generation

Caption: Workflow for a Herbicide Efficacy Field Trial.

Enhancing Efficacy: The Role of Adjuvants

The performance of substituted benzoic acid herbicides can be significantly influenced by the addition of adjuvants to the spray solution.[18] Adjuvants are substances that modify the action of the herbicide or the physical properties of the spray mixture to improve performance.[18]

Types of Adjuvants and Their Functions:

  • Surfactants (Wetting Agents): Reduce the surface tension of spray droplets, allowing for better spreading and coverage on the leaf surface.[18]

  • Oils (Crop Oil Concentrates and Methylated Seed Oils): Help to dissolve the waxy cuticle of the leaf, facilitating herbicide penetration and absorption.[19]

  • Water Conditioners (e.g., Ammonium Sulfate): Mitigate the negative effects of hard water, which can contain cations that antagonize the activity of some herbicides.[20]

The choice of adjuvant should always be guided by the herbicide label recommendations.

Conclusion and Future Perspectives

Herbicides derived from substituted benzoic acids remain a vital component of modern weed management strategies. Their efficacy as synthetic auxins provides a powerful tool for controlling a broad spectrum of broadleaf weeds. However, challenges such as off-target movement and the evolution of weed resistance necessitate a continued research and development effort.[3][7]

Future research should focus on the development of new formulations with reduced volatility, the discovery of novel benzoic acid derivatives with improved efficacy and safety profiles, and the implementation of integrated weed management programs that combine the use of these herbicides with other control tactics to ensure their long-term sustainability.

References

  • An Overview of Dicamba and 2,4-D Drift Issues. Available at: [Link]

  • Dicamba basics. Bayer Crop Science Canada. Available at: [Link]

  • Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops. PubMed Central. Available at: [Link]

  • Experimental methods to evaluate herbicides behavior in soil. Weed Control Journal. Available at: [Link]

  • Succinimide solo and mixed with benzoic acid formulations as novel substitutes for pesticides against sucking pests on Cucumis sativus L. in greenhouses. ResearchGate. Available at: [Link]

  • Do adjuvants boost herbicide efficacy?. WeedSmart. Available at: [Link]

  • Chloramben. Grokipedia. Available at: [Link]

  • Design and analysis of efficacy evaluation trials. EPPO database on PP1 Standards. Available at: [Link]

  • Auxin Herbicide Action: Lifting the Veil Step by Step. PMC - NIH. Available at: [Link]

  • Off-target drift of the herbicide dicamba disrupts plant–pollinator interactions via novel pathways. PubMed Central. Available at: [Link]

  • Auxinic herbicides, mechanisms of action, and weed resistance. SciELO. Available at: [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. NIH. Available at: [Link]

  • Reformulation of dicamba herbicide: Impacts on offsite transport and soybean damage. Wiley Online Library. Available at: [Link]

  • Impact of adjuvants on bentazon efficacy on selected broadleaf weeds. ResearchGate. Available at: [Link]

  • Chloramben | C7H5Cl2NO2. PubChem - NIH. Available at: [Link]

  • European Guidelines to conduct herbicide resistance tests. Available at: [Link]

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  • Efficacy experimental design and analysis. Australian Pesticides and Veterinary Medicines Authority. Available at: [Link]

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  • A Meta-Analysis on the Effects of 2,4-D and Dicamba Drift on Soybean and Cotton. Weed Science Society of America. Available at: [Link]

  • Adjuvants with Herbicides. When and Why They Are Needed. Crop Protection Network. Available at: [Link]

  • Chloramben for Weed Control on Muck-grown Lettuce, Lactuca sativa, and Endive, Cichorium endivia. Cambridge University Press & Assessment. Available at: [Link]

  • Generic dose response curves for predicting effects of herbicides on weeds or sensitive plant species. ResearchGate. Available at: [Link]

  • Conversations about the Future of Dicamba: The Science Behind Off-Target Movement. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Effective herbicide concentration for soil activity. UC Weed Science - UC Agriculture and Natural Resources. Available at: [Link]

  • A Practitioner's Guide for Testing Herbicide Efficacy With the Incision Point Application (IPA) Technique on Invasive Woody Plant Species. CTAHR. Available at: [Link]

  • HERBICIDE-RESISTANT WEEDS. LSU AgCenter. Available at: [Link]

  • Chloramben (Ref: ACP M-629). AERU. Available at: [Link]

  • The Effects of Adjuvants on Herbicide Efficacy. Available at: [Link]

  • Pesticide & Herbicide Analysis Solutions. Waters Corporation. Available at: [Link]

  • (PDF) Weed Resistance to Herbicides. ResearchGate. Available at: [Link]

  • Dicamba and 2,4-D in the Urine of Pregnant Women in the Midwest: Comparison of Two Cohorts (2010–2012 vs. 2020–2022). MDPI. Available at: [Link]

  • Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. MDPI. Available at: [Link]

  • Evaluating several dose-response curves with a common zero level. CABI Agriculture and Bioscience. Available at: [Link]

  • Focus on Field Trials 2025. SGS. Available at: [Link]

  • Reducing 2,4-D and Dicamba Drift Risk to Fruits, Vegetables and Landscape Plants. Available at: [Link]

  • Benzoic acid. AERU - University of Hertfordshire. Available at: [Link]

  • Quantifying herbicide dose–response and resistance in Echinochloa spp. by measuring root length in growth pouches. Canadian Science Publishing. Available at: [Link]

  • Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction. Available at: [Link]

  • Adjuvants for Enhancing Herbicide Performance. Apparent Ag. Available at: [Link]

  • Chloramben. EPA. Available at: [Link]

  • Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography. USGS Publications Warehouse. Available at: [Link]

  • Comparative analyses of glyphosate alternative weed management strategies on plant coverage, soil and soil biota. AWS. Available at: [Link]

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  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available at: [Link]

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Sources

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